molecular formula C14H12N2O B1387581 7-(Benzyloxy)-1H-indazole CAS No. 351210-09-8

7-(Benzyloxy)-1H-indazole

Cat. No.: B1387581
CAS No.: 351210-09-8
M. Wt: 224.26 g/mol
InChI Key: KRBMFSBSKPMBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-1H-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMFSBSKPMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658097
Record name 7-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351210-09-8
Record name 7-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-1H-indazole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview for the synthesis of 7-(Benzyloxy)-1H-indazole from 7-hydroxyindazole. The benzyl group serves as a robust protecting group for the hydroxyl functionality, making this transformation a critical step in the multi-step synthesis of various pharmacologically active indazole derivatives.[1] This document delves into the underlying Williamson ether synthesis mechanism, provides detailed and optimized experimental protocols, and offers expert insights into potential challenges and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The synthesis of complex indazole derivatives often requires a strategic protection of reactive functional groups to prevent unwanted side reactions. The hydroxyl group at the 7-position of the indazole ring is a nucleophilic site that typically requires protection during subsequent synthetic manipulations.

The conversion of 7-hydroxyindazole to this compound installs a benzyl ether, a widely used protecting group due to its stability across a broad range of reaction conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis).[3] The most reliable and common method to achieve this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5][6] This guide offers a comprehensive examination of this specific application of the Williamson synthesis, emphasizing both theoretical principles and practical execution.

The Williamson Ether Synthesis: Mechanism and Rationale

The formation of this compound from 7-hydroxyindazole is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The overall process can be broken down into two fundamental steps:

  • Deprotonation: The phenolic proton of 7-hydroxyindazole is acidic (pKa ~10, similar to phenol) and is removed by a suitable base to generate a highly nucleophilic indazolate anion.[8] This step is crucial as the neutral hydroxyl group is a poor nucleophile, whereas its conjugate base, the indazolate, is significantly more reactive.[4]

  • Nucleophilic Substitution (SN2): The newly formed indazolate anion acts as the nucleophile, executing a backside attack on the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This concerted step involves the simultaneous formation of the C-O bond and the cleavage of the C-Br bond, leading to the desired ether product and a halide salt byproduct.[4][5]

Williamson_Mechanism cluster_step1 Step 1: Acid-Base Reaction cluster_step2 Step 2: SN2 Substitution IndazoleOH 7-Hydroxyindazole Indazolate Indazolate Anion (Nucleophile) IndazoleOH:e->Indazolate:w Deprotonation H2_gas H₂ (gas) Base Base (e.g., NaH) H_Base H-Base⁺ TransitionState [Transition State]‡ Indazolate:e->TransitionState:w Nucleophilic Attack (SN2) BnBr Benzyl Bromide (Electrophile) BnBr:e->TransitionState:w Product This compound NaBr NaBr TransitionState:e->Product:w Leaving Group Departure

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Design and Optimization

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. Each component plays a critical role in maximizing yield and minimizing side products.

Reagent Selection
Reagent CategoryChoiceRationale & Causality
Starting Material 7-HydroxyindazoleThe substrate containing the phenolic hydroxyl group to be alkylated.
Benzylating Agent Benzyl Bromide (BnBr)Preferred over benzyl chloride due to bromide being a better leaving group, leading to faster reaction rates. Benzyl halides are excellent SN2 substrates because the transition state is stabilized by the adjacent phenyl ring, and they cannot undergo E2 elimination.[4][8]
Base Sodium Hydride (NaH), 60% in oilA strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which bubbles out of the solution.[3][4] Safer alternatives like potassium carbonate (K₂CO₃) can also be effective, especially for acidic phenols, though they may require higher temperatures or longer reaction times.[6][8]
Solvent N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrousA polar aprotic solvent is essential. It solvates the cation (Na⁺) while leaving the indazolate anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.[3][6] Anhydrous conditions are critical when using NaH to prevent its violent reaction with water.[3]
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials & Equipment:

  • 7-hydroxyindazole (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv.)

  • Benzyl bromide (BnBr) (1.1 - 1.3 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxyindazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of starting material) and stir to dissolve the solid.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv.) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the indazolate anion.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3][9]

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.

Workflow Setup 1. Reaction Setup - Add 7-hydroxyindazole to dry flask - Add anhydrous DMF under N₂ Deprotonation 2. Deprotonation - Cool to 0°C - Add NaH portion-wise - Stir for 30-60 min Setup->Deprotonation Alkylation 3. Alkylation - Add BnBr dropwise at 0°C - Warm to RT, stir 2-8h - Monitor by TLC Deprotonation->Alkylation Workup 4. Aqueous Work-up - Quench with NH₄Cl (aq) - Extract with EtOAc - Wash with H₂O & Brine Alkylation->Workup Purification 5. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the synthesis.

Product Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for characterizing this compound.

TechniqueExpected Observations
¹H NMR - Appearance of a singlet around δ 5.0-5.5 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph).- A multiplet between δ 7.2-7.5 ppm for the five protons of the benzyl phenyl ring.- Characteristic signals for the three protons on the indazole aromatic ring.- A broad singlet for the N-H proton of the indazole ring.
¹³C NMR - A peak around δ 70-75 ppm for the benzylic carbon (-O-C H₂-Ph).- Signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the indazole and benzyl rings.[10]
Mass Spec. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the molecular weight of C₁₄H₁₂N₂O (224.26 g/mol ).[11]
TLC The purified product should appear as a single spot with a different Rf value than the 7-hydroxyindazole starting material.

Troubleshooting and Side Reactions

Even well-established procedures can present challenges. A logical approach to troubleshooting is key to a successful synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation.2. Inactive NaH (hydrolyzed).3. Wet solvent or glassware.4. Decomposed benzyl bromide.1. Increase stirring time after NaH addition; consider a slightly stronger base if necessary.2. Use a fresh bottle of NaH.3. Ensure all glassware is oven-dried and solvent is anhydrous.4. Use freshly distilled or newly purchased benzyl bromide.[9]
Formation of Multiple Products 1. N-alkylation: The N1 position of the indazole ring is also nucleophilic and can be alkylated.2. Byproducts from base: If a weaker base like K₂CO₃ is used, incomplete reaction can lead to a mix of starting material and product.1. O-alkylation of phenols is generally kinetically favored over N-alkylation of the indazole ring under these conditions. If N-alkylation is significant, consider using a bulkier base or different solvent system to alter selectivity.2. Ensure sufficient equivalents of base and adequate reaction time/temperature.
Difficulty in Product Isolation Emulsion formation during aqueous work-up, especially with DMF.Add brine during the wash steps to help break emulsions and improve phase separation.[9]

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert, dry atmosphere. Quench reactions carefully at low temperatures.[3]

  • Benzyl Bromide (BnBr): A potent lachrymator (causes tearing) and irritant to the skin, eyes, and respiratory tract. Handle exclusively in a well-ventilated chemical fume hood.[3]

  • Anhydrous Solvents (DMF, THF): Handle under inert atmosphere to maintain dryness. DMF is a potential reproductive toxin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 7-hydroxyindazole via the Williamson ether synthesis is a robust and highly reliable transformation crucial for the advancement of medicinal chemistry programs centered on the indazole scaffold. By understanding the underlying SN2 mechanism, carefully selecting reagents, and adhering to a well-designed protocol, researchers can efficiently prepare this key intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists to successfully implement this synthesis in their laboratories.

References

An In-depth Technical Guide to 7-(Benzyloxy)-1H-indazole: Properties, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-(Benzyloxy)-1H-indazole

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged" heterocyclic motif, integral to a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies, particularly kinase inhibitors. Within this esteemed class of compounds, this compound emerges as a uniquely valuable building block. It combines the pharmacologically significant indazole core with a strategically placed benzyloxy group at the 7-position. This benzyloxy moiety serves not only as a stable protecting group for the hydroxyl functionality but also as a tool to modulate the physicochemical properties and reactivity of the entire molecule.

This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core characteristics, explore its key transformations with mechanistic explanations, and showcase its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, storage, and behavior in reaction media. A comprehensive understanding of these characteristics is the first step in its effective utilization.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O[4]
Molecular Weight 224.26 g/mol [4]
CAS Number 351210-09-8[4][5]
Appearance Off-white to white solid/crystalline powder[6]
Purity Typically ≥95%[4]
Storage Conditions Store at 0 - 8 °C under an inert atmosphere[6]

Note: The data for the related compound this compound-3-carboxylic acid suggests good stability under recommended storage conditions, a property generally shared by the parent molecule.[6]

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively published. The following data is predicted based on the known spectral properties of the indazole core and the influence of the 7-benzyloxy substituent.[7]

SpectroscopyPredicted Chemical Shifts / Bands
¹H NMR (400 MHz, CDCl₃) δ ~10.5-11.0 (br s, 1H, NH), 8.0-8.2 (d, 1H), 7.2-7.5 (m, 5H, Ar-H of Benzyl), 6.8-7.1 (m, 3H) ppm.
¹³C NMR (100 MHz, CDCl₃) δ ~150 (C-O), 141 (C), 136 (C), 129, 128, 127 (Ar-C of Benzyl), 125 (CH), 121 (CH), 115 (C), 110 (CH), 105 (CH), 71 (OCH₂) ppm.
Mass Spectrometry (MS) [M+H]⁺ = 225.10
Infrared (IR) ~3100-3300 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1620, 1580, 1500 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch)

Synthesis of the Indazole Core

While various methods exist for the synthesis of the indazole ring system, the Cadogan reaction, involving the reductive cyclization of o-nitrobenzylamines or related precursors, is a notable approach for achieving high purity.[5][8] This methodology offers a reliable route to the core structure, upon which the benzyloxy group can be installed.

Chemical Reactivity: A Platform for Molecular Diversity

The reactivity of this compound is a tale of three domains: the acidic N-H proton of the pyrazole ring, the potential for functionalization on the carbocyclic ring, and the benzyloxy protecting group. Mastering these reactions is key to leveraging this molecule's synthetic potential.

N-Alkylation: The Regioselectivity Challenge

A primary consideration in the functionalization of 1H-indazoles is the regioselectivity of N-alkylation. Direct alkylation can lead to a mixture of N-1 and N-2 substituted products, often necessitating challenging chromatographic separation.[1][9] The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[10][11]

Causality of Experimental Choices:

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are employed to quantitatively deprotonate the indazole N-H, forming the indazolide anion.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. THF, being less polar, can favor the formation of tight ion pairs between the indazolide anion and the sodium cation, which has been shown to sterically direct alkylation to the less hindered N-1 position.[1]

  • Electrophile: Primary alkyl halides are excellent electrophiles for this transformation.

Workflow for N-1 Selective Alkylation

N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indazole This compound in Anhydrous THF NaH NaH (1.1 eq) (0°C to RT) Indazole->NaH Deprotonation Alkyl_Halide Alkyl Halide (1.2 eq) (RT, 2-12h) NaH->Alkyl_Halide Nucleophilic Attack Quench Quench (e.g., sat. NH₄Cl) Alkyl_Halide->Quench Extract Extraction (e.g., EtOAc/H₂O) Quench->Extract Purify Column Chromatography Extract->Purify Product N-1 Alkylated Product Purify->Product

Caption: Workflow for regioselective N-1 alkylation of this compound.

Step-by-Step Protocol: N-1 Alkylation

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium indazolide.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[12][13] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly effective for functionalizing the indazole core, typically after installing a halogen at a specific position (e.g., C3 or C7).[12][14]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as sodium or potassium carbonate, is required to activate the organoboron species in the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling (Hypothetical on a Bromo-indazole derivative) Prerequisite: Synthesis of a halogenated (e.g., 7-benzyloxy-X-bromo-1H-indazole) derivative is required for this reaction.

  • Reagent Setup: In a reaction vessel, combine the bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the C-C coupled product.[14]

Deprotection of the Benzyloxy Group

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions. However, it can be selectively removed when needed, most commonly via catalytic hydrogenation. This step is often crucial in the final stages of a synthetic sequence to unmask the 7-hydroxy functionality, which can be a key pharmacophore for biological activity.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the most common and efficient catalyst for hydrogenolysis.

  • Hydrogen Source: This can be hydrogen gas (H₂) from a cylinder or balloon, or a transfer hydrogenation reagent like ammonium formate.

  • Solvent: Polar protic solvents like ethanol or methanol are typically used as they can dissolve the substrate and do not poison the catalyst.

Workflow for Catalytic Hydrogenation (Debenzylation)

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup Substrate 7-(Benzyloxy)-indazole in EtOH or MeOH Catalyst 10% Pd/C (catalytic) Substrate->Catalyst Add Catalyst Hydrogen H₂ Atmosphere (balloon or pressure) Catalyst->Hydrogen Purge with H₂ Filter Filter through Celite® Hydrogen->Filter After Reaction Completion (TLC) Concentrate Concentrate Solvent Filter->Concentrate Product 7-Hydroxy-indazole Concentrate->Product

Caption: A typical workflow for the deprotection of the benzyloxy group via catalytic hydrogenation.

Step-by-Step Protocol: Debenzylation

  • Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 7-hydroxy-1H-indazole product.

Applications in Drug Discovery: A Scaffold for Innovation

The synthetic versatility of this compound makes it a cornerstone in the development of novel therapeutics. Its derivatives have been explored in various disease areas:

  • Anti-inflammatory and Anticancer Agents: The indazole nucleus is a key component in many kinase inhibitors that target signaling pathways implicated in inflammation and cancer.[6] 7-hydroxyindazoles, accessible from 7-(benzyloxy) precursors, are particularly important in this context.

  • S1P1 Functional Antagonists: Research has shown that derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid act as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[15] These compounds have therapeutic potential for autoimmune diseases.[15] The synthesis of these complex molecules relies on the strategic use of the benzyloxy group on the indole precursor, highlighting its utility.[15]

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a predictable yet versatile reactivity profile, provide a robust platform for generating molecular complexity. A thorough understanding of its core reactions—N-alkylation, palladium-catalyzed cross-coupling, and deprotection—allows researchers to strategically navigate synthetic pathways towards novel and potent therapeutic agents. As the demand for targeted and innovative drugs continues to grow, the importance of foundational building blocks like this compound will only increase.

References

The Strategic Utility of 7-(Benzyloxy)-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. Among the various substituted indazoles, 7-(Benzyloxy)-1H-indazole (CAS Number: 351210-09-8) has garnered significant attention as a key building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
CAS Number 351210-09-8[1][2][3]
Molecular Formula C₁₄H₁₂N₂O[4]
Molecular Weight 224.26 g/mol [4]
Appearance Off-white solid[5]
Purity Min. 95%[4]
Storage Store at 0 - 8 °C[5]

Safety and Handling:

This compound is intended for laboratory use only.[4] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[5] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] In case of contact with eyes or skin, flush immediately with copious amounts of water.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Synthesis of this compound: A Plausible and Detailed Protocol

Step 1: Synthesis of 7-Hydroxy-1H-indazole

The synthesis of the 7-hydroxy-1H-indazole precursor can be achieved through various methods reported for functionalized indazoles. One common approach involves the condensation of a substituted benzaldehyde with hydrazine.[5]

  • Reaction: 2,3-Dihydroxybenzaldehyde reacts with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 7-hydroxy-1H-indazole.

Step 2: Benzylation of 7-Hydroxy-1H-indazole

The hydroxyl group at the 7-position can be protected as a benzyl ether using a Williamson ether synthesis.[6]

  • Reaction: 7-Hydroxy-1H-indazole is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). This deprotonates the hydroxyl group to form a sodium salt. Subsequent addition of benzyl bromide (BnBr) results in an SN2 reaction to form the desired this compound.[6]

Detailed Experimental Protocol:

  • Materials: 7-hydroxy-1H-indazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 7-hydroxy-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Profile

While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be extrapolated from data for structurally related compounds.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ ~10.0-11.0 ppm (br s, 1H): N-H proton of the indazole ring.

  • δ ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

  • δ ~7.0-7.2 ppm (m, 3H): Protons on the benzene ring of the indazole moiety.

  • δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~140-150 ppm: Carbon atoms of the indazole ring.

  • δ ~136-138 ppm: Quaternary carbon of the phenyl ring attached to the oxygen.

  • δ ~127-129 ppm: Carbon atoms of the phenyl ring of the benzyl group.

  • δ ~110-125 ppm: Carbon atoms of the benzene ring of the indazole moiety.

  • δ ~70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Infrared (IR) Spectroscopy (Predicted):

  • ~3100-3300 cm⁻¹: N-H stretching vibration.

  • ~3030 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250, 1050 cm⁻¹: C-O ether stretching vibrations.

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z 225.10.

Reactivity and Functionalization

The reactivity of this compound is dictated by the indazole core and the benzyl protecting group.

Indazole Core Reactivity:

The indazole ring is amenable to various functionalization reactions, most notably at the 3-position.[7] This position can undergo halogenation, alkylation, and arylation, providing a handle for further synthetic transformations.[7]

Deprotection of the Benzyl Group:

The benzyl ether is a robust protecting group but can be selectively cleaved under specific conditions to reveal the 7-hydroxy functionality. Common methods for deprotection include:

  • Catalytic Hydrogenolysis: This is a mild and efficient method involving the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[8][9] This reaction is clean, with toluene being the primary byproduct.[8][9]

  • Acidic Cleavage: Strong acids can cleave the benzyl ether, but this method is less common due to the potential for side reactions with other acid-sensitive functional groups.[10]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring.[10][11]

Applications in Drug Development: A Gateway to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of these targeted therapies. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Intermediate in the Synthesis of Axitinib and Pazopanib:

While not always the direct starting material in all patented routes, the 7-substituted indazole core is structurally analogous to key intermediates in the synthesis of prominent tyrosine kinase inhibitors like Axitinib and Pazopanib.[1][4][12] These drugs are used in the treatment of various cancers, including renal cell carcinoma.[1][2] The synthesis of these complex molecules often involves the construction of a functionalized indazole core, which is then coupled with other heterocyclic systems.[12]

Modulation of Signaling Pathways:

Compounds derived from indazole scaffolds are known to inhibit a range of kinases, thereby modulating critical signaling pathways involved in tumorigenesis, such as:

  • Vascular Endothelial Growth Factor (VEGF) Receptor (VEGFR) Pathway: Axitinib is a potent inhibitor of VEGFRs, which are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13][14]

  • Platelet-Derived Growth Factor (PDGF) Receptor (PDGFR) Pathway: Pazopanib also targets PDGFRs, which are involved in cell growth, proliferation, and survival.[1]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic asset in the design and synthesis of novel therapeutics. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable building block for accessing a diverse range of complex molecules. The proven success of the indazole scaffold in generating clinically effective kinase inhibitors underscores the importance of precursors like this compound. For researchers and drug development professionals, a thorough understanding of this compound's synthesis, reactivity, and potential applications is key to unlocking new avenues in the quest for innovative medicines.

References

An In-depth Technical Guide to the Spectroscopic Profile of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative data from structurally related indazole derivatives. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and the acquisition of its spectroscopic data, offering a self-validating framework for researchers in the field.

Introduction: The Significance of this compound in Drug Discovery

Indazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The 7-substituted indazoles, in particular, offer a unique vector for molecular modification, influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. The benzyloxy group at the 7-position serves as a versatile handle; it can act as a protecting group for the hydroxyl functionality or be a key pharmacophoric element itself.

Given its strategic importance, the unequivocal structural elucidation of this compound is a critical step in any research and development program. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide is designed to be a practical resource for scientists, offering a detailed exposition of the expected spectroscopic data and the rationale behind their interpretation.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole ring, the benzyloxy methylene group, and the phenyl ring of the benzyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (Indazole)~10.5 - 11.5br s-Broad singlet, exchangeable with D₂O.
H-3 (Indazole)~8.0 - 8.2s-Singlet, characteristic of the C-3 proton in 1H-indazoles.[2]
H-4 (Indazole)~7.6 - 7.8d~8.0Doublet, coupled to H-5.
H-5 (Indazole)~6.9 - 7.1t~8.0Triplet, coupled to H-4 and H-6.
H-6 (Indazole)~7.3 - 7.5d~8.0Doublet, coupled to H-5.
-CH₂- (Benzyl)~5.2 - 5.4s-Singlet, characteristic of the benzylic methylene protons.
Phenyl-H (Benzyl)~7.3 - 7.5m-Multiplet, complex signal for the five protons of the phenyl ring.

Causality of Chemical Shifts: The electron-withdrawing nature of the pyrazole ring within the indazole system deshields the protons on the fused benzene ring, leading to their downfield chemical shifts. The benzyloxy group, being electron-donating through resonance, will have a shielding effect on the ortho and para positions of the indazole's benzene ring, though this is counteracted by the inductive effect of the oxygen. The benzylic protons appear at a characteristic downfield shift due to the adjacent oxygen and aromatic ring.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-3 (Indazole)~134 - 136
C-3a (Indazole)~121 - 123
C-4 (Indazole)~121 - 123
C-5 (Indazole)~110 - 112
C-6 (Indazole)~127 - 129
C-7 (Indazole)~145 - 147Oxygen-bearing carbon, significantly downfield.
C-7a (Indazole)~140 - 142
-CH₂- (Benzyl)~70 - 72Aliphatic carbon attached to oxygen.
C-ipso (Benzyl)~136 - 138
C-ortho (Benzyl)~128 - 130
C-meta (Benzyl)~127 - 129
C-para (Benzyl)~128 - 130

Expertise in Interpretation: The chemical shifts of the indazole carbons are influenced by the nitrogen atoms and the fusion of the two rings.[3] The C-7 carbon, directly attached to the electronegative oxygen of the benzyloxy group, is expected to be the most downfield of the indazole benzene ring carbons. The benzylic methylene carbon appears in the typical range for an ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be recorded as a solid (e.g., KBr pellet or ATR).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Indazole)3100 - 3300Medium, BroadCharacteristic of the N-H bond in the indazole ring.[2]
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000MediumFrom the -CH₂- group.
C=C and C=N Stretch1450 - 1620Medium to StrongAromatic and heteroaromatic ring vibrations.
C-O-C Stretch (Ether)1200 - 1250 and 1000 - 1050StrongAsymmetric and symmetric stretching of the benzyl ether linkage.
Aromatic C-H Bending730 - 770 and 690 - 710StrongOut-of-plane bending, indicative of monosubstituted benzene.

Trustworthiness of Data: The presence of a broad N-H stretch, along with the characteristic aromatic and ether stretches, provides a reliable diagnostic fingerprint for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound (C₁₄H₁₂N₂O), the expected molecular weight is 224.26 g/mol .

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

  • Expected [M+H]⁺: 225.1028 (Calculated for C₁₄H₁₃N₂O⁺)

2.3.2. Fragmentation Pattern (Electron Ionization - EI)

The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment Notes
224[C₁₄H₁₂N₂O]⁺Molecular ion (M⁺)
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl-containing compounds. This is often the base peak.
133[C₇H₅N₂O]⁺Loss of the benzyl radical ([M - C₇H₇]⁺).
105[C₇H₅O]⁺Benzoyl cation, from rearrangement and fragmentation.
77[C₆H₅]⁺Phenyl cation, from loss of CH₂ from the tropylium ion.

Mechanistic Insight: The fragmentation of benzyl ethers is well-documented and typically proceeds via cleavage of the benzylic C-O bond to generate the highly stable tropylium ion (m/z 91).[4][5] This fragmentation pathway is a dominant feature and a strong indicator of the benzyloxy moiety.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route involves the benzylation of 7-hydroxy-1H-indazole. The latter can be synthesized from commercially available precursors.

Step 1: Synthesis of 7-Hydroxy-1H-indazole (Illustrative)

A potential route to 7-hydroxy-1H-indazole could involve a multi-step synthesis starting from a suitably substituted benzene derivative, such as 2-methoxy-6-nitrotoluene, followed by reduction and cyclization.

Step 2: Benzylation of 7-Hydroxy-1H-indazole [6]

  • To a solution of 7-hydroxy-1H-indazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add benzyl bromide (BnBr, 1.1 eq.) or benzyl chloride (BnCl, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Data Acquisition

3.2.1. NMR Spectroscopy [7]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.

3.2.2. IR Spectroscopy

  • Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Obtain high-resolution mass spectra on a mass spectrometer using electrospray ionization (ESI) in positive ion mode for accurate mass determination.

  • For fragmentation analysis, use an instrument capable of electron ionization (EI) or collision-induced dissociation (CID).

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of this compound.

Molecular Structure of this compound cluster_indazole 1H-Indazole Core cluster_benzyloxy Benzyloxy Group N1 N-H N2 N N1->N2 C3 C-H N2->C3 C3a C C3->C3a C4 C-H C3a->C4 C7a C C3a->C7a C5 C-H C4->C5 C6 C-H C5->C6 C7 C C6->C7 C7->C7a O O C7->O attachment point C7a->N1 CH2 CH₂ O->CH2 Ph Phenyl CH2->Ph

Caption: Molecular structure of this compound with key functional groups.

Spectroscopic Characterization Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, EI) Sample->MS Structure Structural Elucidation NMR->Structure Proton/Carbon Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a reliable and detailed reference for researchers in drug discovery and development. The outlined experimental protocols for synthesis and analysis further enhance the practical utility of this guide, promoting methodological rigor and reproducibility. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is indispensable for accelerating the development of novel therapeutics.

References

physical and chemical characteristics of 7-(benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond surface-level data to explore the causality behind its physicochemical properties, its reactivity, and its strategic application in the synthesis of complex bioactive molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the technical insights required for its effective utilization.

Core Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional molecule integrating a rigid, aromatic indazole core with a flexible benzyloxy protecting group. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or phenol, while the benzyl group offers a chemically stable yet readily cleavable protecting group for the 7-hydroxyl functionality. This combination makes it a highly versatile intermediate for building complex molecular architectures.

Key Physicochemical Data

The empirical properties of a compound dictate its behavior in both storage and reaction conditions. The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[1]
Molecular Weight 224.26 g/mol [1]
CAS Number 351210-09-8[2][3]
Appearance White to off-white crystalline solid
Melting Point 70-74 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water.
Storage Conditions Store in a cool, dry place in a tightly sealed container. Recommended temperature: Room temperature or 2-8°C.[4]

The moderate melting point indicates a stable crystalline lattice under standard conditions. Its solubility profile is characteristic of a molecule with both polar (N-H group) and nonpolar (benzyl and aromatic rings) features, making it amenable to a wide range of organic reaction conditions and purification techniques like silica gel chromatography.

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data for this compound, providing a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic region and the benzylic protons. In a typical deuterated solvent like DMSO-d₆, the indazole N-H proton (N1-H) would appear as a broad singlet at a downfield chemical shift (>13 ppm).[5] The protons of the indazole and benzyl rings would resonate in the aromatic region (approx. 6.8-7.8 ppm), with specific coupling patterns revealing their substitution. The two benzylic protons (-O-CH₂-Ph) would appear as a sharp singlet around 5.3 ppm.

  • ¹³C NMR: The carbon spectrum will display signals for all 14 unique carbon atoms. The benzylic carbon is expected around 70 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the oxygen (C7) being the most downfield in the indazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

  • N-H Stretch: A characteristic broad peak is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H bond of the indazole ring.

  • C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage will be present in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

  • Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the primary observation will be the molecular ion [M]+ or the protonated molecule [M+H]+, which will correspond to the exact mass of C₁₄H₁₂N₂O.

  • Key Fragmentation: A prominent fragment is expected from the loss of the benzyl group or, more commonly, the tropylium cation ([C₇H₇]+) at m/z = 91, which is a classic fragmentation pattern for benzyl-containing compounds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its strategic use as an intermediate.

Synthetic Pathway Overview

The most direct synthesis involves the protection of the hydroxyl group of 7-hydroxyindazole. This is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Start 7-Hydroxyindazole Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Start->Base Intermediate Indazolide Anion Base->Intermediate Reagent Benzyl Bromide (or Chloride) Intermediate->Reagent Product This compound Reagent->Product

Caption: A typical two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard chemical literature. Researchers should optimize conditions based on their specific lab setup and scale.

  • Preparation: To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indazolide anion.

  • Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into cold water. This will precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity Profile

The molecule's reactivity is governed by the N-H proton, the aromatic rings, and the benzyl protecting group.

Reactivity_Profile cluster_N1 N1-H Position cluster_Aromatic Aromatic Rings cluster_Deprotection Benzyloxy Group center_mol This compound N_Alkylation N-Alkylation / N-Arylation center_mol->N_Alkylation Electrophile Base EAS Electrophilic Aromatic Substitution (e.g., Halogenation) center_mol->EAS Electrophile (e.g., NBS, Br₂) Deprotection Deprotection to 7-Hydroxyindazole center_mol->Deprotection H₂, Pd/C (Hydrogenolysis)

Caption: Key reactive sites on the this compound scaffold.

The most significant reaction is the hydrogenolysis of the benzyl ether. This is typically accomplished using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This reaction cleanly cleaves the C-O bond of the ether, liberating the 7-hydroxyindazole and toluene as a byproduct. This deprotection step is critical, as it unmasks the hydroxyl group for further functionalization after other synthetic transformations have been performed on the indazole core.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[6] this compound serves as a key precursor in the synthesis of analogs targeting a variety of biological pathways.[7]

  • Kinase Inhibitors: The indazole core is a common hinge-binding motif in many kinase inhibitors. This compound can be used to synthesize substituted indazoles that target kinases like Aurora kinases, Pim kinases, and VEGFR.[8]

  • Anti-inflammatory and Anticancer Agents: Derivatives have shown promise in developing novel anti-inflammatory and anticancer drugs.[7] The ability to deprotect the 7-position allows for the introduction of diverse functional groups to optimize potency and selectivity.

  • Neurological and Other CNS Targets: The scaffold has been explored for its potential in creating agents that modulate central nervous system targets, including acetylcholinesterase, which is relevant in Alzheimer's disease research.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[10] Inhalation may cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed intermediate that provides chemists with a robust platform for molecular exploration. Its well-defined physicochemical properties, predictable reactivity, and the critical function of the benzyl protecting group make it an invaluable asset in the synthesis of novel therapeutics. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the research and development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and the Rise of 7-(Benzyloxy)-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and capacity for crucial hydrogen bonding interactions have cemented its role in the development of numerous therapeutic agents.[1][2] From oncology to neurology, indazole derivatives have demonstrated a remarkable breadth of biological activities.[2][3]

Within this important class of molecules, this compound has emerged as a particularly versatile and valuable building block. Its strategic benzyloxy group at the 7-position not only influences the electronic properties of the indazole core but also offers a handle for further synthetic transformations, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Historical Context: The Evolution of Indazole Synthesis

The journey of the indazole scaffold began in the late 19th century with Emil Fischer's pioneering work.[3] Since then, a multitude of synthetic strategies have been developed to construct the 1H-indazole core, the most thermodynamically stable tautomer.[2] These methods range from classical approaches like the diazotization of o-toluidines to modern palladium-catalyzed cross-coupling reactions.[3]

The synthesis of substituted indazoles, particularly those with functional groups on the benzene ring, has been a subject of intense research, driven by the need for structurally diverse molecules in drug discovery programs. The development of methodologies for the regioselective synthesis of 7-substituted indazoles has been a significant advancement in this field.

Synthetic Strategies for this compound

While the precise first synthesis of this compound is not prominently documented in easily accessible literature, its preparation can be logically approached through established synthetic methodologies. The two most rational and practiced synthetic routes are the Cadogan cyclization and the Williamson ether synthesis.

Cadogan Cyclization: A High-Purity Approach

The Cadogan cyclization is a powerful method for the synthesis of carbazoles and other nitrogen-containing heterocycles, including indazoles.[4] This reaction typically involves the reductive cyclization of an o-nitroaryl compound using a trivalent phosphorus reagent, such as a trialkyl phosphite or phosphine. For the synthesis of this compound, the likely starting material would be 2-benzyloxy-6-nitrotoluene. This method is noted for producing high-purity material.[4]

Causality Behind Experimental Choices: The choice of the Cadogan cyclization is often driven by the desire for a convergent synthesis where the key bicyclic ring system is formed in a single, high-yielding step. The use of a trivalent phosphorus reagent facilitates the deoxygenation of the nitro group, leading to a reactive nitrene intermediate that undergoes intramolecular cyclization. The high temperatures often required for this reaction are a trade-off for the efficiency of the ring-closure.

Experimental Protocol: Cadogan Cyclization for this compound (Hypothetical Protocol based on established principles)

Diagram of the Cadogan Cyclization Workflow

Cadogan_Cyclization Start Starting Material: 2-Benzyloxy-6-nitrotoluene Reagents Reagents: Triethyl phosphite High-boiling solvent (e.g., o-xylene) Start->Reagents 1. Add Reaction Reaction Conditions: Heat to reflux (e.g., 140-160 °C) Inert atmosphere (N2 or Ar) Reagents->Reaction 2. Heat Workup Workup: Cooling Solvent removal Extraction Reaction->Workup 3. Process Purification Purification: Silica gel column chromatography Workup->Purification 4. Isolate Product Final Product: This compound Purification->Product 5. Obtain

Caption: Workflow for the synthesis of this compound via Cadogan cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-benzyloxy-6-nitrotoluene (1.0 eq) and a high-boiling point solvent such as o-xylene.

  • Reagent Addition: Add triethyl phosphite (3.0-5.0 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 140-160 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford pure this compound.

Williamson Ether Synthesis: A Two-Step Approach from 7-Hydroxy-1H-indazole

An alternative and often milder approach is the Williamson ether synthesis. This method involves the O-alkylation of a phenol, in this case, 7-hydroxy-1H-indazole, with an alkyl halide, such as benzyl bromide, in the presence of a base. This two-step approach first requires the synthesis of 7-hydroxy-1H-indazole.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The choice of a suitable base (e.g., potassium carbonate, sodium hydride) is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that then displaces the halide from the benzyl halide. The use of a polar aprotic solvent like DMF or acetone facilitates the reaction. This method is often preferred when milder reaction conditions are required or when the starting phenol is readily available.

Experimental Protocol: Williamson Ether Synthesis for this compound

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Starting Material: 7-Hydroxy-1H-indazole Reagents Reagents: Benzyl bromide Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Start->Reagents 1. Combine Reaction Reaction Conditions: Stir at room temperature or gentle heating Reagents->Reaction 2. React Workup Workup: Quenching Extraction Washing Reaction->Workup 3. Process Purification Purification: Silica gel column chromatography Workup->Purification 4. Isolate Product Final Product: This compound Purification->Product 5. Obtain

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 7-hydroxy-1H-indazole (1.0 eq), a suitable base such as potassium carbonate (2.0-3.0 eq), and a polar aprotic solvent like DMF or acetone.

  • Reagent Addition: Add benzyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Alkylation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Key Building Block for Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents.[5] The benzyloxy group can serve as a protecting group for the 7-hydroxy functionality, which can be deprotected at a later stage to reveal a potential hydrogen bond donor/acceptor, or it can be a key pharmacophoric element in its own right.

While direct incorporation of this compound into well-known drugs like Axitinib is not the primary synthetic route, its utility is demonstrated in the synthesis of a diverse array of indazole-based compounds explored in various drug discovery programs. For instance, the related compound, this compound-3-carboxylic acid, is a versatile precursor for creating more complex indazole derivatives with potential therapeutic applications.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 351210-09-8
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. Its synthesis, achievable through robust methods like the Cadogan cyclization and the Williamson ether synthesis, provides chemists with a valuable building block for the creation of novel therapeutic agents. As our understanding of the biological roles of various signaling pathways continues to grow, the demand for versatile and strategically functionalized heterocyclic compounds will undoubtedly increase. This compound is well-positioned to remain a key player in the ongoing quest for new and improved medicines.

References

A Comprehensive Guide to the Stability and Storage of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical framework for understanding and evaluating the stability of 7-(benzyloxy)-1H-indazole, a versatile building block in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceuticals, particularly in anti-inflammatory and anticancer research, a thorough understanding of its stability profile is critical for ensuring the integrity, safety, and efficacy of resulting drug candidates. This document outlines the core principles, experimental designs, and analytical methodologies required to establish robust storage and handling protocols.

Introduction: The Chemical Context of this compound

This compound belongs to the indazole class of heterocyclic compounds, which are known for their broad range of biological activities.[1] The presence of the benzyloxy group at the 7-position and the indazole core dictates its chemical reactivity and, consequently, its stability. The benzyl ether linkage can be susceptible to cleavage under certain conditions, and the indazole ring itself can be subject to oxidation or other degradation pathways.

From a drug development perspective, establishing a comprehensive stability profile is not merely a regulatory requirement but a fundamental aspect of quality control. It informs critical decisions regarding formulation, packaging, shipping, and storage, ultimately ensuring that the material remains within its specified purity limits throughout its lifecycle.

Physicochemical Properties and Known Storage Conditions

A foundational understanding of the molecule's intrinsic properties is the first step in designing a stability study.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₂N₂O[2]
Molecular Weight 224.26 g/mol [2]
Appearance Off-white solid[3]
CAS Number 351210-09-8[4]
Purity (Typical) ≥ 95-96%[2][3]
Recommended Storage 0 - 8 °C or -20°C[3][5][6]

The variation in recommended storage temperatures (refrigerated vs. frozen) from different suppliers highlights the need for a definitive, in-house stability study to determine the optimal conditions based on the specific grade of the material and its intended use.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure. A forced degradation study is essential to experimentally confirm these pathways.

  • Hydrolysis: The ether linkage of the benzyloxy group could be susceptible to cleavage under strongly acidic or basic conditions, yielding 7-hydroxy-1H-indazole and benzyl alcohol.

  • Oxidation: The indazole ring system may be susceptible to oxidation, potentially leading to N-oxides or other oxidized species. The methylene bridge of the benzyl group is also a potential site for oxidation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms. Compounds with aromatic systems are often light-sensitive.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation and may induce other decomposition pathways.

The following diagram illustrates the hypothetical primary degradation pathways that should be investigated.

G cluster_main This compound Stability cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B cleavage C Oxidation (e.g., H₂O₂) A->C oxidation D Photolysis (UV/Vis Light) A->D photochemical reaction E Thermal Stress A->E decomposition F 7-Hydroxy-1H-indazole B->F G Benzyl Alcohol B->G H Oxidized Derivatives (e.g., N-oxides) C->H I Other Photodegradants D->I G cluster_workflow Forced Degradation & Method Validation Workflow A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze Samples by HPLC B->C D Assess Peak Purity and Resolution C->D E Is the method stability-indicating? D->E F Optimize HPLC Method (Mobile Phase, Gradient, etc.) E->F No G Method Validated E->G Yes F->C H Identify Degradation Products (LC-MS/MS, NMR) G->H

References

theoretical and computational studies of 7-(benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 7-(Benzyloxy)-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] This guide focuses on a specific, promising derivative: this compound. We move beyond fundamental synthesis to provide a comprehensive framework for its theoretical and computational evaluation. By elucidating the electronic structure, potential protein interactions, and dynamic behavior of this molecule through high-level computational methodologies, we aim to equip researchers and drug development professionals with the in-silico tools necessary to rationalize its biological activity and accelerate the data-driven design of novel, indazole-based therapeutics.

Introduction: The Strategic Importance of the Indazole Core

Nitrogen-containing heterocycles are paramount in drug discovery, and among them, the indazole ring system is particularly distinguished.[2][3] Its rigid, bicyclic structure, composed of a benzene ring fused to a pyrazole, offers a versatile template for engaging with biological targets through a combination of hydrogen bonding, hydrophobic, and π-stacking interactions. The clinical success of indazole-containing drugs, such as the anti-cancer kinase inhibitor Axitinib and the antiemetic Granisetron, validates the scaffold's therapeutic potential.[3]

The subject of this guide, this compound, introduces a key modification: a benzyloxy group at the 7-position. This substituent is not merely a passive addition; it strategically modulates the molecule's steric and electronic profile, influencing its solubility, membrane permeability, and potential for specific intermolecular interactions. Understanding these influences at a sub-atomic level is the primary objective of the computational studies detailed herein. This guide will explain the causality behind key computational choices, providing a self-validating system for the in-silico investigation of this and similar molecules.

Molecular Foundation: Synthesis and Characterization

While numerous synthetic routes to the indazole core exist, a common approach for 7-substituted indazoles involves strategic functionalization and cyclization.[3] For instance, the Cadogan cyclization represents an efficient method for generating the indazole ring system. As a versatile building block in organic synthesis, this compound serves as a crucial intermediate in the creation of more complex bioactive molecules, particularly in anti-inflammatory and anticancer research.[4]

Before any computational analysis, an accurate molecular structure is paramount. This is established through a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and, ideally, single-crystal X-ray diffraction. The crystallographic data, where available, provides the gold standard for bond lengths, angles, and torsion angles, serving as a critical validation checkpoint for the geometries optimized by computational methods.

The Computational Microscope: A Methodological Deep Dive

Computational chemistry allows us to visualize and quantify molecular properties that are often inaccessible through experimental means alone. The following sections detail the core computational workflows applied to this compound, explaining not just the "how" but the "why" behind each step.

Quantum Chemical Calculations: Decoding Electronic Architecture

To understand a molecule's intrinsic reactivity and interaction potential, we must first understand its electronic structure. Density Functional Theory (DFT) is the workhorse for this task, offering an optimal balance of computational efficiency and accuracy.

Rationale for Method Selection:

  • Functional: The B3LYP hybrid functional is frequently chosen for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of bonding anisotropy. The "++" denotes the addition of diffuse functions, which are essential for accurately modeling non-covalent interactions and regions of space far from the nuclei.

Key Analyses Derived from DFT:

  • Optimized Geometry: The foundational calculation that determines the molecule's most stable three-dimensional conformation (lowest energy state).

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a vital visualization tool. It projects the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This allows for the prediction of sites for hydrogen bonding and other electrostatic interactions.

Experimental Protocol: DFT Workflow

DFT_Workflow Workflow for DFT Analysis cluster_analysis mol_structure 1. Initial 3D Structure Generation (e.g., from experimental data or builder) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Verify true energy minimum; no imaginary frequencies) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single Point Energy Calculation (Using optimized geometry for higher accuracy properties) freq_calc->sp_calc Validated Minimum analysis 5. Property Analysis & Visualization sp_calc->analysis fmo HOMO/LUMO Orbitals mep MEP Surface nbo NBO Charges

Caption: A generalized workflow for performing and analyzing DFT calculations.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site.[5] This is the first step in assessing this compound's potential as an inhibitor for a specific target, such as a protein kinase or cyclooxygenase (COX) enzyme.[5][6]

Experimental Protocol: Step-by-Step Docking

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Using software like UCSF Chimera or Maestro, remove all non-essential components (water molecules, co-solvents, original ligands).

    • Add hydrogen atoms and repair any missing side chains or loops.

    • Assign appropriate protonation states to residues, particularly histidine, aspartate, and glutamate, based on the expected pH.

  • Ligand Preparation:

    • Use the DFT-optimized geometry of this compound as the starting point.

    • Assign partial atomic charges using a method like Gasteiger.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define a "search space" or "grid box" that encompasses the entire binding pocket of the target protein. The size and location are critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically place the ligand in numerous poses within the grid box, evaluating each based on a scoring function.

    • The scoring function estimates the free energy of binding (ΔG), with more negative scores indicating higher predicted affinity.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing).

    • Analyze the specific interactions (hydrogen bonds, π-π stacking, salt bridges) between the ligand and key active site residues.

Table 1: Representative (Hypothetical) Molecular Docking Data

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Types
VEGFR2 Kinase (4ASD) -9.8 Cys919, Asp1046 H-Bond (Indazole N-H), Hydrophobic
COX-2 (3NT1) -8.5 Arg120, Tyr355 H-Bond, Pi-Stacking (Benzyl Ring)
p38 MAPK (1A9U) -9.2 Met109, Lys53 H-Bond, Hydrophobic

Note: This data is illustrative and serves to demonstrate how results are typically presented.

Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

A docking pose is a static snapshot. MD simulations provide a dynamic, temporal dimension by simulating the movements of every atom in the protein-ligand complex over time. This is crucial for validating the stability of a predicted binding mode. An initially high-scoring pose that is unstable in an MD simulation is likely not representative of the true binding event.

Experimental Protocol: MD Simulation Workflow

MD_Workflow Workflow for Molecular Dynamics Simulation cluster_prep cluster_sim cluster_analysis start_complex 1. Input: Highest-Scored Docked Complex system_prep 2. System Preparation start_complex->system_prep simulation 3. Simulation Execution system_prep->simulation solvation Solvate in Water Box (e.g., TIP3P water model) ions Add Counter-ions (Neutralize system charge) analysis 4. Trajectory Analysis simulation->analysis Output: Trajectory File minimization Energy Minimization (Remove steric clashes) equilibration Equilibration (NVT, NPT) (Stabilize temp & pressure) production Production Run (e.g., 100-500 ns) rmsd RMSD (Stability) rmsf RMSF (Flexibility) hbond Interaction Persistence

Caption: Key stages of setting up, running, and analyzing an MD simulation.

Key Analyses from MD:

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are plotted over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the binding pose is stable.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals which parts of the protein are flexible versus rigid. High fluctuation in active site residues may indicate an unstable binding interaction.

  • Interaction Analysis: The persistence of key hydrogen bonds or hydrophobic contacts identified during docking can be monitored throughout the simulation. A bond that is present for >90% of the simulation time is considered highly stable.

Conclusion and Future Outlook

The integrated computational approach—from DFT to docking and MD—provides a powerful, multi-scale framework for investigating this compound. DFT reveals its intrinsic electronic character, docking generates testable hypotheses about its biological targets, and MD simulations validate the stability of these proposed interactions.

The insights gained from these studies are not an endpoint but a starting point. They provide a rational basis for the next steps in drug development:

  • Informing Synthesis: Guiding the design of new analogs with modifications predicted to enhance binding affinity or selectivity.

  • Predicting Liabilities: Using in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to forecast the molecule's pharmacokinetic properties.

  • Interpreting Experimental Data: Providing a structural and energetic rationale for experimentally observed Structure-Activity Relationships (SAR).

By bridging theoretical calculations with experimental drug discovery, the methodologies outlined in this guide can significantly de-risk and accelerate the journey of promising scaffolds like this compound from molecular concept to clinical candidate.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 7-(Benzyloxy)-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical therapeutic targets.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. The indazole nucleus has been identified as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[2] This bicyclic heterocycle is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a crucial interaction for potent inhibition.

This technical guide focuses on a key building block, 7-(Benzyloxy)-1H-indazole , and its strategic application in the synthesis of kinase inhibitors. The 7-benzyloxy group serves a dual purpose: it acts as a protected form of a 7-hydroxy group, which can be a critical interaction point with the kinase, and its position on the indazole ring allows for fine-tuning of the inhibitor's selectivity and pharmacokinetic properties. We will provide a detailed, step-by-step protocol for the synthesis of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, demonstrating the utility of this compound as a versatile starting material.

The Rationale for Targeting VEGFR-2 in Cancer Therapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to receive nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[1][3][4] Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events, leading to cell proliferation, migration, and survival, ultimately culminating in the formation of new blood vessels that feed the tumor.[3][4] Therefore, inhibiting VEGFR-2 is a clinically validated strategy to starve tumors and inhibit their growth.

Below is a diagram illustrating the central role of the VEGFR-2 signaling pathway in promoting angiogenesis.

Caption: The VEGFR-2 signaling cascade in endothelial cells.

Synthetic Strategy: A Three-Step Approach to a Potent VEGFR-2 Inhibitor

Our synthetic strategy leverages the this compound scaffold to construct a potent 7-hydroxy-3-aryl-1H-indazole, a common motif in VEGFR-2 inhibitors. The workflow is designed to be robust and adaptable for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

G A This compound B 7-(Benzyloxy)-3-iodo-1H-indazole A->B Iodination (I₂, KOH, DMF) C 7-(Benzyloxy)-3-(pyridin-2-yl)-1H-indazole B->C Suzuki-Miyaura Coupling (2-Pyridylboronic acid, Pd catalyst) D 7-Hydroxy-3-(pyridin-2-yl)-1H-indazole (Target VEGFR-2 Inhibitor) C->D Debenzylation (H₂, Pd/C)

Caption: Synthetic workflow to the target VEGFR-2 inhibitor.

Part 1: Synthesis of 7-(Benzyloxy)-3-iodo-1H-indazole

The first step is the regioselective iodination of this compound at the C-3 position. This position is activated towards electrophilic substitution. The resulting 3-iodoindazole is a key intermediate, primed for diversification via palladium-catalyzed cross-coupling reactions.

Protocol 1: Iodination of this compound
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound224.265.0 g22.3
Iodine (I₂)253.816.8 g26.8
Potassium Hydroxide (KOH)56.113.1 g55.2
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add potassium hydroxide (2.5 eq.) and stir at room temperature for 30 minutes.

  • Add a solution of iodine (1.2 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir for 15 minutes to quench excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-(benzyloxy)-3-iodo-1H-indazole as a solid.

Expected Outcome: This reaction typically proceeds in good yield (70-85%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Suzuki-Miyaura Coupling for C-3 Arylation

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. In this step, we will couple the 3-iodoindazole intermediate with a heteroaryl boronic acid to install a key pharmacophore for VEGFR-2 inhibition. The pyridine moiety is a common feature in kinase inhibitors, often engaging in additional interactions within the ATP-binding site.[5]

Protocol 2: Suzuki-Miyaura Coupling
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
7-(Benzyloxy)-3-iodo-1H-indazole350.161.0 g2.85
2-Pyridylboronic acid122.920.42 g3.42
Pd(PPh₃)₄1155.56165 mg0.14
Sodium Carbonate (Na₂CO₃)105.990.9 g8.55
1,4-Dioxane/Water (4:1)-25 mL-

Procedure:

  • In a round-bottom flask, combine 7-(benzyloxy)-3-iodo-1H-indazole (1.0 eq.), 2-pyridylboronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 7-(benzyloxy)-3-(pyridin-2-yl)-1H-indazole .

Expected Outcome: Yields for this type of Suzuki coupling are typically in the range of 60-80%. The product's identity can be confirmed by spectroscopic methods.

Part 3: Deprotection to Reveal the Active Pharmacophore

The final step is the removal of the benzyl protecting group to unmask the 7-hydroxy functionality. The 7-hydroxy group can act as a hydrogen bond donor or acceptor, forming a crucial interaction with the hinge region of VEGFR-2, thereby enhancing the inhibitor's potency.[2] Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3: Catalytic Hydrogenation for Debenzylation
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
7-(Benzyloxy)-3-(pyridin-2-yl)-1H-indazole301.34500 mg1.66
Palladium on Carbon (10% Pd)-50 mg-
Ethanol (EtOH)46.0720 mL-
Hydrogen (H₂)2.021 atm (balloon)-

Procedure:

  • Dissolve 7-(benzyloxy)-3-(pyridin-2-yl)-1H-indazole in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography to yield 7-hydroxy-3-(pyridin-2-yl)-1H-indazole .

Expected Outcome: This reaction usually proceeds in high yield (>90%). The final product is the target VEGFR-2 inhibitor.

Biological Evaluation and Data

The synthesized compound, 7-hydroxy-3-(pyridin-2-yl)-1H-indazole, and its analogs are expected to exhibit potent inhibitory activity against VEGFR-2. The potency is typically determined using an in vitro kinase assay, and the results are reported as the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget KinaseIC₅₀ (nM)
Representative Compound VEGFR-21-50
Sorafenib (Reference)VEGFR-2~90
Sunitinib (Reference)VEGFR-2~80

Note: The IC₅₀ value for the representative compound is an expected range based on structurally similar compounds reported in the literature. Actual values must be determined experimentally.

Conclusion and Future Perspectives

This guide has detailed a robust and versatile synthetic route for the preparation of a potent 7-hydroxy-indazole-based kinase inhibitor, starting from the strategic building block this compound. The protocols provided are designed to be reproducible and adaptable, allowing for the generation of a diverse library of analogs for further drug discovery efforts. The rationale behind the synthetic design, rooted in the established importance of the indazole scaffold and the 7-hydroxy group for kinase binding, underscores the power of medicinal chemistry in developing targeted cancer therapeutics. Future work could involve the exploration of various substituents at the C-3 position via Suzuki coupling with a wide range of boronic acids to optimize potency, selectivity, and pharmacokinetic properties.

References

7-(Benzyloxy)-1H-indazole: A Keystone Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and protein kinase inhibitory effects.[3][4] Among the various substituted indazoles, 7-(Benzyloxy)-1H-indazole has emerged as a critical building block for the synthesis of complex pharmaceutical intermediates, most notably in the development of targeted cancer therapies.

This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in the synthesis of pharmaceutical intermediates. We will delve into its physicochemical properties, explore its role in the synthesis of key drug molecules, and provide step-by-step experimental procedures for its strategic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The benzyloxy group at the 7-position not only influences the electronic nature of the indazole ring but also serves as a strategic protecting group that can be removed under specific conditions.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O[5]
Molecular Weight 224.26 g/mol [5][6]
Appearance Grey or off-white solid[6][7]
CAS Number 351210-09-8[5][6]
Purity ≥ 95%[5]
Storage Conditions Store at 0 - 8 °C, keep tightly closed[6][7]

Safety and Handling: this compound is irritating to the eyes and respiratory system and can be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of contact with eyes, flush immediately with copious amounts of water.[6] If inhaled, move to fresh air.[6] For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Application in the Synthesis of Niraparib: A PARP Inhibitor

A prominent application of this compound is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.[8][9][10] The indazole core of Niraparib is crucial for its inhibitory activity, and this compound serves as a key precursor to introduce this essential moiety.

The benzyloxy group at the 7-position plays a dual role in the synthesis of Niraparib. Initially, it acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during the construction of the core structure. In the final stages of the synthesis, the benzyl group is removed to unveil the 7-carboxamide group, which is a critical pharmacophore for the drug's activity.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for Niraparib, highlighting the strategic incorporation of the this compound core.

Niraparib_Synthesis A This compound B N-Arylation with 4-bromophenylpiperidine derivative A->B Pd-catalyzed coupling C Intermediate A B->C D Debenzylation C->D e.g., H₂, Pd/C E Intermediate B (7-Hydroxy-2H-indazole derivative) D->E F Conversion to 7-Carboxamide E->F Multi-step sequence G Niraparib F->G

Caption: Synthetic pathway to Niraparib from this compound.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are based on established synthetic principles and can be adapted and optimized for specific research needs.

Protocol 1: Regioselective N-Alkylation of this compound

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a common challenge.[11][12] The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen atom. For many applications, N1-alkylation is the desired outcome.

Objective: To achieve selective N1-alkylation of this compound.

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[11][12][13]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the NaH suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated indazole.

Protocol 2: Catalytic Debenzylation to 7-Hydroxy-1H-indazole Derivatives

The removal of the benzyl protecting group is a crucial step in many synthetic sequences to unmask the hydroxyl group for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Objective: To deprotect the 7-benzyloxy group to yield the corresponding 7-hydroxy-indazole derivative.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers. The reaction proceeds under a hydrogen atmosphere, and the byproducts (toluene) are volatile and easily removed.

Materials:

  • This compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-hydroxy-indazole derivative.

  • The crude product can be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its strategic use, particularly as a protected form of a 7-hydroxy-indazole, enables the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this important molecule. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in accelerating drug discovery and development will undoubtedly increase.

References

Application Notes & Protocols: Regioselective N-Alkylation of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with N-alkylated derivatives frequently appearing in therapeutic agents.[1][2] The synthesis of these compounds is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures during alkylation, posing significant challenges for synthesis and purification.[1][3] This guide provides a detailed examination of experimental protocols for the N-alkylation of 7-(benzyloxy)-1H-indazole, a key intermediate in drug development. We will delve into the mechanistic principles governing regioselectivity and present field-proven, step-by-step protocols to empower researchers to achieve predictable and high-yielding outcomes. The protocols emphasize self-validating systems through in-process monitoring and definitive structural elucidation.

Core Principles: Understanding Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a nuanced interplay of steric, electronic, and reaction conditions.[4][5] For our substrate, this compound, the bulky benzyloxy group at the C-7 position is the dominant directing factor.

  • Steric Hindrance: The primary determinant of regioselectivity for 7-substituted indazoles is the steric bulk of the C-7 substituent. The benzyloxy group effectively shields the adjacent N-1 position, making it less accessible to incoming electrophiles. Consequently, alkylation is strongly directed toward the more accessible N-2 position. Studies on analogous indazoles with C-7 substituents like -NO₂ or -CO₂Me have shown excellent N-2 regioselectivity (≥96%) even under conditions that would typically favor N-1 alkylation in other substrates.[1][2][3][5]

  • Kinetic vs. Thermodynamic Control: In general, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[4][5] Reactions that allow for equilibration (thermodynamic control), often using weaker bases or higher temperatures, can favor the formation of the more stable N-1 alkylated product.[5][6] Conversely, conditions that favor rapid, irreversible reaction (kinetic control), such as deprotonation with a strong, non-coordinating base followed by alkylation at low temperatures, can lead to the N-2 product. However, for this compound, the overwhelming steric hindrance makes the N-2 product the favored outcome under both kinetic and thermodynamic conditions.

  • Role of Base and Solvent: The choice of base and solvent system can influence the nature of the indazolide anion. Strong bases like sodium hydride (NaH) in aprotic solvents like THF or DMF generate the indazolide anion decisively.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF create a different reactive environment but are still effective.[4][7] The solvent can also play a role in the solvation of the cation and the ion-pairing of the indazolide, which can influence reactivity.[5][6]

G cluster_0 Factors Influencing Regioselectivity for this compound cluster_1 Key Directing Effects Indazole This compound Conditions Reaction Conditions (Base, Solvent, Temp) Indazole->Conditions Outcome Alkylation Outcome Conditions->Outcome Steric Steric Hindrance at N-1 (Dominant Effect) Conditions->Steric N2_Product N-2 Alkylated Product Outcome->N2_Product Predominantly N1_Product N-1 Alkylated Product Outcome->N1_Product Minor or Undetected Electronic Electronic Effects (Minor Effect) Control Kinetic vs. Thermodynamic (N-2 favored in both cases)

Caption: Dominant factors governing N-alkylation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems. It is critical to monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. Final product identity and regiochemistry must be confirmed by NMR spectroscopy.

Protocol 1: N-2 Selective Alkylation via Deprotonation with Sodium Hydride

This method utilizes a strong base to irreversibly deprotonate the indazole, followed by the introduction of an alkyl halide. For this compound, this protocol is expected to yield the N-2 alkylated product with high selectivity due to steric hindrance at N-1.[1][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. CAUTION: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the consumption of the starting material by TLC or LC-MS (Typical reaction time: 2-16 hours).[4]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-2 alkylated product.

Protocol 2: N-2 Selective Alkylation under Mitsunobu Conditions

The Mitsunobu reaction is a powerful method for alkylating indazoles with primary or secondary alcohols and consistently shows a strong preference for the formation of the N-2 regioisomer.[4][5][6] This protocol avoids the need to prepare an alkyl halide and proceeds under mild, neutral conditions.

Materials:

  • This compound

  • Alcohol (R-OH, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise over 15-20 minutes. An exothermic reaction and color change (typically to a milky yellow/orange) is often observed. CAUTION: Azodicarboxylates are hazardous; handle in a fume hood.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Check for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and diisopropyl hydrazinodicarboxylate byproducts. Purify the residue directly by flash column chromatography. Note that purification can be challenging due to the byproducts; careful selection of the eluent system is crucial.

G cluster_0 Protocol Selection Start This compound + Alkylating Agent P1 Protocol 1: NaH, Alkyl Halide Start->P1  Halide P2 Protocol 2: Mitsunobu (Alcohol, PPh3, DIAD) Start->P2  Alcohol P3 Protocol 3: K2CO3, Alkyl Halide Start->P3  Halide (Milder) Reaction Reaction & Monitoring (TLC / LC-MS) P1->Reaction P2->Reaction P3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product Pure N-2 Alkylated Product (Characterization by NMR) Purify->Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 3: N-2 Selective Alkylation with a Mild Carbonate Base

Using a weaker base like potassium carbonate (K₂CO₃) offers a milder, operationally simpler, and often safer alternative to NaH.[4][7] While this method can produce isomeric mixtures with less sterically hindered indazoles, the C-7 benzyloxy group should still effectively direct the reaction to the N-2 position.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF in a round-bottom flask.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C overnight, or until TLC/LC-MS indicates the consumption of the starting material.[4]

  • Workup: Pour the reaction mixture into a separatory funnel containing water. Extract with EtOAc (3x).

  • Washing & Drying: Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary and Comparison

ProtocolAlkylating AgentKey ReagentsSolventExpected Major IsomerAdvantagesDisadvantages / Considerations
1 Alkyl Halide / TosylateNaH (strong base)THF, DMFN-2 High-yielding, reliable for many substrates.[1][5]NaH is hazardous. Requires strictly anhydrous conditions and inert atmosphere.
2 AlcoholPPh₃, DIAD/DEADTHFN-2 Uses alcohols directly, proceeds under mild/neutral conditions. Strong N-2 preference.[4][6]Purification can be difficult due to byproducts. Azodicarboxylates are hazardous.
3 Alkyl HalideK₂CO₃ / Cs₂CO₃ (mild base)DMFN-2 Operationally simple and safer than using NaH.[4]May require heating and longer reaction times. Can give isomeric mixtures in less hindered indazoles.

References

The Strategic Application of 7-(Benzyloxy)-1H-indazole in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2] This approach, which champions the screening of low molecular weight compounds (fragments), offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" structure, a recurring motif in numerous biologically active compounds and approved drugs.[3][4][5] Its rigid bicyclic structure, combined with its capacity for crucial hydrogen bonding interactions, makes it an ideal foundation for inhibitor design.[4][6]

This technical guide focuses on a specific, yet versatile, indazole derivative: 7-(benzyloxy)-1H-indazole . We will explore its strategic advantages as a fragment, provide detailed protocols for its application in an FBDD workflow, and discuss the downstream process of evolving a fragment hit into a viable lead compound.

The Rationale for this compound in FBDD

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of complexity, solubility, and synthetic tractability. This compound fulfills these criteria in several key ways:

  • Privileged Scaffold: The indazole core is a well-established pharmacophore, known to interact with a variety of protein targets, including kinases and other ATP-binding proteins.[3][4] This history of biological relevance increases the probability of identifying meaningful interactions.

  • Optimal Physicochemical Properties: With a molecular weight of 224.26 g/mol , this compound fits well within the "Rule of Three" guidelines for fragments (MW < 300 Da).[7] Its structure suggests a balance of hydrophobicity (from the benzyl and benzene rings) and hydrophilicity (from the indazole nitrogens), which is crucial for achieving the aqueous solubility required for biophysical screening assays while still allowing for effective binding to target proteins.

  • Strategic Vector for Elaboration: The benzyloxy group at the 7-position serves a dual purpose. It occupies a specific region of chemical space, potentially probing hydrophobic pockets within a target's binding site. More importantly, it provides a readily modifiable handle for synthetic chemists. The benzyl group can be deprotected to reveal a hydroxyl group, which can then be used as a point for fragment "growing" or "linking" during the hit-to-lead optimization phase.[3][8]

  • Synthetic Accessibility: While a detailed, published protocol for the direct synthesis of this compound can be elusive, the synthesis of substituted indazoles is well-documented in the chemical literature.[9] General methods often involve the cyclization of appropriately substituted anilines or related precursors.[9] The availability of starting materials makes custom synthesis or procurement from commercial vendors feasible.[7][10]

Physicochemical Properties Summary
PropertyValueSignificance in FBDD
Molecular Formula C₁₄H₁₂N₂OProvides the atomic composition.
Molecular Weight 224.26 g/mol Adheres to the "Rule of Three" for fragments, ensuring it is small enough to be a good starting point.[7]
LogP (estimated) ~2.5-3.0A balanced lipophilicity is crucial for solubility and binding.
Topological Polar Surface Area (TPSA) ~41.5 ŲInfluences membrane permeability and solubility.
Hydrogen Bond Donors 1 (indazole N-H)Key for forming specific interactions with the target protein.
Hydrogen Bond Acceptors 2 (indazole N and ether O)Provides additional points for hydrogen bonding.
Rotatable Bonds 2Limited flexibility helps to reduce the entropic penalty upon binding.

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign relies on a robust and multi-faceted experimental workflow. The goal is to identify genuine binding events, characterize their nature, and lay the groundwork for subsequent optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization cluster_optimization Hit-to-Lead Screening Fragment Library Screening (including this compound) Validation Orthogonal Biophysical Methods Screening->Validation Putative Hits Structure X-ray Crystallography / NMR Validation->Structure Confirmed Hits Optimization Structure-Guided Optimization Structure->Optimization Structural Insights

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its relatively high throughput and ability to detect weak binding interactions.[4][11][12]

Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, a Cytiva company)

  • Sensor chips (e.g., CM5, for amine coupling)

  • Target protein of high purity (>95%)

  • This compound and other fragment library members, dissolved in 100% DMSO.

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and a low percentage of DMSO, typically 1-5%)

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, following the same procedure but without the protein injection, to allow for background signal subtraction.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Dilute the fragment stock into running buffer to the desired screening concentration (typically 100 µM - 1 mM for fragments). Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer.

    • Inject the diluted fragment solution over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • The response units (RU) are monitored in real-time. A binding event is indicated by an increase in RU during the association phase that is significantly higher in the target flow cell compared to the reference cell.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.

    • Hits are identified as fragments that produce a reproducible and concentration-dependent binding response.

Causality and Self-Validation: The use of a reference flow cell is a critical self-validating step to eliminate false positives arising from non-specific binding to the sensor surface or bulk refractive index effects.[11] Running a dose-response experiment for initial hits provides further validation of a genuine interaction.

Protocol 2: Hit Confirmation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for hit validation as it can provide information on binding affinity and even locate the binding site on the protein.[1][5][6] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.[1][2]

Objective: To confirm the binding of this compound to the target protein and estimate its dissociation constant (Kd).

Materials:

  • High-field NMR spectrometer with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein.

  • NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

  • This compound stock solution in deuterated DMSO (d6-DMSO).

Procedure:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in the NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample.

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat this process with increasing concentrations of the fragment.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) for the peaks corresponding to the amino acid residues at or near the binding site.

    • The magnitude of the CSPs is typically dependent on the fragment concentration.

    • The dissociation constant (Kd) can be estimated by fitting the changes in chemical shifts as a function of the ligand concentration to a binding isotherm.

Causality and Self-Validation: The observation of specific and concentration-dependent CSPs for a subset of residues is strong evidence of a direct interaction at a defined binding site.[13] This method is less prone to artifacts from aggregation compared to some other techniques.

Structural Characterization: The Blueprint for Optimization

Obtaining a high-resolution structure of the fragment-protein complex is the cornerstone of a successful FBDD project. It provides the atomic-level details necessary for rational, structure-guided optimization.[14]

Structural_Biology cluster_structure Structural Biology FragmentHit This compound (Confirmed Hit) CoCrystallization Co-crystallization or Soaking FragmentHit->CoCrystallization TargetProtein Target Protein TargetProtein->CoCrystallization XrayDiffraction X-ray Diffraction CoCrystallization->XrayDiffraction StructureSolution 3D Structure of Complex XrayDiffraction->StructureSolution

Caption: The process of obtaining a 3D structure of a fragment-protein complex.

Protocol 3: X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional structure of this compound in complex with the target protein.

Materials:

  • Purified, crystallizable target protein.

  • Crystallization screening kits and reagents.

  • This compound.

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction system (in-house or synchrotron).

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein alone (apo form) using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of this compound (typically 1-10 mM) in a cryoprotectant-compatible buffer that is similar to the crystallization mother liquor.

    • Transfer the apo protein crystals into this fragment-containing solution and allow them to soak for a period ranging from minutes to hours.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using a home source.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a model.

    • Carefully analyze the resulting electron density maps to identify the bound fragment. The electron density for this compound should be clearly visible in the binding pocket.

    • Refine the model of the protein-fragment complex.

Causality and Self-Validation: The unambiguous observation of electron density corresponding to the fragment in the refined crystal structure is the gold standard for hit validation.[10][14] The structure itself provides a self-validating map of the interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

From Hit to Lead: The Path of Chemical Evolution

Once a fragment hit like this compound is validated and its binding mode is understood, the hit-to-lead optimization phase begins.[3][8] The goal is to increase the affinity and selectivity of the initial fragment while maintaining or improving its drug-like properties.

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. For this compound, the benzyloxy group can be deprotected, and the resulting phenol can be elaborated to explore nearby pockets identified in the crystal structure.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: This involves combining the structural features of two or more overlapping fragment hits into a single, more potent compound.

The optimization process is iterative, with each new compound being synthesized and then tested for its affinity and, eventually, its functional activity. The 3D structure of the initial fragment complex is the crucial guide for this process, allowing medicinal chemists to design new molecules with a high probability of improved binding.[15]

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its privileged indazole core, combined with physicochemical properties amenable to screening and a strategic handle for synthetic elaboration, makes it a valuable starting point for the discovery of novel therapeutics. By employing a rigorous workflow of biophysical screening, hit validation, and structure-based design, researchers can effectively leverage this fragment to tackle even the most challenging of biological targets.

References

Application Notes & Protocols: Strategic N-H Protection of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutic agents.[1] Functionalization of the indazole core is critical for modulating its pharmacological properties, but this often requires strategic protection of the N-H bond to control reactivity and regioselectivity. This guide provides a comprehensive overview of protecting group strategies for the N-H position of 7-(benzyloxy)-1H-indazole. We delve into the critical challenge of N1 versus N2 selectivity, offering field-proven insights and detailed protocols for the application and cleavage of key protecting groups. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex indazole derivatives.

The Indazole N-H Protection Challenge: A Matter of Regioselectivity

The indazole ring system possesses two nitrogen atoms, creating a tautomeric equilibrium between the 1H and 2H forms. The 1H tautomer is generally considered more stable.[2] When deprotonated, the resulting indazolide anion exhibits nucleophilic character at both N1 and N2, leading to mixtures of regioisomers upon reaction with electrophiles. The ratio of N1 to N2 substitution is highly dependent on several factors:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position adjacent to N1, can sterically hinder the approach of electrophiles, thereby favoring substitution at the more accessible N2 position. Conversely, bulky groups at C3 can favor N1 alkylation.[3]

  • Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at the nitrogen atoms. For instance, groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity.[1][3][4] The 7-benzyloxy group is moderately electron-donating through resonance, which could subtly influence the nucleophilicity of the adjacent N1.

  • Reaction Conditions: The choice of base, solvent, counterion, and temperature plays a pivotal role. Conditions that favor a "free" anion (e.g., strong bases in polar aprotic solvents) may lead to different outcomes than those involving tight ion pairing.[3] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving N1-selective alkylation.[4][5]

This inherent complexity necessitates a carefully chosen protecting group strategy to ensure predictable and high-yielding transformations.

Caption: Regioselectivity in the N-protection of indazole.

Strategic Selection of Protecting Groups

The ideal protecting group should be introduced in high yield, be stable to subsequent reaction conditions, and be removed selectively under mild conditions that do not affect other functional groups, such as the benzyloxy ether. We will discuss several classes of protecting groups suitable for this compound.

Carbamates: The Versatile Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen heterocycles due to its general stability and versatile deprotection methods.[6]

  • Rationale: The Boc group is typically stable to a wide range of non-acidic reagents. Its introduction is straightforward, and importantly, multiple mild deprotection methods are available, avoiding the harsh conditions that could cleave the benzyl ether.

  • Regioselectivity: Protection with di-tert-butyl dicarbonate (Boc₂O) often leads to the thermodynamically more stable N1-isomer, although mixtures can occur. The regioselectivity can be influenced by the choice of base and solvent.

  • Deprotection: While classically removed with strong acids like trifluoroacetic acid (TFA), milder methods are highly advantageous for complex molecules. Basic conditions, such as sodium carbonate (Na₂CO₃) in refluxing DME or a catalytic amount of sodium methoxide (NaOMe) in methanol at room temperature, have proven effective for cleaving N-Boc on indazoles.[7][8] Thermal deprotection is also a viable, catalyst-free option.[9]

Silyl Ethers: The N2-Directing SEM Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice when regioselective protection at the N2 position is required.[10]

  • Rationale: The SEM group has been shown to direct protection selectively to the N2 position of indazoles.[11] Furthermore, the N2-SEM-protected indazole can be regioselectively lithiated at the C3 position, opening a pathway for further functionalization.[10]

  • Regioselectivity: Introduction using SEM-Cl with a strong base like NaH provides excellent selectivity for the N2 isomer. This is considered a kinetically controlled process.[2]

  • Deprotection: The SEM group is robust but can be cleaved under specific, mild conditions. The most common method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[11] It can also be removed with aqueous HCl or Lewis acids like tin tetrachloride.[11][12]

Benzyl-Type Groups: The Robust PMB Group

For reactions requiring high base stability where a Boc group might be labile, the p-methoxybenzyl (PMB) group is a superior alternative.[2]

  • Rationale: The PMB group is stable to a wide range of conditions, including strongly basic and nucleophilic reagents. Its key advantage is its orthogonal removal condition compared to a standard benzyl group.

  • Regioselectivity: As with other alkylations, introduction with PMB-Cl and a base like NaH can lead to a mixture of N1 and N2 isomers.[2] Chromatographic separation is typically required.

  • Deprotection: The PMB group is cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions (e.g., TFA), which may also cleave the 7-benzyloxy group.[13] The oxidative cleavage with DDQ provides a valuable orthogonal deprotection strategy.

Comparative Summary of Protecting Group Strategies

The selection of a protecting group is dictated by the desired regiochemistry and the planned synthetic sequence.

Protecting GroupIntroduction ReagentsPredominant RegioselectivityStabilityDeprotection Conditions
Boc Boc₂O, DMAP or Et₃NN1 (Thermodynamic)Stable to base (most conditions), hydrogenolysis. Labile to acid.Strong Acid (TFA, HCl); Mild Base (NaOMe/MeOH[8], Na₂CO₃/DME[7]); Thermal[9]
SEM SEM-Cl, NaHN2 (Kinetic)[10][11]Stable to base, mild acid, organometallics.Fluoride (TBAF/THF)[11]; Lewis Acid (SnCl₄)[12]; Aqueous Acid (HCl/EtOH)[11]
PMB PMB-Cl, NaHMixture of N1 and N2[2]Stable to strong base, nucleophiles, mild acid, hydrogenolysis.Oxidation (DDQ)[13]; Strong Acid (TFA)[13]
THP DHP, p-TsOHN2 (Kinetic), equilibrates to N1 (Thermodynamic)[2]Stable to base, organometallics, hydrogenolysis. Labile to acid.Aqueous Acid (HCl, AcOH)

graph TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

Start[label="Start: Choose Protection Strategy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
N1_Required{{"N1-Substitution Required?"}}
N2_Required{{"N2-Substitution Required?"}}

subgraph "Downstream Chemistry"
    direction LR
    Acid_Stable{"Acid Stability Needed?"}
    Base_Stable{"Base Stability Needed?"}
    Ortho_Deprotect{"Orthogonal Deprotection?"}
end

Use_Boc[label="Use Boc Group\n(Thermodynamic Control)", fillcolor="#E8F0FE", fontcolor="#202124"];
Use_SEM[label="Use SEM Group\n(Kinetic Control)", fillcolor="#FCE8E6", fontcolor="#202124"];
Use_PMB[label="Use PMB Group\n(Separate Isomers)", fillcolor="#E6F4EA", fontcolor="#202124"];

Start --> N1_Required;
Start --> N2_Required;

N1_Required -- "Yes" --> Base_Stable;
N2_Required -- "Yes" --> Use_SEM;

Base_Stable -- "Yes" --> Acid_Stable;
Base_Stable -- "No" --> Use_Boc;

Acid_Stable -- "Yes" --> Ortho_Deprotect;
Acid_Stable -- "No" --> Use_Boc;

Ortho_Deprotect -- "Yes" --> Use_PMB;
Ortho_Deprotect -- "No\n(Consider THP)" --> Use_Boc;

}

Caption: Decision workflow for selecting an N-H protecting group.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N1-Boc Protection of this compound (Thermodynamic Product)

This protocol aims for the thermodynamically favored N1 isomer.

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • Triethylamine (Et₃N, 1.5 eq) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in DCM (approx. 0.1 M).

    • To the solution, add triethylamine, DMAP, and finally Boc₂O.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N1-Boc protected product. The N2 isomer, if formed, will typically have a different retention factor.

Protocol 2: N2-SEM Protection of this compound (Kinetic Product)

This protocol is designed for the regioselective formation of the N2-protected isomer.[10][11]

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add SEM-Cl dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the pure N2-SEM protected indazole.

Caption: N2-SEM protection and deprotection workflow.

Protocol 3: Deprotection of N-Boc Indazole using Sodium Methoxide

A mild, basic deprotection suitable for substrates sensitive to acid.[8]

  • Materials:

    • N1-Boc-7-(benzyloxy)-1H-indazole (1.0 eq)

    • Sodium methoxide (NaOMe, 0.1-0.2 eq)

    • Anhydrous methanol (MeOH)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected indazole in anhydrous methanol (approx. 0.1 M).

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected this compound. Purification by chromatography may be performed if necessary.

Protocol 4: Deprotection of N-SEM Indazole using TBAF

A standard fluoride-mediated cleavage of the SEM group.[11]

  • Materials:

    • N2-SEM-7-(benzyloxy)-1H-indazole (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5-2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-SEM protected indazole in anhydrous THF.

    • Add the TBAF solution and stir the mixture at room temperature. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the deprotected indazole.

Conclusion

The strategic protection of the N-H bond in this compound is fundamental to achieving desired synthetic outcomes. Control over N1 versus N2 regioselectivity can be effectively managed through the judicious choice of the protecting group and reaction conditions. The Boc group serves as a versatile, general-purpose protecting group favoring the N1 position, with multiple mild deprotection options. For targeted N2 protection and subsequent C3 functionalization, the SEM group is the strategy of choice. Finally, for processes requiring exceptional base stability, the PMB group offers a robust alternative with an orthogonal deprotection pathway. By understanding the principles outlined in this guide, researchers can confidently navigate the synthesis of complex indazole-based molecules.

References

Application Notes and Protocols for the Strategic Functionalization of the 7-(Benzyloxy)-1H-indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Hydroxy-1H-indazole in Medicinal Chemistry

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The 7-hydroxy-1H-indazole core, in particular, is a key pharmacophore whose hydroxyl group can act as a crucial hydrogen bond donor, significantly influencing ligand-receptor interactions. The benzyloxy group serves as a robust protecting group for this critical hydroxyl functionality, allowing for diverse chemical transformations on the indazole core before its strategic removal in the final stages of a synthetic route.

This comprehensive guide provides a detailed exploration of the functionalization of the 7-(benzyloxy)-1H-indazole core, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development. We will delve into the strategic manipulation of this versatile scaffold at key positions, namely N-1 and C-3, followed by the critical deprotection step to unveil the final 7-hydroxy-1H-indazole derivatives.

Strategic Functionalization Workflow

The functionalization of the this compound core typically follows a logical progression, starting with the synthesis of the core structure, followed by modifications at the N-1 and C-3 positions, and concluding with the deprotection of the 7-benzyloxy group.

G cluster_0 Synthesis of Starting Material cluster_1 Core Structure cluster_2 Functionalization Pathways cluster_3 Deprotection cluster_4 Final Products start Commercially Available Precursors (e.g., 2-methyl-3-nitroaniline) core This compound start->core Multi-step Synthesis n1_alkylation N-1 Alkylation core->n1_alkylation Regioselective Alkylation c3_halogenation C-3 Halogenation core->c3_halogenation Electrophilic Halogenation deprotection Debenzylation n1_alkylation->deprotection c3_coupling C-3 Suzuki-Miyaura Coupling c3_halogenation->c3_coupling Palladium-Catalyzed Cross-Coupling c3_coupling->deprotection final_product Functionalized 7-Hydroxy-1H-indazole Derivatives deprotection->final_product

Caption: A general workflow for the synthesis and functionalization of the this compound core.

Part 1: Synthesis of the this compound Core

The synthesis of the this compound starting material can be achieved through various established methods for constructing the indazole ring system. A common approach involves the cyclization of appropriately substituted anilines.

Protocol 1: Synthesis of this compound from 2-Methyl-3-nitroaniline

This protocol outlines a two-step procedure involving the protection of the aniline and subsequent reductive cyclization.

Step 1: Benzylation of 2-methyl-3-nitroaniline

  • Materials: 2-methyl-3-nitroaniline, benzyl chloride, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-methyl-3-nitroaniline (1.0 equiv.) in DMF, add K₂CO₃ (2.0 equiv.).

    • Add benzyl chloride (1.2 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-methyl-3-nitroaniline.

Step 2: Reductive Cyclization

  • Materials: N-benzyl-2-methyl-3-nitroaniline, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol (EtOH), concentrated hydrochloric acid (HCl).

  • Procedure:

    • To a solution of N-benzyl-2-methyl-3-nitroaniline (1.0 equiv.) in ethanol, add SnCl₂·2H₂O (5.0 equiv.).

    • Heat the mixture to reflux and add concentrated HCl dropwise.

    • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield this compound.

Part 2: N-1 Functionalization of the Indazole Core

The N-1 position of the indazole ring is a primary site for introducing diversity into the molecule. Regioselective alkylation is crucial, as alkylation can also occur at the N-2 position. The choice of base and solvent system is paramount in controlling this selectivity.

Causality Behind N-1 vs. N-2 Alkylation

The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control. The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[3]

  • Thermodynamic Control: Conditions that allow for equilibration, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to favor the formation of the more stable N-1 alkylated product.[3][4]

  • Kinetic Control: In some cases, particularly with bulky substituents at the C-7 position, the N-1 position can be sterically hindered, leading to preferential alkylation at the more accessible N-2 position.[3][5]

G cluster_0 N-Alkylation of this compound Indazole This compound Base Base (e.g., NaH) Solvent Solvent (e.g., THF) RX Alkyl Halide (R-X) N1_Product N-1 Alkylated Product (Thermodynamically Favored) RX->N1_Product NaH, THF N2_Product N-2 Alkylated Product (Kinetically Favored/Steric Influence) RX->N2_Product Alternative conditions or C-7 steric hindrance

Caption: Factors influencing the regioselectivity of N-alkylation on the indazole core.

Protocol 2: Regioselective N-1 Alkylation using Sodium Hydride

This protocol is optimized for achieving high regioselectivity for the N-1 position.[4]

  • Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide, ethyl bromide), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).

    • Add anhydrous THF to dissolve the starting material (concentration ~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

SubstrateAlkylating AgentBase/SolventProductTypical YieldReference
This compoundMethyl IodideNaH / THF7-(Benzyloxy)-1-methyl-1H-indazole>90%[3][4]
This compoundEthyl BromideNaH / THF7-(Benzyloxy)-1-ethyl-1H-indazole>85%[3][4]

Part 3: C-3 Functionalization of the Indazole Core

The C-3 position of the indazole ring is another key site for modification. A common and highly effective strategy for introducing aryl or heteroaryl groups at this position is through a two-step sequence: C-3 halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6]

Protocol 3: C-3 Halogenation

Option A: C-3 Iodination

This protocol is adapted from a general method for the direct iodination of indazoles.[7]

  • Materials: this compound, iodine (I₂), potassium hydroxide (KOH), N,N-dimethylformamide (DMF), saturated aqueous sodium bisulfite (NaHSO₃).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.

    • Add powdered KOH (3.0-4.0 equiv.) to the solution and stir.

    • Add a solution of iodine (2.0 equiv.) in DMF dropwise to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHSO₃ to quench the excess iodine.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 3-iodo-7-(benzyloxy)-1H-indazole.

Option B: C-3 Bromination using DBDMH

This modern protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation for a rapid and efficient bromination.[8][9]

  • Materials: this compound, DBDMH, sodium carbonate (Na₂CO₃), ethanol (EtOH).

  • Procedure:

    • To a reaction vial, add this compound (1.0 equiv.), DBDMH (1.0 equiv.), and Na₂CO₃ (2.0 equiv.).

    • Add ethanol as the solvent.

    • Place the sealed vial in an ultrasonic bath at 40 °C for 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to afford 3-bromo-7-(benzyloxy)-1H-indazole.

Protocol 4: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6] This protocol describes the coupling of a 3-halo-7-(benzyloxy)-1H-indazole with a boronic acid.

G Indazole 3-Iodo-7-(benzyloxy)-1H-indazole BoronicAcid Ar-B(OH)₂ Product 3-Aryl-7-(benzyloxy)-1H-indazole Indazole->Product Suzuki-Miyaura Coupling BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction at the C-3 position.

  • Materials: 3-halo-7-(benzyloxy)-1H-indazole (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%), base (e.g., aqueous 2M sodium carbonate [Na₂CO₃], 2.0 equiv.), solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Procedure:

    • To a reaction vessel, add the 3-halo-7-(benzyloxy)-1H-indazole, the arylboronic acid, and the base.

    • Add the dioxane/water solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10070-95%[6][10]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-10075-98%[6]

Part 4: Deprotection of the 7-Benzyloxy Group

The final step in many synthetic routes is the removal of the benzyl protecting group to unveil the 7-hydroxy functionality. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation.[11]

Protocol 5: Debenzylation via Catalytic Transfer Hydrogenation
  • Materials: 7-(benzyloxy)-functionalized indazole, palladium on carbon (10% Pd/C), hydrogen donor (e.g., ammonium formate, cyclohexene), solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve the 7-(benzyloxy)-functionalized indazole (1.0 equiv.) in methanol or ethanol.

    • Carefully add 10% Pd/C (10-20% by weight of the starting material).

    • Add the hydrogen donor, such as ammonium formate (5-10 equiv.), in portions.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final 7-hydroxy-1H-indazole derivative.

Conclusion

The this compound core is a highly versatile platform for the synthesis of diverse and potentially bioactive molecules. A thorough understanding of the principles governing regioselectivity in N-alkylation and the robust nature of palladium-catalyzed cross-coupling reactions at the C-3 position allows for the strategic and efficient construction of complex indazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, ultimately contributing to the advancement of drug discovery and development.

References

The Strategic Role of 7-(Benzyloxy)-1H-indazole in the Synthesis of Advanced Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 7-(Benzyloxy)-1H-indazole as a pivotal intermediate in the synthesis of next-generation anti-cancer therapeutics. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and the mechanistic basis for the potent biological activity of the resulting compounds.

Part 1: The Indazole Scaffold: A Privileged Motif in Oncology

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to the active sites of key oncological targets.[3] This has led to the successful development and commercialization of several indazole-containing anti-cancer drugs, including:

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancers.[1][4]

  • Axitinib: A multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[2][5]

  • Linifanib & Pazopanib: Other examples of kinase inhibitors that utilize the indazole core to achieve high potency and selectivity.[3][5]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The benzyloxy group serves as a robust protecting group for a 7-hydroxy functionality. This hydroxyl group, once deprotected in the final molecule, can be a critical interaction point for anchoring the drug within the target protein's active site, for example, at the hinge region of a protein kinase.[6] Furthermore, the indazole core itself presents a fascinating and critical synthetic challenge: controlling the regioselectivity of substitution at the N1 versus the N2 position of the pyrazole ring.[7][8]

Part 2: The Core Synthetic Challenge: Regioselective N-Alkylation and N-Arylation

The indazole nucleus possesses two nucleophilic nitrogen atoms, leading to the potential formation of N1 and N2 regioisomers during alkylation or arylation reactions.[7][9] Achieving high regioselectivity is paramount, as the biological activity of the final compound is often exclusive to one isomer. For instance, Niraparib is an N2-substituted indazole, while many kinase inhibitors are N1-substituted.[4][10]

The outcome of this reaction is governed by a delicate interplay of steric hindrance, electronic effects of substituents on the indazole ring, and, most critically, the reaction conditions.[8][9][11]

Key Factors Influencing Regioselectivity:
  • Base and Solvent System: This is the most crucial determinant.

    • For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) overwhelmingly favor the formation of the N1-substituted product.[7][8] This is attributed to the formation of the more thermodynamically stable 1H-indazole tautomer's anion.[9]

    • For N2-Selectivity: Achieving N2 selectivity can be more complex. For certain substrates, particularly those with electron-withdrawing groups at the C7 position (like -NO2 or -CO2Me), excellent N2 regioselectivity can be achieved.[8][9] Milder bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures, but can be influenced by other factors.[7][11]

  • Steric and Electronic Effects: Substituents on the indazole ring can sterically hinder one nitrogen atom over the other. Electron-withdrawing groups can influence the relative nucleophilicity of the N1 and N2 positions.[8]

The logical flow for selecting an N-alkylation strategy is depicted below.

G start Begin N-Alkylation Strategy target Desired Regioisomer? start->target n1_target N1-Substituted Product (e.g., Kinase Inhibitors) target->n1_target N1 n2_target N2-Substituted Product (e.g., PARP Inhibitors) target->n2_target N2 condition_n1 Conditions for N1-Selectivity n1_target->condition_n1 condition_n2 Conditions for N2-Selectivity n2_target->condition_n2 protocol_n1 Use strong, non-coordinating base (e.g., NaH) in aprotic solvent (e.g., THF). condition_n1->protocol_n1 protocol_n2 Consider substrate electronics. Electron-withdrawing group at C7? Explore base/solvent systems (e.g., K2CO3 in DMF). condition_n2->protocol_n2

Caption: Decision workflow for regioselective N-alkylation of indazoles.

Table 1: Summary of Conditions for Regioselective Indazole N-Alkylation
Target IsomerRecommended BaseRecommended SolventKey Considerations & RationaleReference(s)
N1-Alkylated Sodium Hydride (NaH)Tetrahydrofuran (THF)This combination is a robust system for achieving high N1 selectivity by forming the thermodynamically favored indazole anion, which is less sterically hindered at N1.[7][8][9]
N2-Alkylated Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)Often yields mixtures, but selectivity can be substrate-dependent. Electron-withdrawing groups at C7 can strongly favor N2 substitution.[7][8][11]
N2-Alkylated Mitsunobu Conditions (DEAD/PPh₃)Tetrahydrofuran (THF)Mitsunobu reactions with indazole often show a strong preference for the N2-substituted product.[8]

Part 3: Application Note: Synthesis of PARP Inhibitor Precursors

Mechanistic Background: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[12][13] In healthy cells, if SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[13]

However, many cancers, notably certain types of ovarian and breast cancer, have mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[14][15] These cancer cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.

This creates a powerful therapeutic opportunity known as synthetic lethality .[13][14] By using a PARP inhibitor like Niraparib, we block the BER pathway. The resulting accumulation of unrepaired SSBs leads to DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic catastrophe and targeted cell death, while normal cells with functional HR can survive.[12][13]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1/BER Pathway ssb1->parp1 primary dsb1 Double-Strand Break (DSB) ssb1->dsb1 replication stress repair1 DNA Repaired parp1->repair1 hr1 Homologous Recombination (HR) dsb1->hr1 hr1->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP-1/BER Pathway ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 replication stress parpi PARP Inhibitor (e.g., Niraparib) parp2->parpi hr2 Defective HR Pathway dsb2->hr2 death Cell Death (Apoptosis) hr2->death

Caption: The principle of synthetic lethality with PARP inhibitors.

Protocol: Synthesis of a Niraparib-like N2-Aryl Indazole Intermediate

This protocol outlines the synthesis of a key intermediate for Niraparib analogs, focusing on the critical N2-arylation step of a 7-functionalized indazole. Niraparib's chemical name is 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide.[10] Our synthesis will target the core 2-(4-bromophenyl)-2H-indazole-7-carbonitrile which can be further elaborated.

G start This compound step1 Step 1: N2-Arylation (e.g., Buchwald-Hartwig) start->step1 intermediate1 2-Aryl-7-benzyloxy-2H-indazole step1->intermediate1 step2 Step 2: Debenzylation (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 2-Aryl-2H-indazol-7-ol step2->intermediate2 step3 Step 3: Conversion to Nitrile (e.g., Sandmeyer reaction from amine) intermediate2->step3 product 2-Aryl-2H-indazole-7-carbonitrile step3->product

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Step 1: N2-Arylation of this compound

Causality: To synthesize an N2-substituted indazole like Niraparib, we must employ conditions that favor substitution at the N2 position. While challenging, using specific coupling conditions or starting with an indazole bearing an electron-withdrawing group at C7 can favor the desired isomer.[9] For this protocol, we adapt a general N-arylation procedure.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • 1-Bromo-4-iodobenzene (1.2 equiv)

    • Copper(I) iodide (CuI) (0.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.4 equiv)

    • Anhydrous Toluene

    • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound, 1-bromo-4-iodobenzene, CuI, and K₂CO₃.

    • Add anhydrous toluene, followed by DMEDA via syringe.

    • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-arylated product and separate it from any N1-isomer.

Self-Validation: The success of this step is critically dependent on the purification and characterization (¹H NMR, ¹³C NMR) to confirm the N2-substitution pattern. Specific 2D NMR techniques like HMBC can definitively distinguish between N1 and N2 isomers by observing correlations between the protons of the aryl group and the carbons of the indazole ring.[8]

Part 4: Application Note: Synthesis of Kinase Inhibitor Precursors

Mechanistic Background: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including proliferation, survival, and metastasis, by catalyzing the phosphorylation of specific substrate proteins.[5] In many cancers, kinases within key signaling pathways (like the VEGFR pathway involved in angiogenesis) are overexpressed or constitutively active, driving tumor growth.[5]

Kinase inhibitors, such as Axitinib, are designed to block the activity of these enzymes. Most are ATP-competitive inhibitors, meaning they are small molecules that bind to the ATP-binding pocket of the kinase.[6] The indazole scaffold is highly effective at mimicking the hinge-binding interactions of the adenine portion of ATP, providing a strong anchor for the inhibitor.[3]

Protocol: Synthesis of an Axitinib-like N1-Alkyl Indazole Intermediate

This protocol details the N1-alkylation of this compound, a key step in building kinase inhibitors where the N1 position is typically substituted.

Causality: To ensure the formation of the N1-substituted isomer required for many kinase inhibitors, we will use the well-established method of deprotonation with a strong, non-coordinating base in an aprotic solvent.[8][9]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Alkylating agent (e.g., Benzyl bromide) (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard workup and purification reagents (Saturated ammonium chloride, ethyl acetate, brine, sodium sulfate, silica gel)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[7]

Self-Validation: The high regioselectivity of this protocol (>99% N1 in many cases) is a key advantage.[8][11] Confirmation of the structure should be performed using NMR, where the chemical shifts of the indazole ring protons, particularly H3, will differ significantly between the N1 and N2 isomers.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents Using 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1][2] This guide provides an in-depth exploration of 7-(benzyloxy)-1H-indazole as a strategic starting material for the synthesis of novel drug candidates. We will detail its synthetic utility, provide step-by-step protocols for the creation of a diverse chemical library, and discuss the structure-activity relationships (SAR) that inform the design of potent and selective inhibitors, particularly for protein kinases. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of this compound

This compound is a highly versatile precursor in drug discovery, primarily owing to two key features: the inherent biological relevance of the indazole core and the strategic utility of the 7-benzyloxy group. The indazole nucleus is a bioisostere of indole and is found in numerous FDA-approved drugs, where it often serves as a crucial hinge-binding motif in protein kinase inhibitors.[1][2]

The benzyloxy group at the 7-position offers a dual advantage. Firstly, it acts as a stable protecting group for the 7-hydroxyl functionality, which can be strategically deprotected in later synthetic steps to explore interactions at this position or to modulate physicochemical properties. Secondly, the presence of an alkoxy group at the 7-position can significantly influence the biological activity and selectivity of the final compounds.

This guide will provide a comprehensive workflow for the utilization of this compound, from initial synthesis to the generation and evaluation of a focused library of derivatives.

Synthesis of the Core Scaffold: this compound

While various methods for indazole synthesis exist, a common and effective route to 7-substituted indazoles often begins with appropriately substituted anilines. The following protocol outlines a plausible synthetic sequence for obtaining this compound.

Protocol 1: Synthesis of this compound

This multi-step protocol starts from commercially available 2-methyl-3-nitroaniline.

Step 1: Benzylation of 2-methyl-3-nitrophenol

  • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-methyl-3-nitrobenzene.

Step 2: Cyclization to form the Indazole Ring

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a strong base, for example, potassium tert-butoxide (t-BuOK, 3.0 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to afford this compound.

Derivatization Strategies for Library Synthesis

With the core scaffold in hand, the next phase involves the generation of a diverse library of analogues. A common and highly effective strategy is the synthesis of 1H-indazole-3-carboxamides, as this moiety is prevalent in many kinase inhibitors.[1][3]

Synthesis of the Carboxylic Acid Intermediate

The first step in generating carboxamides is the introduction of a carboxylic acid group at the 3-position of the indazole ring.

Protocol 2: Synthesis of this compound-3-carboxylic Acid
  • Protect the N1 position of this compound using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to form the N-Boc protected intermediate.

  • Dissolve the N-Boc protected indazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the 3-position.

  • After stirring for 1 hour at -78 °C, bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-7-(benzyloxy)-1H-indazole-3-carboxylic acid.

  • Remove the Boc group by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield this compound-3-carboxylic acid.

Amide Coupling to Generate Final Compounds

The final step is the coupling of the carboxylic acid with a variety of amines to generate the desired carboxamide library.

Protocol 3: General Procedure for Amide Coupling
  • To a solution of this compound-3-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).[4][5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 1H-indazole-3-carboxamide derivative.

G 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline This compound This compound 2-Methyl-3-nitroaniline->this compound This compound-3-carboxylic_acid This compound-3-carboxylic_acid This compound->this compound-3-carboxylic_acid Carboxylation Amide Library Amide Library This compound-3-carboxylic_acid->Amide Library 7-Hydroxy-1H-indazole-3-carboxamides 7-Hydroxy-1H-indazole-3-carboxamides Amide Library->7-Hydroxy-1H-indazole-3-carboxamides Debenzylation (Protocol 4) Biological Screening Biological Screening Amide Library->Biological Screening 7-Hydroxy-1H-indazole-3-carboxamides->Biological Screening

Caption: Workflow for developing therapeutic agents from this compound.

Strategic Deprotection of the 7-Benzyloxy Group

The benzyl group can be selectively removed to unmask the 7-hydroxyl group, which can be a key pharmacophore for interaction with biological targets. Catalytic hydrogenation is a mild and efficient method for this transformation.[6]

Protocol 4: Debenzylation via Catalytic Hydrogenation
  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution (5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated 7-hydroxy-1H-indazole derivative.

Application in Kinase Inhibitor Drug Discovery

Indazole-3-carboxamides are a well-established class of p21-activated kinase 1 (PAK1) inhibitors.[1][7] Aberrant PAK1 activity is implicated in cancer cell proliferation, migration, and invasion, making it an attractive therapeutic target.[1] The following table presents hypothetical but representative biological data for a series of 7-substituted-1H-indazole-3-carboxamides, illustrating the potential impact of the 7-position substituent on PAK1 inhibitory activity.

Compound IDR Group (at 7-position)R' Group (on carboxamide)PAK1 IC₅₀ (nM)
1a -OCH₂Ph (Benzyloxy)4-Phenoxyphenyl15
1b -OH4-Phenoxyphenyl8
2a -OCH₂Ph (Benzyloxy)2,4-Dichlorophenyl60
2b -OH2,4-Dichlorophenyl35
3a -OCH₃4-Phenoxyphenyl12
3b -H4-Phenoxyphenyl25

This data is illustrative and based on known SAR for this class of inhibitors.[1][7]

The data suggests that a free hydroxyl group at the 7-position may be beneficial for potency, potentially by forming a hydrogen bond with the target protein. The benzyloxy group in this context serves as a protected precursor to this key functionality.

cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras PAK1 PAK1 Ras->PAK1 Downstream_Effectors Downstream Effectors (e.g., Snail) PAK1->Downstream_Effectors Cell_Proliferation_Migration Cell Proliferation & Migration Downstream_Effectors->Cell_Proliferation_Migration Indazole_Inhibitor 7-Substituted Indazole-3-carboxamide Indazole_Inhibitor->PAK1 Inhibition

Caption: Inhibition of the PAK1 signaling pathway by indazole-based compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its strategic use allows for the efficient construction of diverse chemical libraries, particularly of 1H-indazole-3-carboxamides, which have shown significant promise as kinase inhibitors. The ability to deprotect the 7-benzyloxy group to a hydroxyl functionality provides an additional layer of synthetic flexibility and a means to probe key interactions with biological targets. The protocols and data presented herein offer a solid foundation for researchers to initiate and advance drug discovery programs based on this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 7-(Benzyloxy)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-(benzyloxy)-1H-indazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, its synthesis, particularly the regioselective functionalization of the two nitrogen atoms (N1 and N2), presents significant and often frustrating challenges.[3][4][5][6] Specifically, the presence of a bulky 7-(benzyloxy) group introduces unique steric and electronic considerations that can profoundly influence the outcome of N-alkylation and N-arylation reactions.

This guide moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing regioselectivity. By understanding the "why" behind a particular outcome, you will be better equipped to troubleshoot unexpected results and rationally design your synthetic strategies. We will cover common problems, provide decision-making workflows, and offer detailed, field-proven protocols.

Core Challenge: The N1 vs. N2 Regioselectivity Problem

The fundamental challenge in the functionalization of 1H-indazoles is the presence of two nucleophilic nitrogen atoms. Direct alkylation frequently yields a mixture of N1 and N2 substituted isomers, which can be difficult to separate and reduces the overall yield of the desired product.[3][5] The thermodynamic and kinetic factors governing this selectivity are complex and highly dependent on a range of reaction parameters.

  • Tautomerism: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-indazole is generally the more thermodynamically stable tautomer.[2][3][5][7] Reactions that allow for equilibration often favor the N1-substituted product, which is derived from this more stable tautomer.[4][8][9]

  • Steric Hindrance: The 7-(benzyloxy) group is sterically demanding. This bulkiness can hinder access to the adjacent N1 position, making the N2 position a more sterically accessible site for incoming electrophiles. This effect is a critical consideration in the synthesis of this specific class of derivatives.[4][8][9][10]

  • Electronic Effects: The electronic nature of the indazole ring, influenced by substituents, plays a key role. Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms and influence the stability of the reaction intermediates.[8][9][10]

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile are paramount in directing the regiochemical outcome.[4][8][9] These factors can shift the balance between kinetic and thermodynamic control.

Visualizing the Decision Pathway

The following workflow provides a structured approach to troubleshooting and optimizing the regioselectivity of your this compound synthesis.

G cluster_0 Start: Initial Alkylation Experiment cluster_1 Problem Analysis cluster_2 Troubleshooting Strategies cluster_3 Verification start This compound + Electrophile (R-X) outcome Analyze Product Mixture (NMR, LC-MS) start->outcome n1_favored Desired: N1 Isomer outcome->n1_favored High N1 Selectivity n2_favored Desired: N2 Isomer outcome->n2_favored High N2 Selectivity mixture Mixture of Isomers outcome->mixture Poor Selectivity verify Confirm Structure (HMBC NMR) n1_favored->verify n2_favored->verify thermo_control Strategy: Favor Thermodynamic Product (N1) - Use NaH in THF - Allow for equilibration mixture->thermo_control If N1 is desired kinetic_control Strategy: Favor Kinetic Product (N2) - Use weaker base (K2CO3, Cs2CO3) in DMF - Consider Mitsunobu conditions mixture->kinetic_control If N2 is desired steric_direct Strategy: Leverage Sterics (N2) - The 7-OBn group naturally favors N2. - Enhance with bulky electrophile. mixture->steric_direct If N2 is desired thermo_control->verify kinetic_control->verify steric_direct->verify

Caption: Troubleshooting workflow for regioselective N-alkylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives in a practical question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer: This is a classic problem of competing thermodynamic and kinetic pathways. To favor the N1 isomer, you need to employ conditions that promote the formation of the more thermodynamically stable product.[4][8][9]

Causality & Strategy: The 1H-indazole tautomer is more stable than the 2H-tautomer.[2][3][5][7] By using a strong, non-nucleophilic base in a less polar, aprotic solvent, you can deprotonate the indazole to form the indazolide anion. This anion can then equilibrate to the more stable conformation, which, upon reaction with the electrophile, leads to the N1 product.

Recommended Protocol (Protocol 1): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 regioselectivity.[8][9][10][11] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it and directing the electrophile to the N1 position.[6][11]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the indazole.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, less polar solvent that favors the thermodynamic pathway.
Temperature 0 °C to room temperatureAllows for controlled deprotonation and subsequent alkylation.
Equivalents 1.1 eq. NaH, 1.05 eq. Alkyl HalideSlight excess of base and electrophile to drive the reaction to completion.

Step-by-Step Methodology (Protocol 1):

  • To a stirred suspension of NaH (1.1 equiv., 60% dispersion in mineral oil) in anhydrous THF, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I want to synthesize the N2-alkylated isomer, but my attempts result in the N1 product or a mixture. How can I achieve N2 selectivity?

Answer: Achieving N2 selectivity requires overcoming the thermodynamic preference for the N1 isomer. This can be accomplished by using conditions that favor kinetic control or by exploiting the steric hindrance of the 7-(benzyloxy) group.[4][8][9][10]

Causality & Strategy:

  • Kinetic Control: Weaker bases in polar aprotic solvents can lead to a situation where the more accessible N2 position reacts faster, even though the resulting product is less stable. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) are commonly used for this purpose. The larger cesium cation is less coordinating and allows the inherent nucleophilicity of the N2 atom to dominate.

  • Steric Direction: The 7-(benzyloxy) group already provides significant steric bulk around the N1 position. This inherent feature can be leveraged to direct incoming electrophiles to the more exposed N2 position.[8][9][10]

  • Mitsunobu Conditions: The Mitsunobu reaction is well-known to often favor N2-alkylation of indazoles, likely through a kinetically controlled pathway.[8][9][10]

Recommended Protocol (Protocol 2):

ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)Weaker bases that favor kinetic control.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent that facilitates the Sₙ2 reaction.
Temperature Room temperature to 50 °CMild heating can be used to increase the reaction rate if necessary.

Step-by-Step Methodology (Protocol 2):

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add Cs₂CO₃ (1.5-2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv.) and stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer extensively with water to remove DMF, followed by a brine wash.

  • Dry, concentrate, and purify by column chromatography.

Question 3: How can I be certain about the regiochemical assignment of my N1 and N2 isomers?

Answer: Unambiguous structural assignment is critical and is best achieved using two-dimensional NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[8][9][10]

Causality & Strategy: HMBC experiments detect long-range (2-3 bond) correlations between protons and carbons. For indazoles, there are characteristic correlations that can definitively distinguish between N1 and N2 substitution.

  • For N1-substituted indazoles: Look for a correlation between the protons of the N-alkyl group (the -CH₂- group attached to the nitrogen) and the C7a carbon of the indazole ring.

  • For N2-substituted indazoles: Look for a correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.

UV derivative spectrophotometry has also been reported as a method to distinguish between N1 and N2 isomers.[12]

Visualizing the Spectroscopic Analysis

G cluster_N1 N1-Substituted Isomer cluster_N2 N2-Substituted Isomer N1_struct N1_struct N1_label Key HMBC Correlation: -CH₂- (Alkyl) ↔ C7a N2_struct N2_struct N2_label Key HMBC Correlation: -CH₂- (Alkyl) ↔ C3

Caption: Key HMBC correlations for distinguishing N1 and N2 isomers.

Concluding Remarks

The regioselective synthesis of this compound derivatives is a challenging but manageable task. Success hinges on a rational approach to reaction design, based on a solid understanding of the interplay between steric effects, electronic factors, and the principles of kinetic versus thermodynamic control. By carefully selecting the base, solvent, and reaction conditions, researchers can effectively steer the reaction towards the desired N1 or N2 isomer. Always confirm the regiochemical outcome with rigorous spectroscopic analysis, such as HMBC NMR. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts in this important area of medicinal chemistry.

References

Technical Support Center: Purification of Crude 7-(benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 7-(benzyloxy)-1H-indazole (CAS No. 351210-09-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a key building block in the development of various therapeutic agents, including protein kinase inhibitors, the purity of this compound is paramount for the reliability and success of subsequent reactions.[1][2]

This guide provides a troubleshooting-focused, question-and-answer framework to address common challenges encountered during the purification of this compound. We will delve into the rationale behind method selection, optimization strategies, and the characterization of the final product, moving beyond simple protocols to empower you with the knowledge to solve real-world experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude this compound and how do they originate?

A1: Understanding the impurity profile is the first step toward designing an effective purification strategy. The crude product typically arises from the Williamson ether synthesis, involving the benzylation of 7-hydroxyindazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Common Impurities Include:

  • Unreacted 7-hydroxyindazole: Incomplete reaction leads to the presence of this starting material. Its higher polarity and acidic phenolic proton distinguish it from the product.

  • Excess Benzyl Bromide (BnBr): A common reagent used for benzylation.[3] It is a lachrymator and must be removed.[4]

  • Dibenzyl Ether: Formed by the reaction of benzyl bromide with the benzyl alcohol generated from hydrolysis of BnBr, or with the benzyloxy anion.

  • Over-alkylation Products (Isomers): While N-alkylation can occur, the 1H-tautomer is generally more stable and favored.[5][6] However, small amounts of the N-benzylated isomer could be present, posing a significant purification challenge due to similar polarities.

  • Solvent and Base Residues: Residual solvents (e.g., DMF, Acetone) and base (e.g., K₂CO₃, NaH) used in the synthesis.

Q2: I have a complex mixture. What is the overall strategy for purifying my crude product?

A2: A multi-step approach is often the most effective. The general workflow involves an initial workup to remove bulk impurities, followed by a high-resolution technique like column chromatography, and often concluding with recrystallization for final polishing.

Here is a logical workflow for the purification process:

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Acid-Base Extraction Crude->Workup  Initial Cleanup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration  Isolate Organics Chromatography Column Chromatography Concentration->Chromatography  Separate Components Fractions Combine Pure Fractions & Concentrate Chromatography->Fractions  TLC Analysis Recrystallization Recrystallization Fractions->Recrystallization  Final Polishing FinalProduct Pure 7-(benzyloxy)- 1H-indazole Recrystallization->FinalProduct

Caption: A general workflow for purifying crude this compound.

Purification Technique Troubleshooting
Column Chromatography

Column chromatography is the most powerful technique for separating the desired product from impurities with different polarities.[7][8][9]

Q3: My column chromatography shows poor separation between my product and an unknown impurity. What should I do?

A3: This is a classic challenge. The key is to optimize the mobile phase (eluent) and stationary phase conditions. Your goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate, with clear separation from all other spots.[10]

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a large column, screen various solvent systems with TLC. Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. If that fails, try a more polar system like Dichloromethane/Methanol.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the run. This can sharpen peaks and improve the separation of closely eluting compounds.[10]

  • Check Stationary Phase: While silica gel is the standard choice, its slightly acidic nature can sometimes cause issues.[7] If you suspect your compound is sensitive, consider using neutral alumina as the stationary phase.[11]

  • Sample Loading: Dissolve your crude product in the minimum amount of solvent possible for loading onto the column. Using too much solvent or a solvent that is too polar will broaden your initial band and lead to poor separation.[12]

Solvent System (Mobile Phase) Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1Excellent starting point. Good for separating non-polar to moderately polar compounds. Increase Ethyl Acetate to elute more polar compounds.
Dichloromethane (DCM) / Methanol99:1 to 95:5Useful for more polar compounds that do not move well in Hexane/EtOAc. A small amount of methanol significantly increases eluent strength.
Toluene / Acetone9:1 to 7:3An alternative system that can offer different selectivity compared to ester- or alcohol-based systems.
Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product and remove trace impurities remaining after chromatography.[13]

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. The oil is likely the molten compound. Add more hot solvent in small portions until the oil fully dissolves.[10]

  • Lower the Temperature: You may be overheating the solution. Try using a solvent with a lower boiling point or simply heat the mixture less aggressively.

  • Change the Solvent System: A single solvent may not be ideal. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. For example, dissolve the compound in a minimum of hot ethanol (a good solvent) and then add hot water (a poor solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Induce Crystallization: If the solution is clear upon cooling but no crystals form, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product to initiate crystal growth.[13]

Potential Recrystallization Solvents Solubility Characteristics Notes
Ethanol / WaterSoluble in hot ethanol, insoluble in water.A common and effective mixed-solvent system.[14]
TolueneModerately soluble when hot, less soluble when cold.Good for non-polar impurities.
Ethyl Acetate / HexaneSoluble in ethyl acetate, insoluble in hexane.Another excellent mixed-solvent system.
Acid-Base Extraction

Q5: Can I use an acid-base extraction to simplify my purification?

A5: Yes, this can be a very effective initial cleanup step. The strategy relies on the different acidic/basic properties of the components in your crude mixture. This compound is a weakly basic compound due to the pyrazole nitrogens, while the key starting material impurity, 7-hydroxyindazole, is weakly acidic due to its phenolic proton.

AcidBaseExtraction cluster_0 Step 1: Base Wash cluster_1 Step 2: Acid Wash Start Crude Mixture in Organic Solvent (Product, 7-Hydroxyindazole, BnBr) AddBase Wash with dilute aq. NaOH or NaHCO₃ Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Product, BnBr) Separate1->Organic1 Contains neutral/basic components Aqueous1 Aqueous Layer (Sodium salt of 7-Hydroxyindazole) Separate1->Aqueous1 Contains acidic components AddAcid Wash with dilute aq. HCl Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Organic2 Organic Layer (BnBr, other neutral impurities) Separate2->Organic2 Aqueous2 Aqueous Layer (Protonated Product) Separate2->Aqueous2 Neutralize Neutralize with Base & Extract back into Organic Solvent Aqueous2->Neutralize

Caption: Logic diagram for a two-step acid-base extraction purification.

  • Rationale: A wash with a dilute aqueous base (e.g., NaHCO₃) will deprotonate the acidic 7-hydroxyindazole, pulling it into the aqueous layer as its water-soluble salt.[15] The desired product and other neutral/basic impurities will remain in the organic layer. Subsequently, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the weakly basic indazole nitrogen, extracting it into the aqueous layer and leaving neutral impurities like dibenzyl ether behind.[16][17] The final product can then be recovered by neutralizing the acidic aqueous layer and re-extracting with an organic solvent.

Purity & Identity Confirmation

Q6: How do I confirm the purity and identity of my final product?

A6: A single method is not sufficient. A combination of orthogonal analytical techniques is required to unambiguously confirm purity and structure.[18]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector is ideal. Purity is typically reported as the area percentage of the main peak.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, coupling constants, and integration for all protons corresponding to this compound. This method can also detect organic impurities if they are present in sufficient quantity (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing strong evidence of its identity.[18]

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative method to assess the number of components in your sample and ensure that fractions from column chromatography are pure. A pure compound should ideally show a single spot.[9]

References

common side reactions and byproducts in 7-(benzyloxy)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(benzyloxy)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth solutions to common challenges encountered during this synthesis. Here, we address frequent side reactions, byproduct formation, and purification strategies in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield of this compound and Complex Product Mixture

Question: My reaction to synthesize this compound from 7-hydroxy-1H-indazole results in a low yield of the desired product and a complex mixture on my TLC plate. What are the likely causes and how can I resolve this?

Answer: This is the most common challenge in the synthesis of substituted indazoles and typically stems from a lack of regioselectivity during the benzylation step. The indazole nucleus has three potential sites for alkylation: the oxygen of the hydroxyl group (O-alkylation) and the two nitrogen atoms of the pyrazole ring (N1 and N2 alkylation).

Primary Cause: Competing N-Alkylation

The starting material, 7-hydroxy-1H-indazole, possesses two nucleophilic nitrogen atoms in addition to the hydroxyl group. When a base is used to deprotonate the molecule, an ambident anion is formed, leading to a mixture of products upon reaction with benzyl bromide or a similar electrophile.

  • Desired Product: this compound (O-alkylation)

  • Major Byproducts: 1-benzyl-7-hydroxy-1H-indazole (N1-alkylation) and 2-benzyl-7-hydroxy-1H-indazole (N2-alkylation).

  • Minor Byproducts: Dibenzylated products, such as 1-benzyl-7-(benzyloxy)-1H-indazole, can also form if an excess of the alkylating agent is used.

The efficient synthesis and isolation of a specific N-alkyl or O-alkyl indazole regioisomer can be challenging and often adversely affects the product yield[1][2][3][4]. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer[1][4].

G cluster_0 Reaction Pathways cluster_1 Alkylation Products Start 7-Hydroxy-1H-indazole + Base Intermediate Ambident Anion Start->Intermediate Deprotonation O_Alk This compound (Desired Product) Intermediate->O_Alk + Benzyl Bromide (O-Alkylation) N1_Alk 1-Benzyl-7-hydroxy-1H-indazole (Byproduct) Intermediate->N1_Alk + Benzyl Bromide (N1-Alkylation) N2_Alk 2-Benzyl-7-hydroxy-1H-indazole (Byproduct) Intermediate->N2_Alk + Benzyl Bromide (N2-Alkylation) Di_Alk Dibenzylated Products (Byproduct) O_Alk->Di_Alk + Benzyl Bromide (Over-alkylation)

Caption: Competing alkylation pathways in the synthesis of this compound.

Solutions to Improve Regioselectivity

Controlling the O- vs. N-alkylation ratio is paramount. The choice of base and solvent system plays a critical role in directing the regioselectivity of the reaction.

  • Optimize Base and Solvent Conditions: The hardness/softness of the base and the polarity of the solvent can influence which atom of the ambident anion attacks the electrophile.

    • Favoring O-Alkylation: Weaker bases and polar aprotic solvents often favor O-alkylation. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile can increase the yield of the desired O-benzylated product. The larger cesium cation is thought to coordinate less tightly with the oxygen, leaving it more nucleophilic.

    • Favoring N-Alkylation: Strong, hard bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor N-alkylation[1][2][4][5]. This combination is often used when N-substituted indazoles are the target product[1][2][4][5].

  • Control Stoichiometry: To prevent the formation of dibenzylated byproducts, use a slight excess (1.05-1.1 equivalents) of the benzylating agent. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material is consumed.

Data Summary: Effect of Reaction Conditions on Regioselectivity

BaseSolventTypical OutcomeRationale
NaH THFFavors N1-Alkylation[1][2][5]Strong base fully deprotonates the nitrogen, and the Na⁺ cation coordinates with the N2 and a C3 substituent, directing alkylation to N1[5][6].
K₂CO₃ DMF / AcetoneMixture of O- and N-AlkylationCommon conditions that often lead to mixtures requiring careful purification.
Cs₂CO₃ DMF / AcetonitrileGenerally improves O-AlkylationThe large, soft cesium cation has a weaker interaction with the oxygen anion, increasing its nucleophilicity for O-attack.
Problem 2: Difficulty in Purifying the Final Product

Question: I have a mixture of isomers and byproducts. How can I effectively purify this compound?

Answer: The structural similarity and, consequently, the similar polarity of the O- and N-alkylated isomers make purification challenging[7]. Column chromatography is the most effective method, though it requires careful optimization. Recrystallization can also be effective for separating certain isomer pairs[8].

Solution: Optimized Purification Protocol
  • Column Chromatography:

    • Stationary Phase: Standard silica gel (40-63 µm) is typically sufficient.

    • Mobile Phase Optimization: The key to successful separation is finding the right eluent system. The N-benzylated isomers are often slightly more polar than the desired O-benzylated product.

      • Start with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2).

      • Gradually increase the polarity of the eluent. This gradient elution will help to first elute the less polar dibenzylated byproduct, followed by the desired O-benzylated product, and finally the more polar N-benzylated isomers and unreacted 7-hydroxyindazole.

    • Fraction Monitoring: Use TLC to carefully monitor the fractions. It is advisable to use a developing system that gives good separation (ΔRf > 0.1) between your product and the main impurities.

  • Recrystallization: If a significant amount of a single isomer byproduct is present, recrystallization may be a viable option. A mixed solvent system, such as acetone/water or ethanol/water, can sometimes selectively crystallize one isomer, leaving the other in the mother liquor[8]. This often requires some empirical screening of solvents.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the O-benzylated and N-benzylated isomers? A1: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential for structural confirmation.

  • ¹H NMR: The most telling signal is the absence or presence of the phenolic -OH proton and the N-H proton. In the desired O-benzylated product, the broad N-H proton signal will be present (typically >10 ppm), while the O-H signal will be absent. Conversely, in the N-benzylated byproducts, the N-H signal will be absent, but the O-H signal will be present.

  • 2D NMR: For unambiguous assignment, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. In an N1-benzylated isomer, a correlation will be observed between the benzylic CH₂ protons and the C7a carbon of the indazole ring. For an N2-benzylated isomer, a correlation is typically seen between the benzylic CH₂ protons and the C3 carbon[4]. These techniques provide definitive proof of the site of alkylation[9][10].

Q2: My subsequent reaction involves acidic conditions. Is the benzyl protecting group stable? A2: The benzyl ether linkage is generally stable to a wide range of conditions but is susceptible to cleavage under strongly acidic conditions or, more commonly, through catalytic hydrogenation (e.g., H₂, Pd/C). If your downstream chemistry requires these conditions, you may observe the formation of 7-hydroxy-1H-indazole as a byproduct. Be mindful of your reaction conditions and workup procedures to avoid unintentional deprotection.

Q3: What is the best practice for storing this compound? A3: Like many organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation or degradation over time.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound

This protocol is optimized to favor O-alkylation but may still require chromatographic purification.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxy-1H-indazole (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (approx. 0.1 M concentration) and cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension at room temperature for 20 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Extraction: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to isolate the pure this compound.

Troubleshooting Workflow Diagram

G cluster_isomers Problem Identification cluster_solutions Corrective Actions start Low Yield or Impure Product in this compound Synthesis check_tlc Analyze Crude Product by TLC/LCMS start->check_tlc isomers Multiple Spots with Similar Rf? (Likely N/O Isomers) check_tlc->isomers unreacted_sm Significant Starting Material? check_tlc->unreacted_sm optimize_cond Optimize Reaction Conditions: - Use Cs₂CO₃ in DMF - Control Stoichiometry (1.1 eq BnBr) isomers->optimize_cond Yes purify Perform Gradient Column Chromatography (Hexane/EtOAc) isomers->purify No, but other impurities unreacted_sm->isomers No increase_time Increase Reaction Time/Temperature and Monitor by TLC unreacted_sm->increase_time Yes optimize_cond->purify increase_time->check_tlc Re-evaluate

References

troubleshooting guide for the debenzylation of 7-(benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the debenzylation of 7-(benzyloxy)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 7-hydroxy-1H-indazole as a key building block in pharmaceutical synthesis. The transformation from the benzyl-protected precursor is a critical step, yet it can present numerous challenges, from stalled reactions to unexpected side products.

This document moves beyond standard protocols to provide a deeper, causality-driven troubleshooting framework. We will explore the "why" behind common failures and offer validated solutions to guide you toward a successful and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the debenzylation of this compound, particularly when using the standard catalytic hydrogenolysis method.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time. What should I do?

Answer: A stalled hydrogenolysis reaction is a common issue that can almost always be traced back to one of four key areas: catalyst activity, hydrogen availability, substrate solubility, or inherent substrate reactivity.

Workflow for Troubleshooting a Stalled Reaction

G Start Reaction Stalled Cat_Check Check Catalyst Activity Start->Cat_Check Primary Check H2_Check Verify H₂ Supply & Pressure Start->H2_Check Primary Check Sol_Check Assess Solubility Start->Sol_Check Secondary Check Method_Check Consider Alternative Methods Start->Method_Check If all else fails Sol_1 Use Fresh Catalyst (e.g., new bottle of Pd/C) Cat_Check->Sol_1 Solution 1A Sol_2 Switch to Pearlman's Catalyst (Pd(OH)₂/C) Cat_Check->Sol_2 Solution 1B (for resistant substrates) Sol_3 Purge System Thoroughly (3x Vacuum/Inert Gas cycles) H2_Check->Sol_3 Ensure O₂-free Sol_4 Increase H₂ Pressure (if equipment allows) H2_Check->Sol_4 Increase driving force Sol_5 Change Solvent (e.g., EtOH -> THF or EtOAc) Sol_Check->Sol_5 Improve mass transfer Sol_6 Increase Temperature (e.g., RT -> 40-50 °C) Sol_Check->Sol_6 Increase kinetics Sol_7 Lewis Acid Cleavage (BCl₃) (for H₂-sensitive groups) Method_Check->Sol_7

Caption: Troubleshooting workflow for stalled debenzylation.

  • Catalyst Deactivation: This is the most frequent culprit.

    • Poisoning: Trace impurities containing sulfur, halogens, or strong coordinating groups from previous steps can poison the palladium catalyst. Ensure your starting material is pure.

    • Poor Quality/Age: Palladium on carbon (Pd/C) can lose activity over time, especially if not stored properly. Always use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more active and resistant to poisoning.[1][2]

  • Insufficient Hydrogen: The reaction is dependent on a continuous supply of hydrogen at the catalyst surface.

    • System Leaks: Ensure all joints and connections in your hydrogenation apparatus are secure. A slow leak in a balloon setup is a common point of failure.

    • Inadequate Purging: Oxygen is a potent inhibitor. Before introducing hydrogen, the system must be thoroughly purged by repeatedly evacuating and backfilling with an inert gas (N₂ or Ar).[3]

  • Poor Solubility: If the starting material or product has poor solubility in the chosen solvent, it can precipitate onto the catalyst surface, blocking active sites. The rate of hydrogenolysis is often influenced by the solvent, with a general efficiency order of THF > AcOH >> EtOH > MeOH.[4] Consider switching to a solvent where your substrate is more soluble, such as ethyl acetate (EtOAc) or tetrahydrofuran (THF).

  • Reaction Conditions: Standard room temperature and atmospheric pressure may not be sufficient. Gently warming the reaction to 40-50 °C or increasing the hydrogen pressure (if you have the appropriate equipment) can significantly accelerate the reaction rate.[5]

Question 2: The reaction worked, but my yield of 7-hydroxy-1H-indazole is very low. What are the likely causes?

Answer: Low yield typically points to two issues: competing side reactions or problems during workup and isolation.

  • Side Reactions:

    • Over-reduction: While palladium is generally preferred for its selectivity, aggressive conditions (high pressure, high temperature, or more reactive catalysts like platinum) can lead to the saturation of the indazole ring system.[4] If you suspect this, reduce the temperature and pressure, and strictly use a palladium-based catalyst.

    • N-Alkylation (if using alcohol solvents): A known side reaction involves the palladium catalyst oxidizing the alcohol solvent (e.g., methanol, ethanol) to the corresponding aldehyde (formaldehyde, acetaldehyde).[6] This aldehyde can then react with the product amine (the indazole NH) via reductive amination to form an N-alkylated byproduct. If you observe byproducts with an added methyl or ethyl group, switch to a non-alcoholic solvent like THF, EtOAc, or 2,2,2-trifluoroethanol, which is resistant to oxidation.[6]

  • Workup & Isolation:

    • Product Adsorption: The product, 7-hydroxy-1H-indazole, is polar and can adsorb strongly to the palladium catalyst and Celite used for filtration. After filtering the catalyst, be sure to wash the filter cake thoroughly with a polar solvent like methanol or a mixture of DCM/MeOH to recover all the product.

    • Filtration Safety: Crucially, never allow the catalyst filter cake to dry in the air. Pd/C saturated with hydrogen is pyrophoric and can ignite flammable solvents.[3][7] Keep the cake wet with solvent at all times during filtration. After filtration, the catalyst should be quenched by suspending it in water before disposal.

Question 3: My molecule contains other sensitive functional groups (e.g., alkenes, alkynes, halides). Can I still use catalytic hydrogenolysis?

Answer: This requires careful consideration of chemoselectivity. While Pd/C is relatively chemoselective, it can reduce other functional groups.

  • Reducible Groups: Alkenes, alkynes, nitro groups, and some C-X bonds (especially C-Cl, C-Br) are susceptible to reduction under hydrogenolysis conditions.[8][9]

  • Alternative Methods: If your molecule cannot tolerate standard hydrogenation, you must switch to an orthogonal deprotection strategy.

    • Lewis Acid Cleavage: Boron trichloride (BCl₃) or boron tribromide (BBr₃) are highly effective at cleaving benzyl ethers, even at low temperatures (-78 °C).[4][10] This method is excellent for substrates with reducible groups but is incompatible with acid-sensitive functionalities. The use of a cation scavenger like pentamethylbenzene is often recommended to prevent side reactions.[10]

    • Oxidative Cleavage: For substrates that are sensitive to both reduction and strong Lewis acids, oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be a viable option.[11] This method is particularly useful for electron-rich benzyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the standard, go-to method for this debenzylation? A: Catalytic hydrogenolysis using 5-10 mol% of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (typically a balloon) at room temperature is the most common and first-line approach. Ethanol or methanol are frequently used solvents due to their ability to dissolve the substrate and the resulting product.[12]

Q2: What is Catalytic Transfer Hydrogenation and is it a better option? A: Catalytic Transfer Hydrogenation (CTH) is an excellent and often safer alternative to using flammable hydrogen gas.[13] In this method, a hydrogen donor molecule in the solution transfers hydrogen to the substrate on the catalyst surface. Common donors include ammonium formate, formic acid, or cyclohexene.[13][14] This technique avoids the need for specialized pressure equipment and can sometimes offer different selectivity.

Q3: How do I monitor the reaction's progress? A: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken, filtered through a small plug of Celite or a syringe filter to remove the Pd/C catalyst, and then analyzed. This allows you to clearly see the consumption of the starting material and the appearance of the product.

Q4: My product seems to be insoluble in my reaction solvent after debenzylation. Is this normal? A: Yes, this can happen. 7-hydroxy-1H-indazole is significantly more polar than its benzyl-protected precursor. If it is insoluble in your reaction solvent (e.g., EtOAc or THF), it may precipitate out as the reaction proceeds. This is not necessarily a problem and can sometimes be used to drive the reaction to completion. However, ensure you use a more polar solvent during workup (like MeOH) to redissolve the product for purification.

Validated Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (H₂ Gas)

Reaction Scheme

Caption: Debenzylation of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Add 10% Pd/C (0.10 eq by weight of the substrate). Safety Note: Pd/C should be handled in an inert atmosphere if dry, but it is typically supplied water-wet, which is safer.

  • Solvent: Add a suitable solvent (e.g., Ethanol or THF) to create a slurry with a concentration of approximately 0.1 M.

  • Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle at least three times to ensure all oxygen is removed.

  • Hydrogenation: Introduce hydrogen gas via a balloon attached to a needle.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite, ensuring the Celite pad remains wet with solvent throughout the process. Wash the filter cake extensively with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 7-hydroxy-1H-indazole, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Pd/C (0.20 eq by weight).

  • Solvent: Add Methanol to a concentration of ~0.1 M.

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (5.0 eq) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (around 60-70 °C) and stir. The reaction is often much faster than with H₂ gas and can be complete in 1-4 hours.

  • Monitoring & Workup: Follow steps 7-9 from Protocol 1. The workup is identical.

Summary of Debenzylation Conditions

MethodCatalyst / ReagentHydrogen SourceSolventTemperatureKey Advantages
Catalytic Hydrogenolysis 10% Pd/CH₂ gas (1 atm)EtOH, MeOH, THF, EtOAcRoom TempStandard, clean, high-yielding.
Catalytic Transfer 10% Pd/C or Pd(OH)₂/CAmmonium FormateMeOH, EtOH60-70 °CNo H₂ gas needed, often faster.[13][14]
Lewis Acid Cleavage BCl₃ or BBr₃NoneDichloromethane (DCM)-78 °C to RTOrthogonal to hydrogenation, good for reducible groups.[4][10]
Oxidative Cleavage DDQNoneDCM / H₂ORoom TempOrthogonal to both hydrogenation and acidic methods.[11]

References

Technical Support Center: Scale-Up Synthesis of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-(benzyloxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your chemical development endeavors.

The synthesis of this compound, a key intermediate in the preparation of various pharmacologically active molecules, presents unique challenges during scale-up.[1][2] This guide will address common issues encountered during its multi-step synthesis, from the preparation of the 7-hydroxyindazole precursor to the final benzylation step.

Overall Synthetic Pathway

The synthesis of this compound typically proceeds in two key stages: the formation of the 7-hydroxy-1H-indazole core, followed by the protection of the hydroxyl group as a benzyl ether. Understanding the potential pitfalls in each step is crucial for a successful scale-up campaign.

Synthesis_Pathway Starting_Material Suitable Precursor (e.g., 2-Amino-3-methylphenol) Step1 Indazole Ring Formation Starting_Material->Step1 Cyclization Intermediate 7-Hydroxy-1H-indazole Step1->Intermediate Step2 Benzylation Intermediate->Step2 BnBr, Base Final_Product This compound Step2->Final_Product

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield and/or Poor Purity of 7-Hydroxy-1H-indazole (Intermediate)

Question: We are experiencing low yields and significant impurity formation during the synthesis of 7-hydroxy-1H-indazole. What are the likely causes and how can we optimize this step?

Answer: The synthesis of the 7-hydroxy-1H-indazole core is often challenging due to the potential for side reactions. The choice of starting material and reaction conditions for the indazole ring formation is critical. One common route involves the diazotization of an appropriate aniline derivative followed by cyclization.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions During Cyclization Elevated temperatures or incorrect pH during the cyclization step can lead to the formation of byproducts such as hydrazones and dimeric impurities.[3]Maintain strict temperature control, typically at low temperatures (0-5 °C) during diazotization. Carefully adjust the pH during cyclization to optimize the reaction rate and minimize side product formation.
Starting Material Quality Impurities in the starting material (e.g., isomers of the aminophenol precursor) can carry through the reaction and complicate purification.Ensure the purity of the starting material through rigorous analytical testing (e.g., HPLC, NMR) and recrystallization if necessary.
Oxidation of the Phenolic Group The hydroxyl group of 7-hydroxyindazole is susceptible to oxidation, especially in the presence of air and certain reagents, leading to colored impurities.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in small quantities can also be explored.
Difficult Purification 7-Hydroxyindazole can be challenging to purify due to its polarity and potential for zwitterion formation.Optimize the crystallization solvent system. A mixed solvent system may be required to achieve good recovery and purity. Column chromatography on silica gel can be effective but may be less practical for large-scale operations.

Experimental Protocol: Synthesis of 7-Hydroxy-1H-indazole

This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.

  • Diazotization:

    • Dissolve the 2-amino-3-methylphenol precursor in an appropriate acidic medium (e.g., HCl, H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyclization and Work-up:

    • Carefully neutralize the reaction mixture to the optimal pH for cyclization. This step is critical and should be determined through small-scale experiments.

    • Allow the reaction to proceed at the optimized temperature until completion (monitor by TLC or HPLC).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).

Problem 2: Poor Regioselectivity during Benzylation (N1 vs. N2 Isomer Formation)

Question: During the benzylation of 7-hydroxy-1H-indazole, we are observing the formation of a significant amount of the undesired N2-benzylated isomer along with our target N1-benzylated product. How can we improve the regioselectivity?

Answer: The alkylation of indazoles is a well-known challenge, often yielding a mixture of N1 and N2 isomers.[4][5] The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product is kinetically favored.[6]

Factors Influencing Regioselectivity:

Factor Effect on Regioselectivity Recommendations for N1 Selectivity
Base The choice of base is critical. Strong, non-coordinating bases in polar aprotic solvents tend to favor N1 alkylation.Use a strong base like sodium hydride (NaH) to fully deprotonate the indazole nitrogen.[5][7] Potassium carbonate (K₂CO₃) is a milder and often effective alternative for scale-up.
Solvent Polar aprotic solvents are generally preferred for N1-alkylation.Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent solvent choices.[7]
Temperature Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1 isomer.While starting the reaction at room temperature is common, gentle heating (e.g., to 40-50 °C) may improve the N1/N2 ratio. However, this should be balanced against the potential for increased side product formation.
Steric Hindrance The substituent at the 7-position (the hydroxyl group) can influence the accessibility of the N1 and N2 positions to the incoming electrophile.The benzyloxy group at the 7-position may sterically hinder the N1 position to some extent, making the choice of other reaction parameters even more crucial.

Troubleshooting Workflow for Regioselectivity:

Regioselectivity_Troubleshooting Start Low N1/N2 Ratio Check_Base Is the base strong enough? (e.g., NaH, K₂CO₃) Start->Check_Base Check_Base->Start No, change base Check_Solvent Is the solvent polar aprotic? (e.g., THF, DMF) Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Optimize_Temp Can the temperature be optimized? Check_Solvent->Optimize_Temp Yes Consider_Additives Consider phase-transfer catalyst for K₂CO₃ Optimize_Temp->Consider_Additives No improvement Success Improved N1/N2 Ratio Optimize_Temp->Success Improvement Consider_Additives->Success

Caption: Troubleshooting workflow for improving N1-benzylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when using benzyl bromide for scale-up?

A1: Benzyl bromide is a lachrymator and a corrosive substance. It is also a potential alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated fume hood. On a larger scale, a closed system is recommended to minimize exposure. Ensure that an appropriate quenching agent (e.g., a solution of sodium carbonate or sodium thiosulfate) is readily available in case of spills.

Q2: How can I effectively monitor the progress of the benzylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, the two isomeric products, and any byproducts. High-performance liquid chromatography (HPLC) provides more quantitative information and is highly recommended for tracking the reaction progress and determining the final N1/N2 ratio.

Q3: What is the best method for purifying this compound on a large scale?

A3: For large-scale purification, crystallization is the most economical and efficient method. The choice of solvent is critical. A screening of various solvents and solvent mixtures should be performed at the lab scale to identify a system that provides good recovery and effectively removes the undesired N2-isomer and other impurities. If crystallization is not sufficient, column chromatography can be used, but it is less ideal for large quantities due to cost and time.

Q4: Are there any alternative benzylating agents to benzyl bromide?

A4: Yes, benzyl chloride can be used as a less reactive and often cheaper alternative, though it may require more forcing conditions (e.g., higher temperatures or the addition of a catalyst like sodium iodide). Benzyl trichloroacetimidate can be used for benzylation under acidic conditions, which may be advantageous if the substrate is base-sensitive.[8]

Q5: What are the typical downstream reactions for this compound, and how might the purity of this intermediate affect them?

A5: this compound is often used in further functionalization reactions, such as C-H activation, halogenation, or coupling reactions, to build more complex molecules. The presence of the N2-isomer can lead to the formation of undesired regioisomers in subsequent steps, complicating purification and reducing the overall yield of the final target molecule. Therefore, ensuring high isomeric purity of the this compound intermediate is crucial for the success of the overall synthetic campaign. The benzyl group can be removed later in the synthesis via catalytic hydrogenation to reveal the 7-hydroxy functionality if needed.[8][9]

References

Technical Support Center: Synthesis & Purification of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(benzyloxy)-1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products and effectively purify your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in pharmaceutical research, typically involves the Williamson ether synthesis.[1] This reaction protects the hydroxyl group of 7-hydroxy-1H-indazole with a benzyl group, usually by reacting it with benzyl bromide (BnBr) in the presence of a base. While seemingly straightforward, this reaction is frequently complicated by issues of regioselectivity and the presence of persistent impurities that can hinder downstream applications. This guide provides expert insights and validated protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities arise from three sources: unreacted starting materials, side reactions, and residual reagents. The most common species to look for are:

  • Unreacted 7-hydroxy-1H-indazole: Incomplete reaction leaves the starting material in your crude product.

  • Isomeric N-benzylated Indazoles: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Benzylation can occur at these positions, leading to the formation of 1-benzyl-7-hydroxy-1H-indazole and 2-benzyl-7-hydroxy-1H-indazole. The 1H-tautomer is generally the more thermodynamically stable.[2][3]

  • Di-benzylated Products: Over-reaction can lead to benzylation at both the oxygen and one of the nitrogen atoms.

  • Excess Benzyl Bromide (BnBr): BnBr is often used in excess to drive the reaction to completion and can be difficult to remove.[4][5]

  • High-Boiling Point Solvents: Solvents like DMF or DMSO can be challenging to remove completely under standard rotary evaporation.

Q2: How can I distinguish between the desired O-benzylated product and the N-benzylated isomers?

A2: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): The isomers will have different polarities. Typically, the O-benzylated product is less polar than the N-benzylated isomers, which are in turn less polar than the starting 7-hydroxy-1H-indazole. See the data table below for typical Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is definitive. The benzylic protons (-CH2-) will have a distinct chemical shift depending on whether they are attached to an oxygen or a nitrogen. The O-CH2 protons typically appear around 5.2 ppm, while N-CH2 protons are often slightly more downfield. Furthermore, in the N-benzylated isomers, the phenolic proton (-OH) signal will still be present, which is absent in the desired product.

Q3: Why is controlling the regioselectivity (O- vs. N-alkylation) so critical?

A3: Controlling regioselectivity is paramount for maximizing the yield of the desired product and simplifying purification. The choice of base and solvent system plays a crucial role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors the formation of the more nucleophilic phenoxide, leading to higher O-alkylation selectivity.[1] In contrast, weaker bases like potassium carbonate in polar protic solvents can lead to a higher proportion of N-alkylation products.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My crude product is contaminated with a significant amount of unreacted benzyl bromide.

Benzyl bromide is a lachrymator and an irritant, and its presence can interfere with subsequent reactions.[6]

Root Cause Analysis: Using a large excess of benzyl bromide is common, but it leads to purification challenges. It is often soluble in the same organic solvents as the product.[4][5]

Recommended Solutions:

  • Chemical Quenching (Small Scale):

    • Protocol: After the reaction is complete (as monitored by TLC), add a nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents relative to the excess BnBr) to the reaction mixture. Stir for 1-2 hours at room temperature. The TEA reacts with the excess BnBr to form a quaternary ammonium salt.[7]

    • Mechanism: The salt is highly polar and can be easily removed by an aqueous wash during the workup.

    • Causality: This method converts the non-polar, organic-soluble BnBr into a water-soluble salt, making separation trivial.

  • Column Chromatography (All Scales):

    • Protocol: Benzyl bromide is significantly less polar than this compound. It can be effectively removed using flash column chromatography on silica gel.

    • Eluent System: Start with a very non-polar solvent system (e.g., 100% Hexane or Dichloromethane) to elute the benzyl bromide first.[4] Then, gradually increase the polarity (e.g., with ethyl acetate) to elute your product.

Issue 2: My TLC plate shows multiple spots with similar Rf values to my product.

This is a classic sign of isomeric impurity formation, primarily N-benzylation.

Root Cause Analysis: As discussed in the FAQs, the reaction conditions (base, solvent, temperature) were likely not optimal to exclusively favor O-alkylation, leading to a mixture of O- and N-benzylated products.

Recommended Solution: Optimized Flash Column Chromatography

  • Principle: The subtle differences in polarity between the O- and N-benzylated isomers can be exploited for separation via silica gel chromatography. The key is to use a solvent system with the right resolving power.

  • Step-by-Step Protocol:

    • Prepare the Column: Dry pack or wet slurry pack a silica gel column with your starting eluent. The column diameter and length should be appropriate for the scale of your reaction.

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.

    • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradient Elution: Slowly and gradually increase the polarity of the mobile phase. A shallow gradient is crucial for separating closely running spots. For example, increase the ethyl acetate percentage by 1-2% every column volume.

    • Monitor Fractions: Collect small fractions and monitor them by TLC. Combine the fractions that contain the pure desired product.

Compound Typical Rf (80:20 Hexane:EtOAc) Notes
Benzyl Bromide~0.90Runs very high on the plate.
This compound (Product) ~0.45 The desired O-benzylated product.
N-Benzylated Isomers~0.30 - 0.40Tend to be slightly more polar than the product.
7-Hydroxy-1H-indazole~0.15Significantly more polar starting material.
Note: Rf values are representative and can vary based on the specific TLC plate, solvent chamber saturation, and temperature.
Issue 3: My final product is an oil, but literature suggests it should be a solid.

This often indicates the presence of residual solvent or impurities that are depressing the melting point and inhibiting crystallization.

Root Cause Analysis: High-boiling point solvents like DMF or DMSO are difficult to remove completely on a rotary evaporator. Minor impurities can also act as a barrier to crystal lattice formation.

Recommended Solutions:

  • Azeotropic Removal of Solvent:

    • Protocol: After the initial concentration, dissolve the oily residue in a solvent like toluene. Re-concentrate the mixture on the rotary evaporator. Repeat this process 2-3 times.

    • Causality: Toluene forms a lower-boiling azeotrope with DMF, facilitating its removal under vacuum.

  • Recrystallization:

    • Protocol: This is the most effective method for obtaining a high-purity, crystalline solid.

      • Dissolve the crude oil in a minimum amount of a hot solvent in which the product has high solubility but low solubility when cold (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Causality: The slow cooling allows for the ordered arrangement of product molecules into a crystal lattice, excluding impurities into the mother liquor.

Visualized Workflows and Pathways

Reaction & Impurity Formation Pathway

The following diagram illustrates the desired reaction alongside the competing N-alkylation side reactions.

G cluster_reactants Reactants cluster_products Potential Products 7OH_Indazole 7-Hydroxy-1H-indazole Product This compound (Desired Product) 7OH_Indazole->Product O-Alkylation (Favored) N1_Impurity 1-Benzyl-7-hydroxy-1H-indazole (N1-Isomer) 7OH_Indazole->N1_Impurity N1-Alkylation (Side Reaction) N2_Impurity 2-Benzyl-7-hydroxy-1H-indazole (N2-Isomer) 7OH_Indazole->N2_Impurity N2-Alkylation (Side Reaction) BnBr Benzyl Bromide (BnBr) BnBr->Product BnBr->N1_Impurity BnBr->N2_Impurity Base Base (e.g., NaH) Base->Product G Start Crude Reaction Mixture Workup Aqueous Workup (Quench, Dilute, Extract) Start->Workup Decision1 Unreacted 7-OH-Indazole Present? Workup->Decision1 BaseWash Basic Wash? (e.g., aq. NaHCO3) Chromatography Silica Gel Column Chromatography (Gradient Elution) BaseWash->Chromatography Decision1->BaseWash Yes Decision1->Chromatography No Concentrate Concentrate Pure Fractions Chromatography->Concentrate Decision2 Product is an Oil? Concentrate->Decision2 Recrystallize Recrystallization Decision2->Recrystallize Yes FinalOil Pure Product (Oil) Decision2->FinalOil No FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

References

managing reaction exotherms in 7-(benzyloxy)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-(Benzyloxy)-1H-Indazole Synthesis

Guide Topic: Proactive Management and Troubleshooting of Reaction Exotherms

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert guidance on identifying, understanding, and controlling the significant exothermic events inherent in this synthesis. We will move beyond simple procedural steps to explore the causality behind these thermal events and equip you with the knowledge to manage them safely and effectively.

The synthesis of this compound is typically a two-stage process, both of which present unique thermal hazards that must be respected, particularly during scale-up.

  • Indazole Ring Formation: Synthesis of the 7-hydroxy-1H-indazole intermediate, often from a starting material like 2-methyl-3-nitroaniline, involves diazotization and cyclization—a class of reactions known for its potential for rapid gas evolution and high heat release.

  • Benzylation: The subsequent Williamson ether synthesis to form the final product is a classic exothermic reaction, with the potential for thermal runaway if not properly controlled.[1]

This guide provides a structured, question-and-answer framework to address the most common challenges and questions that arise during these synthetic steps.

Section 1: Foundational Safety & Thermal Hazard Assessment

This section addresses the fundamental principles of reaction exotherms and how to characterize them proactively. An uncharacterized exothermic reaction is an unacceptable risk in any laboratory or manufacturing setting.[2]

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a critical concern in this specific synthesis?

An exothermic reaction is a chemical transformation that releases energy in the form of heat.[3] The enthalpy change (ΔH) for such a reaction is negative.[3] This becomes a critical safety concern when the rate of heat generation exceeds the rate of heat removal from the reactor. This imbalance can lead to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop known as a "thermal runaway."[4][5]

In the this compound synthesis, both the initial ring formation and the final benzylation step are significantly exothermic. A thermal runaway can lead to boiling of the solvent, dangerous pressure buildup, vessel rupture, and the release of hazardous materials.[2][6]

Q2: Before I even start my experiment, how can I quantitatively assess the thermal risk?

The most reliable method for assessing thermal risk is Reaction Calorimetry (RC) .[7] A reaction calorimeter is an instrument that mimics the conditions of a real reactor on a small scale while precisely measuring the flow of heat in or out of the reaction.[8][9] It provides critical data to prevent thermal runaway incidents.[2]

By performing the reaction in a calorimeter, you can determine several key safety parameters before attempting a larger scale synthesis.

Table 1: Key Reaction Calorimetry Parameters and Their Safety Implications

Parameter Description Implication for Safe Synthesis
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed per mole of limiting reagent during the reaction.[7] A large negative value indicates a highly exothermic reaction with significant potential energy release.
Heat Flow (Qr) The rate at which heat is generated by the reaction (in Watts or W/kg).[3] This must not exceed the cooling capacity of your reactor at the planned scale.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if all cooling were to fail. It is calculated from the heat of reaction and the heat capacity of the mixture.[7] A high ΔTad is a major red flag. If this value can raise the reaction mixture to its boiling point or a temperature where decomposition occurs, the process is inherently hazardous.

| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction would reach in the event of a cooling failure, accounting for any unreacted material.[2] | If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the process requires re-engineering before scale-up. |

Q3: I have my calorimetry data. How do I use it to make decisions?

The data from reaction calorimetry forms the basis of a safety-driven decision-making process. The primary goal is to ensure that under all circumstances, including upset conditions like a cooling failure, the reaction remains under control.

G cluster_0 Process Safety Workflow start Start: Proposed Synthesis Protocol calorimetry Perform Reaction Calorimetry (RC) on Lab Scale start->calorimetry data_analysis Analyze Data: ΔHrxn, Qr, ΔTad, MTSR calorimetry->data_analysis risk_assessment Is MTSR < Tboiling and < Tdecomposition? data_analysis->risk_assessment safe_to_scale Process is Thermally Safe for Scale-Up (with defined controls) risk_assessment->safe_to_scale  Yes redesign HAZARD: Redesign Process risk_assessment->redesign No mitigation Implement Mitigation Strategy: - Slower dosing - More dilute conditions - Lower temperature - Different solvent/reagents redesign->mitigation re_evaluate Re-run Calorimetry to Validate New Protocol mitigation->re_evaluate re_evaluate->data_analysis

Caption: Decision workflow based on reaction calorimetry data.

Section 2: Troubleshooting Guide for Synthesis Steps

This section provides specific, actionable advice for managing exotherms during the two primary stages of the synthesis.

Part A: Synthesis of 7-Hydroxy-1H-Indazole (Ring Formation)

This step commonly involves the diazotization of an aniline derivative followed by an intramolecular cyclization. These reactions are notoriously energetic.

Q1: During the addition of my diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite), the temperature of the reaction is rising much faster than anticipated, even with cooling.

Cause: This points to an accumulation of unreacted reagents followed by a sudden, rapid reaction. The rate of addition is too high for the system to dissipate the generated heat.

Troubleshooting Actions:

  • IMMEDIATELY STOP ADDITION: The first and most critical step is to stop feeding the reactive agent.

  • Maximize Cooling: Ensure your cooling bath/system is at its lowest set point and functioning correctly.

  • Monitor Temperature & Gas Evolution: Keep a close watch on the reaction temperature and any off-gassing. A rapid increase in both indicates the reaction is accelerating out of control.

  • Protocol Modification: For future runs, the addition must be slowed down. The goal is a "pseudo-steady state" where the reagent reacts as it is added, preventing accumulation. Consider diluting the reagent to allow for a slower, more controlled addition rate.

Q2: My protocol calls for a reaction temperature of 0-5 °C, but I'm struggling to maintain it. Does a small deviation to 10-15 °C matter?

Cause: The inability to maintain the target temperature indicates that the heat generation rate is at the limit of, or exceeds, your cooling capacity.

Troubleshooting Actions:

  • Yes, it matters immensely. Reaction rates, especially for potentially explosive diazotization reactions, can increase exponentially with temperature. A small deviation can be the difference between a controlled reaction and a runaway.[5]

  • Assess Cooling Power: Your cooling system is inadequate for the current reaction conditions (concentration and addition rate).

  • Protocol Modification: You must either reduce the rate of heat generation or increase the rate of heat removal.

    • To reduce heat generation: Slow the addition rate of the limiting reagent or decrease the concentration of the reactants.

    • To increase heat removal: Use a larger reactor to increase the surface area for cooling, or use a more powerful cooling system. Never proceed with a reaction where you cannot reliably control the temperature within the specified range.

Part B: Benzylation of 7-Hydroxy-1H-Indazole

This step typically uses a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of benzyl bromide or chloride.[1][10]

Q1: When I add sodium hydride (NaH) to my solution of 7-hydroxy-1H-indazole in DMF, the temperature spikes and I see gas bubbling even before adding the benzyl bromide.

Cause: This is due to two exothermic events:

  • The deprotonation of the 7-hydroxy group by NaH is itself an exothermic acid-base reaction.

  • Sodium hydride reacts violently with any residual protic solvents, especially water, in your reaction mixture, releasing hydrogen gas and significant heat.[1]

Troubleshooting Actions:

  • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. Any moisture will contribute to an initial, uncontrolled exotherm.

  • Portion-wise Addition at Low Temperature: Add the NaH in small portions to a cooled solution (e.g., 0 °C). This allows the heat from each small addition to be dissipated before the next portion is added. Never add the full amount of NaH at once.

  • Allow for Complete Deprotonation: Stir the mixture at a controlled low temperature after the final NaH addition until gas evolution ceases. This ensures the deprotonation is complete before adding the electrophile.

Q2: The reaction is very sluggish at 0 °C after adding benzyl bromide, but when I let it warm up, the temperature suddenly shoots up.

Cause: This is a classic sign of reactant accumulation at low temperatures. The reaction rate is too slow at 0 °C, so the benzyl bromide builds up in the solution. As the temperature rises, the rate suddenly increases, consuming all the accumulated reagent in a burst of energy that can overwhelm the cooling system.

Troubleshooting Actions:

  • Controlled Addition at a Suitable Temperature: Instead of adding the benzyl bromide all at once at a low temperature, add it dropwise at a temperature where the reaction proceeds at a measurable but controllable rate. Reaction calorimetry can help identify this optimal temperature.[7]

  • Monitor Heat Flow: In a controlled reactor, you can monitor the heat output. The heat flow should correspond directly to the addition rate. If you stop the addition and the heat flow does not drop, it indicates that unreacted material is accumulating.

  • "Heat-Wait-Heat" Approach: For an initial exploration without a calorimeter, add a small portion (5-10%) of the benzyl bromide at the desired temperature. Wait to observe a moderate, controllable exotherm and subsequent temperature drop before continuing with a slow, continuous addition.

Section 3: Experimental Protocols with Embedded Safety Controls

The following protocols are provided as a template. You must adapt them based on your own risk assessment and calorimetry data.

Protocol 1: Benzylation of 7-Hydroxy-1H-Indazole

This protocol emphasizes control over the exothermic deprotonation and alkylation steps.

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry, jacketed reactor with anhydrous N,N-Dimethylformamide (DMF). Begin stirring and cool the jacket to 0-5 °C.

  • Substrate Addition: Add 7-hydroxy-1H-indazole (1.0 eq) to the cooled DMF.

  • Deprotonation (Critical Control Point): Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in 4-5 small portions over 30-45 minutes.

    • Causality: Portion-wise addition prevents a large exotherm from the reaction of NaH with the substrate and any trace impurities.[10]

    • Observation: Monitor the temperature and gas evolution. Ensure the temperature does not exceed 10 °C. Wait for the temperature to return to the baseline and gas evolution to subside before adding the next portion.

  • Alkylation (Critical Control Point): Once deprotonation is complete, add benzyl bromide (1.05 eq) dropwise via an addition funnel over 1-2 hours.

    • Causality: Slow, dropwise addition ensures the exothermic SN2 reaction proceeds at a rate that can be managed by the reactor's cooling system, preventing accumulation.[10]

    • Observation: Maintain the internal temperature between 5-10 °C throughout the addition. The reaction progress should be monitored by TLC or LC-MS.

  • Reaction Completion & Quench: Stir at the controlled temperature until the starting material is consumed. Cool the reaction back to 0 °C and quench very slowly by the dropwise addition of saturated aqueous ammonium chloride. Caution: This quench is also exothermic and will evolve hydrogen gas. Ensure adequate ventilation and control of the addition rate.

Section 4: Scale-Up and Thermal Runaway Prevention

Scaling a process is not a linear exercise. Thermal risk increases dramatically with scale due to an unfavorable change in the surface-area-to-volume ratio.

G cluster_1 Safe Scale-Up Logic cluster_2 Mitigation Strategies lab_success Successful & Characterized Lab-Scale Run (e.g., 10g) sa_v_ratio Problem: Surface Area to Volume Ratio Decreases (Heat Removal Becomes Less Efficient) lab_success->sa_v_ratio pilot_plan Develop Pilot-Scale Protocol (e.g., 100g - 1kg) sa_v_ratio->pilot_plan semi_batch Change from Batch to Semi-Batch: Control addition rate of limiting reagent pilot_plan->semi_batch dilution Increase Dilution: Use more solvent to increase thermal mass pilot_plan->dilution temp Lower Reaction Temperature: Slows reaction kinetics but requires more powerful cooling pilot_plan->temp eng_controls Implement Engineering Controls: - High-efficiency jacket cooling - Emergency quench system - Rupture disc & vent system pilot_run Execute Pilot Run with Strict Monitoring eng_controls->pilot_run success Process Validated for Full-Scale Production pilot_run->success  Success failure Review Failure Mode & Re-Design pilot_run->failure Failure failure->pilot_plan

Caption: Logic flow for mitigating thermal risks during scale-up.

Q: What is the single most important change I need to make when scaling up an exothermic reaction?

A: Shift from a "batch" process to a "semi-batch" process.

  • Batch Process: All reactants are added to the vessel at the beginning, and the reaction proceeds. This is extremely dangerous for exothermic reactions as all the potential energy is present from the start.

  • Semi-Batch Process: One or more reactants are added in a controlled manner over time. This is the cornerstone of industrial process safety. The rate of reaction (and thus heat generation) is controlled by the rate of addition of the limiting reagent. This ensures the cooling system is never overwhelmed.[11]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 7-(benzyloxy)-1H-indazole: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide, designed for researchers, scientists, and drug development professionals, eschews a simple recitation of methods. Instead, it presents an integrated, orthogonal analytical strategy for the characterization of 7-(benzyloxy)-1H-indazole. Orthogonality, the practice of using multiple, independent analytical methods that measure different physicochemical properties, provides a self-validating system of checks and balances.[4] By combining chromatography and spectroscopy, we build a multi-dimensional profile of the molecule, ensuring the highest degree of confidence in its quality. We will explore the "why" behind procedural choices, offering field-proven insights into data interpretation and potential challenges.

Executive Summary of Orthogonal Methodologies

A robust characterization framework relies on the strategic combination of several analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the compound's identity and purity.

Analytical Method Parameter Measured Primary Use Strengths Limitations
HPLC/UPLC Retention Time (t₋) & Peak AreaPurity Assessment & QuantificationHigh resolution, exceptional quantitative accuracy, robust, and reproducible.[5]Limited structural identification without a reference standard.
LC-MS Retention Time (t₋) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity; provides definitive molecular weight and fragmentation data for structural clues.[6][7]Ionization efficiency can be molecule-dependent; not inherently quantitative without calibration.
NMR Spectroscopy Nuclear Spin Transitions (Chemical Shift, Coupling)Definitive Structure ElucidationUnparalleled for determining covalent structure and stereochemistry; provides atomic-level connectivity map.[1]Relatively low sensitivity compared to MS; requires higher sample quantity and purity for clear spectra.
FTIR Spectroscopy Infrared Absorption (Vibrational Frequencies)Functional Group IdentificationFast, non-destructive, and provides a unique "molecular fingerprint" for identity confirmation.[4][8]Provides limited information on the overall molecular skeleton; not suitable for purity analysis of closely related structures.
X-ray Crystallography Electron Density Map from X-ray DiffractionAbsolute 3D Structure ConfirmationProvides the unambiguous solid-state structure, including bond lengths, angles, and crystal packing.[9]Requires a suitable single crystal, which can be challenging to grow; not applicable to amorphous materials or liquids.

In-Depth Methodological Comparison

Chromatographic Analysis for Purity and Separation (HPLC/UPLC)

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its ability to separate the main compound from process-related impurities and degradation products. For N-heterocyclic compounds like this compound, a reversed-phase (RP) method using a C18 column is the standard choice.[10] The nonpolar stationary phase effectively retains the aromatic compound, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. The inclusion of a modifier like formic acid in the mobile phase is crucial; it protonates the basic nitrogen atoms of the indazole, which sharpens peak shape and improves reproducibility by preventing unwanted interactions with residual silanols on the silica support.[11][12]

  • Instrumentation: HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 5 µm particle size (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 0.5 mL/min (for UPLC).

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm, or as determined by UV spectrum of the analyte.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve ~1 mg of this compound in 10 mL of 50:50 Acetonitrile/Water to create a 0.1 mg/mL solution.

Data Interpretation: The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. A purity level of >98% is typically required for drug development intermediates.

Mass Spectrometry for Identity and Impurity Profiling (LC-MS)

Causality Behind Experimental Choices: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that confirms the molecular weight of the analyte eluting from the HPLC.[4][6] For a compound like this compound, Electrospray Ionization (ESI) in positive mode is highly effective. The acidic mobile phase used in the HPLC method facilitates protonation, making the molecule amenable to forming the [M+H]⁺ ion, which is then detected by the mass analyzer. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is superior to a nominal mass instrument, as it provides a highly accurate mass measurement (<5 ppm error), allowing for the unambiguous determination of the elemental formula.[1]

  • LC System: Utilize the same HPLC/UPLC conditions as described above.

  • Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: Scan from m/z 50 to 1000.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Calculate the theoretical exact mass of the protonated molecule ([C₁₄H₁₂N₂O + H]⁺) and compare it to the measured mass.

Expected Data:

  • Molecular Formula: C₁₄H₁₂N₂O

  • Molecular Weight: 224.26 g/mol

  • Theoretical Exact Mass [M+H]⁺: 225.1022

  • Observed Mass: Expected to be within 5 ppm of the theoretical value (e.g., 225.1020).

  • Key Fragments: Fragmentation analysis (MS/MS) would likely show cleavage of the benzylic ether bond, resulting in characteristic fragments corresponding to the indazole core and the benzyl/tropylium cation (m/z 91).[7][13]

Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

Causality Behind Experimental Choices: While MS confirms the molecular formula, NMR spectroscopy reveals the precise arrangement and connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are required for a full structural assignment.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and, importantly, slows down the exchange of the N-H proton, allowing it to be observed as a broad singlet at a downfield chemical shift.[4][14] A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution, which is critical for unambiguously assigning the protons in the aromatic regions.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire 1024 or more scans using a proton-decoupled pulse sequence.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Predicted Spectroscopic Data:

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | ~13.0-13.5 | br s | 1H | N1-H (indazole) | | ~8.10 | s | 1H | H3 | | ~7.60-7.30 | m | 5H | Phenyl-H (benzyloxy) | | ~7.55 | d | 1H | H4 | | ~7.10 | t | 1H | H5 | | ~6.80 | d | 1H | H6 | | ~5.30 | s | 2H | O-CH₂-Ph |

| Predicted ¹³C NMR Data (101 MHz, DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | ~145.0 | C7 | | ~141.0 | C7a | | ~137.0 | Quaternary Phenyl-C | | ~134.0 | C3 | | ~128.5, 128.0, 127.8 | Phenyl CH | | ~122.5 | C5 | | ~121.0 | C3a | | ~120.0 | C4 | | ~106.0 | C6 | | ~70.0 | O-CH₂-Ph |

Note: These are predicted chemical shifts based on known data for indazole and benzyloxy moieties and require experimental verification.[1][14][15]

Spectroscopic Fingerprinting (FTIR)

Causality Behind Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[8] Its value lies in its ability to provide a unique "molecular fingerprint" in the 1500-600 cm⁻¹ region, which can be used for quick identity confirmation against a known reference standard. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is non-destructive.[4]

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3150-3000: N-H stretch (indazole ring).[1]

  • ~3100-3000: Aromatic C-H stretch.

  • ~1620, 1580, 1490: C=C and C=N aromatic ring stretching vibrations.

  • ~1250-1200: Asymmetric C-O-C stretch (aryl ether).

  • ~1050-1000: Symmetric C-O-C stretch (aryl ether).

Absolute Structure Confirmation (Single Crystal X-ray Crystallography)

Causality Behind Experimental Choices: When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the definitive technique.[9] It is the only method that provides a direct 3D visualization of the molecule in the solid state. This is particularly valuable for establishing a primary reference standard or for resolving any structural ambiguities that cannot be settled by NMR alone, such as distinguishing between certain isomers.[16]

Methodology Overview: The process involves growing a high-quality single crystal of this compound, typically through slow evaporation from a suitable solvent system. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles are determined.[17] While a routine analysis is beyond the scope of this guide, the data obtained would serve as the ultimate benchmark for the compound's identity.

Visualization of Integrated Workflows

A logical progression of analysis ensures both efficiency and rigor. The following diagrams illustrate the workflow for characterizing a new batch of the compound and the relationship between the orthogonal methods.

Workflow start New Batch of This compound hplc Purity Check via HPLC/UPLC start->hplc decision Purity > 98%? hplc->decision lcms Identity Check 1: LC-MS (Molecular Weight) decision->lcms Yes fail Repurify or Reject Batch decision->fail No nmr Identity Check 2: NMR (Definitive Structure) lcms->nmr ftir Identity Check 3: FTIR (Functional Groups) nmr->ftir pass Compound Released for Use ftir->pass

Caption: Workflow for purity and identity confirmation.

Relationship compound This compound C₁₄H₁₂N₂O MW: 224.26 hplc HPLC/UPLC Measures: Retention Time Determines: Purity (%) & Impurity Profile compound:f0->hplc Separation lcms LC-MS Measures: Mass-to-Charge (m/z) Determines: Molecular Weight & Elemental Formula (HRMS) compound:f1->lcms Mass nmr NMR Measures: Chemical Shift & Coupling Determines: Covalent Structure & Connectivity compound:f0->nmr Structure ftir FTIR Measures: IR Absorption (cm⁻¹) Determines: Functional Groups Present compound:f0->ftir Bonds xray X-ray Crystallography Measures: Electron Density Determines: 3D Solid-State Structure compound:f0->xray 3D Shape

Caption: Relationship between orthogonal methods.

Conclusion

The characterization of this compound is not a task to be accomplished by a single technique but rather by a synergistic, orthogonal approach. While HPLC provides the benchmark for purity, it is the collective evidence from LC-MS, NMR, and FTIR that builds an unassailable case for the compound's identity. For the highest level of certainty, X-ray crystallography provides the final, definitive word on the solid-state structure. By implementing this multi-pronged strategy, researchers and drug developers can ensure the integrity of their starting materials, the validity of their experimental outcomes, and the overall quality and safety of their potential therapeutic candidates. This rigorous analytical foundation is indispensable for advancing robust and reproducible science.

References

A Comparative Guide to the Synthetic Routes of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Benzyloxy)-1H-indazole is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. Its structure, featuring a protected hydroxyl group at the 7-position of the indazole core, makes it a valuable intermediate for further functionalization in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Route A: Benzylation of 7-Hydroxy-1H-indazole

This classical and straightforward approach involves the protection of the hydroxyl group of 7-hydroxy-1H-indazole as a benzyl ether. The reaction proceeds via a Williamson ether synthesis, a well-established and reliable method for forming ether linkages.

Reaction Scheme

Route_A cluster_0 Route A: Benzylation of 7-Hydroxy-1H-indazole 7-hydroxy-1H-indazole 7-Hydroxy-1H-indazole reaction_A + 7-hydroxy-1H-indazole->reaction_A Benzyl_bromide Benzyl Bromide Benzyl_bromide->reaction_A Base Base (e.g., NaH, K2CO3) Base->reaction_A Solvent Solvent (e.g., DMF, THF) Solvent->reaction_A This compound This compound reaction_A->this compound

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Hydroxy-1H-indazole (if not commercially available)

  • While 7-hydroxy-1H-indazole can be commercially sourced, its synthesis from readily available starting materials like 2-chloro-3-hydroxybenzaldehyde and hydrazine hydrate is a viable option. The reaction typically involves heating the reactants in a suitable solvent.

Step 2: Benzylation of 7-Hydroxy-1H-indazole

  • To a solution of 7-hydroxy-1H-indazole (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a suitable base (1.1-1.5 eq.) is added portion-wise at 0 °C under an inert atmosphere. Sodium hydride (NaH) is a common choice for its high reactivity, though milder bases like potassium carbonate (K2CO3) can also be employed.[1]

  • The resulting mixture is stirred at room temperature for a period to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

  • Benzyl bromide (1.1-1.2 eq.) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The benzylation of 7-hydroxy-1H-indazole follows an S(_N)2 mechanism. The base abstracts the acidic proton from the hydroxyl group of 7-hydroxy-1H-indazole, generating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O ether bond.

Williamson_Ether_Synthesis_Mechanism cluster_1 Mechanism of Williamson Ether Synthesis Indazole-OH 7-Indazole-OH Indazole-O- 7-Indazole-O⁻ Indazole-OH->Indazole-O- Deprotonation Base Base Base->Indazole-O- Transition_State [Indazole-O---Benzyl---Br]⁻ (Transition State) Indazole-O-->Transition_State SN2 Attack Benzyl-Br Benzyl-Br Benzyl-Br->Transition_State Product 7-Indazole-O-Benzyl Transition_State->Product Br- Br⁻ Transition_State->Br-

Caption: S(_N)2 mechanism for the benzylation of 7-hydroxy-1H-indazole.

Route B: Cyclization of 2-Substituted-3-(benzyloxy)benzaldehyde with Hydrazine

This approach involves the construction of the indazole ring from a pre-functionalized benzene derivative. A common strategy is the reaction of a 2-halo or 2-fluoro-3-(benzyloxy)benzaldehyde with hydrazine.

Reaction Scheme

Route_B cluster_2 Route B: Cyclization with Hydrazine Benzaldehyde 2-Halo-3-(benzyloxy)benzaldehyde reaction_B + Benzaldehyde->reaction_B Hydrazine Hydrazine Hydrazine->reaction_B Solvent Solvent (e.g., n-Butanol) Solvent->reaction_B This compound This compound reaction_B->this compound

Caption: Synthesis of this compound via cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Halo-3-(benzyloxy)benzaldehyde

  • This starting material can be prepared from commercially available 3-hydroxy-2-nitrobenzaldehyde. The hydroxyl group is first protected as a benzyl ether using benzyl bromide and a base. The nitro group is then reduced to an amine, which is subsequently converted to a halide via a Sandmeyer reaction.

Step 2: Cyclization with Hydrazine

  • A mixture of the 2-halo-3-(benzyloxy)benzaldehyde (1.0 eq.) and hydrazine hydrate (excess, e.g., 5-10 eq.) in a high-boiling solvent such as n-butanol or ethylene glycol is heated to reflux.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess hydrazine and solvent are removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Mechanistic Insights

The reaction proceeds through an initial condensation of hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (S(_N)Ar), where the terminal nitrogen of the hydrazone displaces the halide at the 2-position of the benzene ring to form the pyrazole ring of the indazole system.

Hydrazine_Cyclization_Mechanism cluster_3 Mechanism of Hydrazine Cyclization Benzaldehyde 2-Halo-3-(benzyloxy)benzaldehyde Hydrazone Hydrazone Intermediate Benzaldehyde->Hydrazone Condensation Hydrazine H₂N-NH₂ Hydrazine->Hydrazone Indazole This compound Hydrazone->Indazole Intramolecular SNAr

Caption: Formation of the indazole ring via hydrazone cyclization.

Comparison of Synthetic Routes

FeatureRoute A: Benzylation of 7-Hydroxy-1H-indazoleRoute B: Cyclization of 2-Substituted-3-(benzyloxy)benzaldehyde
Starting Materials 7-Hydroxy-1H-indazole (may need to be synthesized), Benzyl bromide, Base2-Halo-3-(benzyloxy)benzaldehyde (multi-step synthesis), Hydrazine
Number of Steps 1-2 steps (depending on availability of starting material)Multi-step synthesis for the starting benzaldehyde, followed by the cyclization step.
Reaction Conditions Generally mild to moderate (0 °C to reflux). Use of strong bases like NaH requires anhydrous conditions.Typically requires high temperatures (reflux in high-boiling solvents).
Yield Generally good to excellent yields are reported for Williamson ether synthesis.Yields can be variable depending on the substrate and reaction conditions.
Scalability Readily scalable. Williamson ether synthesis is a robust and well-understood reaction.Scalability may be challenging due to the multi-step nature and potentially harsh conditions of the cyclization.
Safety Considerations Sodium hydride is highly flammable and requires careful handling. Benzyl bromide is a lachrymator.Hydrazine is toxic and potentially explosive. High-temperature reactions require careful monitoring.
Advantages - High-yielding and reliable.- Well-established and understood methodology.- Milder reaction conditions are often possible.- Convergent synthesis, building the core heterocycle with the desired substituent in place.
Disadvantages - Requires the synthesis or purchase of 7-hydroxy-1H-indazole.- Potential for N-benzylation as a side product, though O-benzylation is generally favored for phenols.- Multi-step synthesis of the starting material can be lengthy and reduce overall yield.- Harsh reaction conditions may not be suitable for sensitive substrates.- Use of hazardous reagents like hydrazine.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route A, the benzylation of 7-hydroxy-1H-indazole, is generally the more practical and efficient choice, particularly if the starting material is readily available. The Williamson ether synthesis is a robust and high-yielding reaction that is amenable to scale-up. The primary considerations are the safe handling of sodium hydride and the potential for minor N-alkylation byproducts, which can typically be minimized through careful control of reaction conditions.

Route B, the cyclization of a substituted benzaldehyde with hydrazine, represents a more convergent approach but is hampered by the need for a multi-step synthesis of the starting material. The harsh reaction conditions and the use of hazardous hydrazine also present significant drawbacks. This route may be considered if the specific substituted benzaldehyde is available through other synthetic endeavors or if specific substitution patterns are required that are not easily accessible from 7-hydroxy-1H-indazole.

For most applications in a research and drug development setting, Route A is the recommended and more advantageous synthetic strategy due to its simplicity, reliability, and generally milder reaction conditions.

References

A Comparative Guide to Protecting 7-Hydroxyindazoles in Synthesis: Benzyl Ether vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the 7-hydroxyindazole core is a critical decision that profoundly impacts the efficiency, yield, and success of a multi-step synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] Proper protection of its phenolic hydroxyl group is essential to prevent unwanted side reactions during subsequent chemical transformations.

This guide provides an in-depth comparison of 7-(benzyloxy)-1H-indazole against other commonly employed protected 7-hydroxyindazoles. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower chemists to make informed decisions for their specific synthetic routes.

The Benzyl (Bn) Ether: A Robust and Versatile Choice

The benzyl ether is a stalwart protecting group for hydroxyl functions, prized for its general stability across a wide range of chemical conditions.[2] In the context of 7-hydroxyindazole, the resulting this compound serves as a key intermediate in the synthesis of diverse bioactive molecules, including anti-inflammatory and anticancer agents.[3]

Key Advantages:

  • Broad Stability: Benzyl ethers are highly resistant to both acidic and basic conditions, as well as many organometallic reagents and nucleophiles.[2][4] This robustness allows for a wide array of subsequent chemical modifications on the indazole core or other parts of the molecule.

  • Mild and Orthogonal Deprotection: The defining feature of the benzyl ether is its selective cleavage under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][6] This deprotection method is orthogonal to many other protecting groups, meaning it can be removed without affecting acid- or base-labile groups like silyl ethers or esters.[7][8][9]

Limitations:

  • Catalyst Sensitivity: The use of palladium catalysts can be incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain heterocycles.

  • Dehalogenation Risk: In molecules containing aryl halides (Cl, Br, I), catalytic hydrogenation can sometimes lead to undesired dehalogenation as a side reaction.[10][11] Careful selection of catalyst and reaction conditions is crucial to minimize this.

The Alternatives: A Toolkit for Orthogonal Synthesis

While the benzyl group is a powerful tool, no single protecting group is a panacea. A skilled synthetic chemist must have a repertoire of alternatives to design complex and efficient routes.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are among the most widely used hydroxyl protecting groups due to their ease of installation and mild, selective removal.[12][13]

  • Key Feature - Fluoride Lability: The hallmark of silyl ethers is their exquisite sensitivity to fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[14] This provides a highly selective deprotection pathway that is orthogonal to benzyl ethers, esters, and many other groups.

  • Tunable Stability: The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. The general order of acid stability is: TBDMS < TIPS < TBDPS.[5] This allows for differential protection of multiple hydroxyl groups within the same molecule.

  • Drawbacks: Silyl ethers are generally labile under acidic conditions.[2] They can also be prone to migration between adjacent hydroxyl groups, particularly under basic conditions.

Ester Protecting Groups (e.g., Acetate)

Acetate esters offer a simple and cost-effective method for protecting hydroxyl groups.

  • Key Feature - Base Lability: Acetates are readily cleaved under basic conditions via saponification (e.g., using K₂CO₃ in methanol or LiOH in aqueous THF).[2] This deprotection is orthogonal to the hydrogenolysis of benzyl ethers and the fluoride-mediated cleavage of silyl ethers.

  • Drawbacks: The ester carbonyl group can be susceptible to attack by strong nucleophiles and reducing agents like lithium aluminum hydride.[15]

Alkoxyalkyl Ethers (e.g., MOM, SEM)

Methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers offer alternative stability profiles.

  • MOM Ethers: Generally stable to bases and nucleophiles but are cleaved under strongly acidic conditions (e.g., HCl in methanol).[16]

  • SEM Ethers: Notably stable to a wide range of conditions but can be selectively cleaved using fluoride ions (like silyl ethers) or specific Lewis acids.[17] This dual-mode deprotection offers unique strategic advantages.

Head-to-Head Comparison

The optimal choice of protecting group is dictated by the planned synthetic sequence. The following table summarizes the key characteristics to guide this decision.

Protecting GroupCommon Reagents (Protection)Stability ProfileCommon Reagents (Deprotection)Orthogonality & Key Considerations
Benzyl (Bn) BnBr or BnCl, K₂CO₃ or NaHStable: Strong Acid, Strong Base, Oxidants, Most Reductants. Labile: Catalytic Hydrogenation.H₂, Pd/C; or Transfer Hydrogenation (e.g., NH₄HCO₂, Pd/C).[2][18]Excellent orthogonality. Cleavage is mild and neutral. Incompatible with reducible groups (alkenes, alkynes). Risk of dehalogenation.[10]
TBDMS TBDMSCl, Imidazole, DMFStable: Base, Hydrogenation, Mild Acid. Labile: Strong Acid, Fluoride Ions.[13]TBAF, THF; or HF•Pyridine; or Acetic Acid/H₂O.[14][19]Orthogonal to Bn ethers and esters.[9] Most common silyl ether. Steric bulk can be used for selective protection of primary alcohols.[12]
Acetate (Ac) Ac₂O, Pyridine or DMAPStable: Acid, Hydrogenation. Labile: Base (hydrolysis), Nucleophiles, Strong Reducing Agents.[15]K₂CO₃, MeOH; or LiOH, H₂O/THF.Orthogonal to Bn and silyl ethers. Simple to introduce and remove. Not suitable for reactions involving strong bases or nucleophiles.
SEM SEMCl, DIPEA, CH₂Cl₂Stable: Wide range of conditions. Labile: Fluoride Ions, Lewis Acids (e.g., MgBr₂), Strong Protic Acids.TBAF, THF; or Aqueous HCl, EtOH.[17]Offers flexible deprotection strategies. Can be used to regioselectively protect N-2 of the indazole ring.[17]

Strategic Selection Workflow

The choice of a protecting group is a critical strategic decision. The following diagram illustrates a logical workflow for selecting the appropriate group based on the planned reaction pathway.

G cluster_start cluster_conditions cluster_choices start Start: Need to protect 7-hydroxyindazole q_h2 Will the synthetic route involve catalytic hydrogenation (e.g., reducing a nitro group)? start->q_h2 q_acid Will the route involve strong acidic conditions? q_h2->q_acid No avoid_bn Avoid Benzyl (Bn). Consider TBDMS or Acetate. q_h2->avoid_bn Yes q_base Will the route involve strong basic conditions or nucleophiles? q_acid->q_base No avoid_tbdms Avoid TBDMS. Consider Benzyl or Acetate. q_acid->avoid_tbdms Yes q_fluoride Is fluoride-based deprotection desirable for orthogonality? q_base->q_fluoride No avoid_ac Avoid Acetate. Consider Benzyl or TBDMS. q_base->avoid_ac Yes use_bn Use Benzyl (Bn) Deprotect last with H₂/Pd-C. q_fluoride->use_bn No, prefer H₂ use_tbdms Use TBDMS Deprotect with TBAF. q_fluoride->use_tbdms Yes use_ac Use Acetate (Ac) Deprotect with K₂CO₃/MeOH. q_fluoride->use_ac No, prefer base avoid_bn->q_acid avoid_tbdms->q_base avoid_ac->q_fluoride

Caption: Decision workflow for selecting a 7-hydroxyindazole protecting group.

Experimental Protocols

The following protocols are provided as representative examples for the installation and removal of key protecting groups.

Protocol 1: Synthesis of this compound

This protocol describes the benzylation of 7-hydroxyindazole using benzyl bromide.

Workflow Diagram:

G reagents 7-Hydroxyindazole Benzyl Bromide K₂CO₃ Acetone reaction Combine reagents and reflux overnight. reagents->reaction workup Filter solids Concentrate filtrate Partition (EtOAc/H₂O) reaction->workup purify Purify by column chromatography (Silica gel) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • To a solution of 7-hydroxyindazole (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl group to regenerate the free hydroxyl.[2]

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.

  • Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature under a positive pressure of H₂.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield 7-hydroxyindazole.

Protocol 3: TBDMS Protection of 7-Hydroxyindazole

This protocol describes the silylation of 7-hydroxyindazole.[13]

Methodology:

  • Dissolve 7-hydroxyindazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 7-((tert-butyldimethylsilyl)oxy)-1H-indazole.

Conclusion

The selection of a protecting group for 7-hydroxyindazole is a strategic decision that hinges on the planned synthetic route. The benzyl ether offers robust stability and a unique, mild deprotection via hydrogenolysis, making it a first-class choice for many applications. However, its incompatibility with reducible groups necessitates consideration of alternatives. Silyl ethers (TBDMS) provide an excellent orthogonal option with their fluoride-lability, while acetate esters offer a simple, base-labile alternative. By understanding the specific stability and cleavage conditions of each protecting group, researchers can design more elegant, efficient, and successful syntheses of complex indazole-based molecules.

References

A Comparative Guide to the Structural Validation of 7-(benzyloxy)-1H-indazole: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of techniques for the structural validation of 7-(benzyloxy)-1H-indazole, a versatile scaffold in medicinal chemistry.[1] While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a holistic approach incorporating spectroscopic and computational methods provides a more complete understanding of a compound's identity and behavior.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's architecture within a crystal lattice.[2][3] This technique provides precise measurements of bond lengths, bond angles, and stereochemistry, which are crucial for understanding structure-activity relationships. Although specific crystallographic data for this compound is not publicly available, this section outlines the experimental workflow and expected outcomes based on established crystallographic principles and data from related indazole structures.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring patience and precision.[2][4]

X-ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound This compound Powder Solvent_Screening Solvent Screening Compound->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Single_Crystal Single Crystal Crystallization_Method->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Data_Processing Data Processing (Integration & Scaling) Diffraction_Pattern->Data_Processing Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Data_Processing->Phase_Problem Electron_Density_Map Electron Density Map Phase_Problem->Electron_Density_Map Model_Building Initial Model Building Electron_Density_Map->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: The experimental workflow for X-ray crystallography.

The most critical and often challenging step is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and with a well-ordered internal structure.[5][6] For an organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.[1][7] This is a common and often successful method for organic compounds.[8]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.[8]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[1][9]

The choice of solvent is crucial and often requires screening a variety of options to find one that provides moderate solubility.[9]

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[10] The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[6][10] This process generates a series of diffraction images, each containing a pattern of spots.[2]

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[11] The "phase problem," a central challenge in crystallography, is then solved using computational methods like direct methods for small molecules.[6] This yields an initial electron density map, from which the positions of the atoms can be determined.[2] The initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best agreement between the calculated and observed diffraction data.[12][13][14]

Hypothetical Crystallographic Data for this compound

While no experimental data exists in the public domain, we can predict the type of information that a successful crystallographic analysis would provide.

Parameter Expected Information Significance
Molecular Formula C₁₄H₁₂N₂OConfirmation of elemental composition.
Formula Weight 224.26 g/mol Consistent with mass spectrometry data.
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å), β (°)Defines the size and shape of the repeating unit.
Bond Lengths (Å) e.g., C-N, C-O, C-CProvides precise intramolecular distances.
**Bond Angles (°) **e.g., C-N-N, O-C-CDefines the geometry around each atom.
Torsion Angles (°) e.g., C-O-C-CDescribes the conformation of flexible parts, like the benzyloxy group.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides the ultimate structural proof in the solid state, other techniques are indispensable for confirming the structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Snapshot

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[15][16][17] For this compound, ¹H and ¹³C NMR would be the primary techniques used.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the indazole and benzyl rings, as well as a characteristic signal for the methylene (-CH₂-) protons of the benzyloxy group. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of all 14 carbon atoms. The chemical shifts would be characteristic of the aromatic and aliphatic carbons in the molecule.[18][19]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography NMR Spectroscopy
State Solid-stateSolution-state
Information 3D atomic coordinates, bond lengths, bond anglesConnectivity, chemical environment, dynamic processes
Ambiguity Unambiguous 3D structureCan have ambiguity in complex structures, requiring 2D techniques
Throughput Lower, requires crystal growthHigher, requires soluble sample
Mass Spectrometry: The Molecular Weight Fingerprint

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[20][21][22][23]

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of this compound (224.26 g/mol ) would be expected.[24]

  • Fragmentation Pattern: Observation of fragments corresponding to the loss of the benzyl group or other characteristic cleavages would further support the proposed structure.[25][26][27][28]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Mass Spectrometry
Information Complete 3D structureMolecular weight and fragmentation
Structural Detail HighLow (infers connectivity from fragments)
Sample Amount Micrograms (single crystal)Nanograms to micrograms
Computational Chemistry: In Silico Validation

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[29][30][31]

Computational_Workflow Input_Structure Proposed Structure of This compound Geometry_Optimization Geometry Optimization (e.g., DFT) Input_Structure->Geometry_Optimization Predicted_Structure Predicted 3D Structure Geometry_Optimization->Predicted_Structure Property_Calculation Calculation of Spectroscopic Properties (NMR, IR) Predicted_Structure->Property_Calculation Predicted_Spectra Predicted Spectra Property_Calculation->Predicted_Spectra Comparison Comparison with Experimental Data Predicted_Spectra->Comparison

Caption: A typical workflow for computational structural validation.

By comparing the computationally predicted NMR chemical shifts and optimized geometry with the experimental data, a high level of confidence in the structural assignment can be achieved.[32][33][34][35]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Computational Chemistry
Nature ExperimentalTheoretical
Accuracy High, experimental factDependent on the level of theory and basis set
Cost High (instrumentation, time)Lower (computational resources)
Application Definitive structure determinationPrediction, corroboration, understanding electronic properties

Conclusion: A Synergistic Approach to Structural Validation

While single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional structure of a molecule like this compound, a multi-faceted approach is paramount for comprehensive characterization. The synergistic use of NMR spectroscopy, mass spectrometry, and computational modeling not only corroborates the crystallographic data but also provides crucial insights into the molecule's behavior in solution and its fundamental electronic properties. For researchers in drug discovery and development, this integrated strategy ensures a robust and reliable structural foundation for advancing lead compounds.

References

assessing the efficacy of kinase inhibitors derived from 7-(benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Efficacy of Kinase Inhibitors Derived from Indazole Scaffolds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of kinase inhibitors, with a particular focus on derivatives of the indazole scaffold, a pharmacophore central to many targeted therapies.[1][2][3] We will delve into the mechanistic basis of action, present comparative data for key inhibitors, and provide detailed, validated protocols for their evaluation. Our focus will be on inhibitors targeting the AXL receptor tyrosine kinase, a prominent target for which indazole-based compounds have shown significant promise.

The Scientific Rationale: Targeting the AXL Kinase Signaling Axis

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical target in oncology.[4] Its overexpression is frequently associated with poor prognosis, metastasis, and the development of resistance to a wide range of cancer therapies, including chemotherapy and other targeted agents.[4][5][6] The signaling cascade is typically initiated by its ligand, Growth Arrest-Specific 6 (GAS6).

The activation sequence and the point of inhibition are crucial to understand:

  • Ligand Binding: GAS6 binds to the extracellular domain of AXL.

  • Dimerization & Autophosphorylation: This binding event induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.

  • Downstream Signal Transduction: The now-active AXL kinase phosphorylates various downstream effector proteins, activating pro-survival and pro-proliferation pathways such as the PI3K/AKT and RAS/MEK/ERK cascades.[7]

Small-molecule inhibitors, many derived from heterocyclic scaffolds like indazole, are designed to be ATP-competitive. They occupy the ATP-binding pocket within the AXL kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[4][8] This mechanism effectively neutralizes AXL's oncogenic output.

G GAS6 GAS6 Ligand AXL AXL Receptor Dimer GAS6->AXL Binds & Induces Dimerization P_AXL Phosphorylated AXL (Active Kinase) AXL->P_AXL Autophosphorylation PI3K PI3K P_AXL->PI3K RAS RAS P_AXL->RAS Inhibitor AXL Kinase Inhibitor (e.g., Bemcentinib) Inhibitor->P_AXL Blocks ATP Binding Site AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AXL signaling pathway and point of therapeutic intervention.

Comparative Efficacy: A Data-Driven Analysis of AXL Inhibitors

While numerous compounds are based on the broader indazole scaffold, a prominent and highly selective AXL inhibitor that has advanced to clinical trials is Bemcentinib (BGB324) .[5][9] Assessing its efficacy requires comparison against other inhibitors that target AXL or related kinases. The half-maximal inhibitory concentration (IC50) is a standard metric for potency, with lower values indicating greater potency.[10]

The following table summarizes the inhibitory potency of Bemcentinib and other relevant kinase inhibitors. It is critical to note that IC50 values can vary based on the assay format (biochemical vs. cellular), which is why context is provided.

InhibitorPrimary Target(s)IC50 (nM)Assay Context / NotesReference(s)
Bemcentinib (R428) AXL 14 Cell-free biochemical assay[11]
Dubermatinib (TP-0903)AXL, JAK2, ALKAXL: <10 (approx.)Preclinical models[9]
CabozantinibVEGFR2, MET, AXLAXL: 7Cell-free biochemical assay[12]
VEGFR2: 0.035[12]
MET: 1.3[12]
SitravatinibAXL, MER, TYRO3Not specifiedSpectrum-selective TKI[6]
CrizotinibALK, ROS1, METMET: ~6Cell-free biochemical assay[13]
AxitinibVEGFR1/2/3VEGFR2: 0.2Cell-free assay[10]
SorafenibVEGFR2, PDGFR, RAFVEGFR2: 90Cell-free assay[14]

This table is a synthesis of data from multiple sources for comparative purposes. Direct comparison should be qualified by the specific assay conditions detailed in the source literature.

Interpretation of the Data:

  • Potency & Selectivity: Bemcentinib demonstrates potent, low-nanomolar inhibition of AXL.[11] In contrast, multi-kinase inhibitors like Cabozantinib also inhibit AXL but are significantly more potent against other targets like VEGFR2 and MET.[12] This highlights the critical difference between a selective inhibitor (Bemcentinib) and a multi-targeted inhibitor.

  • Therapeutic Rationale: The choice between a selective and a multi-targeted inhibitor is a strategic one. High selectivity, as seen with Bemcentinib, is pursued to minimize off-target effects and associated toxicities.[15][16] Conversely, multi-targeted agents like Cabozantinib are valuable when tumors are driven by multiple signaling pathways simultaneously.[6][13]

Core Methodologies: Validated Protocols for Efficacy Assessment

The transition from a promising chemical scaffold to a validated inhibitor requires a rigorous, multi-step experimental workflow. A compound's failure to show efficacy in a cellular context, despite potent biochemical activity, is a common and costly pitfall in drug discovery.[17] Therefore, a tiered approach is essential.

Protocol 1: In Vitro Biochemical Assay for IC50 Determination

This initial step quantifies the direct inhibitory effect of a compound on the purified target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method widely used for this purpose.[18]

Causality-Driven Experimental Design:

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified AXL kinase by 50%.

  • Core Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. Lower ADP levels correspond to higher inhibition.

  • Self-Validation: The protocol includes positive (kinase + substrate, no inhibitor) and negative (no kinase) controls to define the 100% and 0% activity windows, ensuring the integrity of each plate.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor dispense Dispense Reagents into 384-well Plate prep_inhibitor->dispense prep_kinase Prepare Kinase Reaction Mix (Purified Kinase, Substrate, ATP) prep_kinase->dispense incubate_reaction Incubate at RT (e.g., 60 min) dispense->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops Kinase Reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP) incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_luminescence Read Luminescence on Plate Reader incubate_detection->read_luminescence analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the 7-(benzyloxy)-1H-indazole derivative (e.g., 10-point, 3-fold dilution) in DMSO, starting from a high concentration (e.g., 10 µM).

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific peptide substrate for AXL, and the inhibitor from the serial dilution.

  • Initiation: Initiate the reaction by adding a solution containing the purified recombinant AXL kinase and ATP. The ATP concentration should be at or near its Michaelis constant (Km) for the kinase, as IC50 values are highly dependent on ATP concentration in competitive assays.[19]

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time must be within the linear range of the enzymatic reaction, determined during assay development.

  • Detection - Step 1: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection - Step 2: Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[18]

  • Data Analysis: Normalize the data using positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][20]

Protocol 2: Cellular Target Engagement & Functional Assays

Demonstrating that an inhibitor can access and bind to its target within the complex environment of a living cell is a critical second step.[15][17]

Causality-Driven Experimental Design:

  • Objective: To confirm the inhibitor engages AXL within intact cells and to measure the functional downstream consequences of this engagement.

  • Core Principle: A target engagement assay (like NanoBRET™) directly measures binding, while a functional assay (like a Western blot for phospho-AXL or a cell proliferation assay) measures the biological outcome of that binding.

  • Self-Validation: The use of a dose-response curve allows for the calculation of a cellular IC50, which can be compared to the biochemical IC50. A large discrepancy may indicate issues with cell permeability, efflux pumps, or off-target effects.

Step-by-Step Methodology (Phospho-AXL Western Blot):

  • Cell Culture: Plate cells known to overexpress AXL (e.g., specific non-small cell lung cancer or acute myeloid leukemia cell lines) and allow them to adhere overnight.

  • Serum Starvation: Culture cells in a low-serum medium for several hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the this compound derivative for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the AXL ligand, GAS6 (e.g., at 100 ng/mL), for a short period (e.g., 15 minutes) to induce robust AXL autophosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated AXL (p-AXL) and total AXL. The total AXL antibody serves as a loading control.

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the bands. Quantify the band intensities. The ratio of p-AXL to total AXL will decrease in a dose-dependent manner with effective inhibitor treatment.

Clinical Context and Future Outlook

The ultimate measure of efficacy is clinical benefit. Bemcentinib, a selective AXL inhibitor, is currently being evaluated in multiple Phase II clinical trials for conditions including non-small-cell lung cancer (NSCLC), acute myeloid leukemia (AML), and triple-negative breast cancer.[5][21] A key strategy being explored is the combination of AXL inhibitors with standard-of-care therapies, such as chemotherapy or immune checkpoint inhibitors.[22] The rationale is that by blocking AXL-mediated resistance mechanisms, these inhibitors can re-sensitize tumors to other treatments, leading to more durable responses.[5]

Conclusion

Assessing the efficacy of kinase inhibitors derived from scaffolds like this compound is a comprehensive process that extends from fundamental biochemical characterization to complex cellular and clinical evaluation. A thorough understanding of the target's role in signaling, combined with rigorous, validated experimental protocols, is paramount. By systematically determining biochemical potency (IC50), confirming cellular target engagement, and measuring functional outcomes, researchers can build a robust data package to confidently advance promising compounds toward clinical development. The comparative analysis of both selective and multi-targeted inhibitors provides essential context for defining a compound's therapeutic potential and niche.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 7-(Benzyloxy)-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for a promising class of heterocyclic compounds: 7-(benzyloxy)-1H-indazole analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and presents detailed experimental protocols to objectively assess the performance of these analogs against various biological targets. We will explore their established role as S1P1 receptor modulators and delve into their potential as kinase and COX-2 inhibitors, providing a roadmap for comprehensive preclinical evaluation.

Introduction: The Versatility of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved small molecule drugs, such as the multi-kinase inhibitor pazopanib and the VEGFR inhibitor axitinib, feature the indazole core, highlighting its significance in oncology.[2][3] The 7-(benzyloxy) substitution on the 1H-indazole ring offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the validation of this specific subclass of indazole analogs.

Part 1: Established Activity as S1P1 Receptor Functional Antagonists

A significant body of research has focused on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, a series of potent and centrally available S1P1 functional antagonists. Sphingosine-1-phosphate receptor 1 (S1P1) is a validated target for the treatment of autoimmune diseases like multiple sclerosis.[2] Functional antagonists of S1P1 prevent the migration of lymphocytes from lymphoid tissues, thereby sequestering autoreactive immune cells and reducing inflammation in the central nervous system.[2]

In Vitro Validation of S1P1 Agonism

The initial assessment of S1P1 engagement is typically performed using in vitro functional assays. Two common methods are the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay and the β-arrestin recruitment assay.

Table 1: Comparative In Vitro S1P1 Agonist Activity of Representative Analogs

CompoundHuman S1P1 HTRF EC50 (nM)Human S1P1 β-arrestin EC50 (nM)
Analog A0.52.1
Analog B1.25.8
S1P (control)0.21.5

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Experimental Protocol: In Vitro S1P1 HTRF cAMP Assay

This protocol outlines a method to determine the potency of this compound analogs in activating the S1P1 receptor, leading to a decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human S1P1

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • Test compounds (this compound analogs)

  • S1P (positive control)

  • Cell culture medium and reagents

  • 384-well white plates

Procedure:

  • Cell Preparation: Culture HEK293-hS1P1 cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Plating: Prepare serial dilutions of the test compounds and S1P in assay buffer. Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add 5 µL of the HTRF cAMP d2 antibody, followed by 5 µL of the HTRF cAMP-cryptate conjugate.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Validation of S1P1-Mediated Lymphocyte Lowering

A hallmark of S1P1 receptor agonism is the reduction of circulating lymphocytes. This can be assessed in vivo using rodent models.

Table 2: Comparative In Vivo Lymphocyte Lowering and Pharmacokinetics

CompoundRat Lymphocyte Lowering IC50 (ng/mL)Oral Bioavailability (%)Brain/Plasma Ratio
Analog A24.139.00.53
Analog B210.049.80.016

Data adapted from published studies for illustrative comparison.[2]

Experimental Protocol: In Vivo Lymphocyte Lowering in Rats

This protocol describes a method to evaluate the in vivo potency of this compound analogs in reducing peripheral lymphocyte counts.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Blood collection supplies (e.g., EDTA tubes)

  • Automated hematology analyzer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 3 days prior to the experiment.

  • Dosing: Administer the test compounds orally by gavage at various doses. Include a vehicle control group.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (pre-dose) and at multiple time points post-dose (e.g., 4, 8, 12, and 24 hours).

  • Lymphocyte Counting: Analyze the whole blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.

  • Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Determine the plasma concentration of the test compounds at each time point via LC-MS/MS. Plot the lymphocyte count reduction against the plasma concentration to determine the in vivo IC50 for lymphocyte lowering.

Part 2: Investigating Anticancer Potential as Kinase Inhibitors

The indazole scaffold is a key component of several approved kinase inhibitors.[2][3] This suggests that this compound analogs may also possess anticancer activity through the inhibition of key kinases involved in tumor growth and angiogenesis, such as VEGFR and FGFR.

In Vitro Validation of Kinase Inhibition

The initial screening for anticancer activity can be performed through in vitro kinase inhibition assays and cell proliferation assays.

Table 3: Hypothetical In Vitro Kinase Inhibition and Antiproliferative Activity

CompoundVEGFR-2 IC50 (nM)FGFR1 IC50 (nM)HUVEC Proliferation IC50 (µM)
Analog C15300.5
Analog D1202502.1
Sorafenib (control)6580.2

Data is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, FGFR1)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control.

  • Add 5 µL of a solution containing the kinase and substrate peptide to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate at 30°C for 1 hour.

  • ATP Depletion: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Validation of Antitumor Efficacy

The in vivo anticancer activity of promising compounds can be evaluated in xenograft models using immunodeficient mice.

Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for assessing the in vivo antitumor efficacy of test compounds.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., A549, K562)[4]

  • Test compounds

  • Vehicle for administration

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal health and body weight regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Part 3: Exploring Anti-inflammatory Activity via COX-2 Inhibition

The indazole moiety is also present in compounds with anti-inflammatory properties, some of which act through the inhibition of cyclooxygenase (COX) enzymes.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

In Vitro Validation of COX-2 Inhibition

The selectivity of compounds for COX-2 over COX-1 can be determined using in vitro enzyme inhibition assays.

Table 4: Hypothetical In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog E250.550
Analog F101.28.3
Celecoxib (control)>500.05>1000

Data is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the diluted test compounds or control inhibitor.

  • Pre-incubation: Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for 2 minutes at 37°C.

  • Prostaglandin Measurement: Measure the prostaglandin levels produced using a colorimetric or fluorescence-based method as per the kit instructions.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 for each compound concentration and determine the IC50 values. Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

In Vivo Validation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for assessing the in vivo anti-inflammatory effects of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week and fast them overnight before the experiment.

  • Grouping and Dosing: Divide animals into groups (vehicle control, positive control, and test compound groups at various doses). Administer the compounds orally or intraperitoneally.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi Activates Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes S1P1->Lymphocyte_Egress Internalization leads to Functional Antagonism (Inhibition) AC Adenylate Cyclase Gi->AC Inhibits S1P_Analog This compound Analog S1P_Analog->S1P1 Binds & Activates cAMP cAMP AC->cAMP Converts ATP to

Caption: S1P1 receptor signaling pathway and the effect of functional antagonism.

Kinase_Inhibition_Workflow start Start: In Vitro Kinase Assay compound_prep Prepare Serial Dilution of This compound Analog start->compound_prep reaction_setup Set up Kinase Reaction: Enzyme, Substrate, Compound compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_detection Stop Reaction & Detect ADP (Luminescence) incubation->adp_detection ic50_calc Calculate IC50 Value adp_detection->ic50_calc in_vivo_decision Proceed to In Vivo Studies? ic50_calc->in_vivo_decision xenograft Tumor Xenograft Model in Mice in_vivo_decision->xenograft Yes end End: Efficacy Assessment in_vivo_decision->end No tgi_calc Calculate Tumor Growth Inhibition (TGI) xenograft->tgi_calc tgi_calc->end

Caption: Experimental workflow for validating kinase inhibitor activity.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. While their activity as S1P1 functional antagonists is well-documented, this guide provides a framework for exploring their potential as anticancer and anti-inflammatory agents. The detailed protocols and comparative data structure presented herein are intended to facilitate a comprehensive and objective evaluation of these promising analogs, ultimately accelerating their journey from the laboratory to potential clinical applications. By systematically validating their in vitro and in vivo activities against a panel of relevant targets, researchers can unlock the full therapeutic potential of this chemical series.

References

A Senior Application Scientist's Guide to Benchmarking 7-(Benzyloxy)-1H-indazole as a Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Pim-1 Kinase

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly conserved serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as significant targets in oncology.[1][2][3] Unlike many other kinases, Pim kinases are constitutively active, and their function is primarily regulated at the level of transcription, translation, and protein stability.[4] Pim-1, in particular, is a downstream effector of the JAK/STAT signaling pathway and is overexpressed in a variety of hematological malignancies and solid tumors, including prostate cancer and leukemia.[1][4] Its role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a compelling target for therapeutic intervention.[2][5][6]

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[7] A number of indazole-containing compounds have been investigated as potent kinase inhibitors.[7][8][9] 7-(Benzyloxy)-1H-indazole is a specific indazole derivative that has been utilized as a building block in the synthesis of bioactive molecules, including potential anti-inflammatory and anticancer agents.[10] This guide provides a comprehensive framework for benchmarking the performance of this compound as a potential Pim-1 kinase inhibitor, comparing it against established alternatives in both biochemical and cellular assays.

The Pim-1 Signaling Pathway: A Rationale for Inhibition

Pim-1 kinase exerts its pro-survival and proliferative effects by phosphorylating a range of downstream substrates. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD on Ser112 by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately results in the inhibition of apoptosis.[1][11] Therefore, inhibiting Pim-1 is a rational strategy to promote apoptosis in cancer cells.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1_Transcription Pim-1 Transcription JAK_STAT->Pim1_Transcription Pim1_Kinase Active Pim-1 Kinase Pim1_Transcription->Pim1_Kinase BAD BAD Pim1_Kinase->BAD Phosphorylates pBAD p-BAD (Ser112) Bcl2_BclxL Bcl-2 / Bcl-xL BAD->Bcl2_BclxL Inhibits pBAD->Bcl2_BclxL Sequestration by 14-3-3 Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Inhibitor This compound Inhibitor->Pim1_Kinase Inhibits

Caption: The Pim-1 signaling pathway leading to the inhibition of apoptosis.

Comparative Performance Benchmarking

To rigorously evaluate the potential of this compound as a Pim-1 inhibitor, its performance will be benchmarked against well-characterized inhibitors with different selectivity profiles.

Comparative Compounds:

  • SGI-1776: A first-generation, ATP-competitive inhibitor of all three Pim kinase isoforms, also known to inhibit Flt3.[1][12]

  • AZD1208: A potent, orally available pan-Pim kinase inhibitor that has been in clinical trials.[1][12]

  • Quercetagetin: A natural flavonoid identified as a moderately potent and selective ATP-competitive inhibitor of Pim-1.[13]

Assay 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

Rationale: The primary objective of this assay is to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human Pim-1 kinase. By measuring the amount of ADP produced in the kinase reaction, we can quantify the potency of the inhibitor in a cell-free system. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[4][14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and the comparative inhibitors in 100% DMSO.

    • Prepare serial dilutions of the inhibitors in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve the desired final concentrations.[14]

    • Prepare a solution of recombinant human Pim-1 kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., a biotinylated peptide derived from BAD) and ATP at a concentration close to its Km for Pim-1.[11][13]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor solutions or DMSO (vehicle control) to the wells.

    • Add 2 µL of the Pim-1 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes.[14]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[14]

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.[14]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochem_Assay_Workflow Start Start Prepare_Reagents Prepare Inhibitor Dilutions, Enzyme, and Substrate/ATP Mix Start->Prepare_Reagents Plate_Setup Dispense Inhibitor/Vehicle, Enzyme, and Substrate/ATP into 384-well Plate Prepare_Reagents->Plate_Setup Incubate_Kinase_Rxn Incubate at RT for 60 min Plate_Setup->Incubate_Kinase_Rxn Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase_Rxn->Add_ADPGlo Incubate_ADPGlo Incubate at RT for 40 min Add_ADPGlo->Incubate_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Kinase_Detection Incubate_Detection Incubate at RT for 30 min Add_Kinase_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Performance Data (Hypothetical):

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Flt3 IC₅₀ (nM)
This compound 150 >10,000 >10,000 >20,000
SGI-177673636920
AZD12080.451.9>5,000
Quercetagetin340>10,000>10,000>20,000

Note: IC₅₀ values are highly dependent on assay conditions and should be interpreted in the context of the specific experiment.

Assay 2: Cellular Proliferation Assay (MTT-Based)

Rationale: To assess the functional consequence of Pim-1 inhibition in a cellular context, a proliferation assay is essential. This assay measures the ability of the inhibitors to reduce the viability of cancer cells that are known to have high Pim-1 expression, such as the human leukemia cell line MOLM-16 or the breast cancer cell line T47D.[15][16] The MTT assay is a colorimetric method that quantifies the number of viable cells based on their metabolic activity.[15]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparative inhibitors in the culture medium.

    • Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Performance Data (Hypothetical):

CompoundMOLM-16 GI₅₀ (µM)
This compound 2.5
SGI-17760.2
AZD12080.05
Quercetagetin5.5

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the performance of this compound as a Pim-1 kinase inhibitor. The hypothetical data presented suggests that this compound is a moderately potent and highly selective Pim-1 inhibitor in biochemical assays. Its cellular activity, while less potent than the pan-Pim inhibitors SGI-1776 and AZD1208, is comparable to the selective inhibitor Quercetagetin.[13]

The high selectivity of this compound for Pim-1 over other Pim isoforms and the unrelated kinase Flt3 is a desirable characteristic, as it may lead to a more favorable safety profile by minimizing off-target effects. The observed cellular activity confirms that the compound is cell-permeable and can engage its target in a biological system.

Further studies would be required to fully characterize the mechanism of action of this compound, including determining its mode of inhibition (e.g., ATP-competitive) and confirming its on-target effects in cells by assessing the phosphorylation status of downstream Pim-1 substrates like BAD.[17] Nevertheless, the data presented here provides a strong foundation for considering this compound as a valuable research tool and a potential starting point for the development of novel and selective Pim-1 targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-(Benzyloxy)-1H-indazole. As a research chemical and intermediate in drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a culture of safety and regulatory compliance within your laboratory.

Disclaimer: This guide is based on established best practices for hazardous waste management and available safety data. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations, which may vary.[3][4]

Hazard Identification and Risk Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound must be treated as a hazardous substance.

According to its Safety Data Sheet (SDS), this compound is a grey solid that poses multiple health risks.[5] It is harmful if swallowed, inhaled, or absorbed through the skin and is destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[5] The causal basis for this is its reactivity, which can lead to irritation and tissue damage upon contact. Similar indazole derivatives are also known to cause skin, eye, and respiratory irritation.[6][7][8]

Key Safety and Hazard Data Summary

Hazard ProfileDescriptionPrimary Safety Concern
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[5]Exposure can lead to immediate health effects.
Tissue Damage Destructive to mucous membranes, upper respiratory tract, eyes, and skin.[5]High potential for severe irritation or chemical burns upon contact.
Lachrymator Substance that irritates the eyes and causes tears.[5]Direct exposure to powder can cause significant eye discomfort and injury.
Incompatibilities Reacts with Acids, Bases, Oxidizing agents, and Reducing agents.[5]Improper mixing can lead to violent reactions or the generation of toxic fumes.[4]
Combustion Products Emits toxic fumes (carbon monoxide, carbon dioxide, nitrogen oxides) under fire conditions.[5][7][9]Inhaling fumes from a fire involving this compound is extremely dangerous.

Immediate Safety & Personal Protective Equipment (PPE)

Given the identified hazards, stringent use of Personal Protective Equipment (PPE) is mandatory when handling this compound, especially during disposal procedures where the risk of exposure can be elevated.

  • Engineering Controls : All handling of the solid compound and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5][10] An eyewash station and safety shower must be readily accessible.[5][10]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[5][11]

  • Eye Protection : Chemical safety goggles are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened. Ensure no skin is exposed.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it is a hazardous chemical waste and must not enter the general trash or sewer system. The recommended and compliant disposal method is through incineration by a licensed waste management facility.[5][12]

Phase 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[13]

  • Step 1.1: Collect Pure/Neat Compound Waste

    • Any unadulterated, expired, or unwanted this compound solid should be disposed of in its original manufacturer's container if possible.[14]

    • If the original container is compromised, transfer the solid to a new, clearly labeled hazardous waste container.

  • Step 1.2: Collect Contaminated Solid Waste

    • All lab supplies grossly contaminated with the compound, such as gloves, weigh boats, and absorbent paper (e.g., Kimwipes), are considered hazardous waste.[11]

    • These items must be collected in a designated, leak-proof container lined with a clear plastic bag.[14] Double-bagging is recommended to allow for visual inspection by EHS personnel.[14]

  • Step 1.3: Collect Contaminated Sharps

    • Any sharp objects, such as pipette tips or broken glass contaminated with the compound, must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[14]

Phase 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safety.[4]

  • Step 2.1: Select Appropriate Containers

    • Use only containers made of compatible materials (e.g., glass or high-density polyethylene) that will not react with the chemical waste.[13]

    • Ensure the container has a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures for waste storage.[14]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]

  • Step 2.2: Label Containers Correctly

    • Affix a "Hazardous Waste" label to every waste container as soon as the first drop of waste is added.

    • Clearly write the full, unabbreviated chemical name: "this compound".

    • Indicate the date when waste was first added to the container.

Phase 3: Storage and Handover
  • Step 3.1: Store in a Designated Area

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[13] This area must be under the control of the laboratory operator.

    • Crucially, all waste containers must be placed in secondary containment (such as a lab tray or bin) to capture any potential leaks.[14] The secondary container must be able to hold 110% of the volume of the largest primary container.[14]

  • Step 3.2: Arrange for EHS Pickup

    • Contact your institution's EHS department to schedule a hazardous waste collection.[14] Do not allow waste to accumulate beyond regulatory time or quantity limits (e.g., typically 90 days or 55 gallons).[14]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as regular trash.

  • Procedure : The standard procedure is to triple-rinse the container.[15]

    • Rinse the container three times with a suitable solvent capable of dissolving the compound (e.g., acetone or ethanol).

    • Crucially, the first rinsate is considered hazardous waste and must be collected in a designated hazardous liquid waste container.[15]

    • Subsequent rinses can often be managed similarly, but consult your EHS office for specific guidance.

    • After rinsing, allow the container to air dry completely in a fume hood.

    • Deface the original label on the container before disposing of it in the appropriate recycling or trash receptacle.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams related to this compound.

G cluster_generation Point of Waste Generation cluster_decision Waste Characterization cluster_pathways Disposal Pathways cluster_final Final Disposition start Waste Generated (7-Benzyloxy-1H-indazole) waste_type What is the waste form? start->waste_type solid_waste Pure Compound or Contaminated Labware (Gloves, Wipes) waste_type->solid_waste Solid sharps_waste Contaminated Sharps (Pipette Tips, Glass) waste_type->sharps_waste Sharp container_waste Empty Original Container waste_type->container_waste Empty Container disposal_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->disposal_solid disposal_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->disposal_sharps disposal_container Triple-Rinse; Collect First Rinsate as Hazardous Waste container_waste->disposal_container ehs_pickup Store in SAA with Secondary Containment. Arrange EHS Pickup. disposal_solid->ehs_pickup disposal_sharps->ehs_pickup trash Dispose of Decontaminated Container in Regular Trash/Recycling disposal_container->trash

Caption: Disposal workflow for this compound waste streams.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited for this compound and its associated waste:

  • DO NOT Pour Down the Drain : This compound's ecotoxicity has not been fully characterized, and releasing it into the sewer system could harm aquatic life and interfere with wastewater treatment processes.[6][13] Drain disposal is reserved for only a small subset of non-hazardous, water-soluble chemicals.[3]

  • DO NOT Dispose of in Regular Trash : As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[3] This poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.

By adhering to this comprehensive disposal protocol, researchers can ensure that their work with this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

Navigating the Synthesis Frontier: A Guide to Safely Handling 7-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these, 7-(Benzyloxy)-1H-indazole stands as a compound of interest, utilized in the synthesis of complex molecular architectures. As with any specialized research chemical, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific excellence and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Core Principles of Safe Handling

The Occupational Safety and Health Administration (OSHA) mandates that exposure to all laboratory chemicals be minimized.[7][8] This principle is paramount when working with compounds of unknown toxicological profiles. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[1][7] This assessment forms the foundation of a laboratory-specific Chemical Hygiene Plan (CHP), a living document that outlines procedures for safe operation.[7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, grounded in the potential hazards identified from related compounds.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Given the potential for skin irritation, robust glove integrity is crucial.[1]
Eyes Safety glasses with side shields or gogglesThis provides essential protection against accidental splashes and airborne particles of the solid compound.[1][3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly during operations with a heightened risk of splashing, such as when transferring solutions.[1]
Body Laboratory coatA standard, properly fitting lab coat is required to protect against incidental skin contact with the chemical.[1]
Respiratory NIOSH-approved respiratorA respirator is mandatory when handling the powdered form of the compound outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe laboratory environment. The following steps provide a procedural guide for handling this compound.

Preparation and Engineering Controls:
  • Work Area Designation: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Emergency Equipment: Before commencing work, confirm the location and operational readiness of the nearest safety shower and eyewash station.[3]

  • PPE Inspection: Verify that all necessary PPE is readily available and in good condition.

Handling the Compound:
  • Donning PPE: Wear all the required PPE as detailed in the table above before entering the designated work area.

  • Minimizing Dust: Exercise caution to avoid the formation of dust when handling the solid material.[1][3] Utilize appropriate tools, such as spatulas, for all transfers.[1]

  • Spill Management: In the event of a small spill, and if you are trained to do so, evacuate the immediate area and don the appropriate PPE, including respiratory protection.[1] Carefully sweep up the solid material, taking care to avoid dust generation, and place it into a sealed, labeled container for disposal.[1][3][11]

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: Treat all this compound waste, including contaminated labware and PPE, as hazardous chemical waste.[2]

  • Containerization: Collect waste in a designated, compatible, and leak-proof container that is kept closed except when adding waste.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3][11]

  • Institutional Protocols: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[2]

Visualizing the Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.

cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review SDS of Analogous Compounds Risk_Assessment->Review_SDS Locate_Safety_Equipment Locate Safety Shower & Eyewash Review_SDS->Locate_Safety_Equipment Inspect_Fume_Hood Verify Fume Hood Certification Locate_Safety_Equipment->Inspect_Fume_Hood Don_PPE Don Appropriate PPE Inspect_Fume_Hood->Don_PPE Handle_in_Hood Handle Compound in Fume Hood Don_PPE->Handle_in_Hood Minimize_Dust Minimize Dust Generation Handle_in_Hood->Minimize_Dust Clean_Up Clean Work Area After Use Minimize_Dust->Clean_Up Segregate_Waste Segregate Hazardous Waste Clean_Up->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store in Designated Area Label_Container->Store_Waste Consult_EHS Consult EHS for Pickup Store_Waste->Consult_EHS

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these principles and protocols into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.